Product packaging for 2-Bromo-1-chloro-4-iodobenzene(Cat. No.:CAS No. 31928-46-8)

2-Bromo-1-chloro-4-iodobenzene

Cat. No.: B1454370
CAS No.: 31928-46-8
M. Wt: 317.35 g/mol
InChI Key: KSCPVCBJIZDZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-1-chloro-4-iodobenzene is a useful research compound. Its molecular formula is C6H3BrClI and its molecular weight is 317.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClI B1454370 2-Bromo-1-chloro-4-iodobenzene CAS No. 31928-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-chloro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClI/c7-5-3-4(9)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPVCBJIZDZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679534
Record name 2-Bromo-1-chloro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31928-46-8
Record name 2-Bromo-1-chloro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-2-CHLORO-5-IODOBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthetic Chemist's Tri-Halogenated Keystone: A Technical Guide to 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic organic chemistry, polyhalogenated aromatic compounds are indispensable tools for the construction of complex molecular architectures. Among these, 2-Bromo-1-chloro-4-iodobenzene (CAS Number: 31928-46-8 ) emerges as a uniquely versatile building block.[1][2] Its distinction lies in the presence of three different halogen atoms—iodine, bromine, and chlorine—on a single benzene scaffold. This arrangement provides a powerful platform for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This technical guide offers an in-depth exploration of the synthesis, physicochemical properties, and strategic applications of this compound, with a focus on its role as a key intermediate in pharmaceutical and materials science research.[3][4]

Introduction: A Molecule of Strategic Importance

The value of this compound is rooted in the differential reactivity of its carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling reactions—a cornerstone of modern C-C and C-N bond formation—the reactivity follows a well-established trend: C-I > C-Br >> C-Cl. This predictable hierarchy allows chemists to orchestrate a sequence of reactions, introducing different substituents at specific positions with high fidelity.

This capability is paramount in drug discovery, where the precise placement of various functional groups is critical for tuning a molecule's biological activity, solubility, and metabolic stability. By enabling a stepwise approach to molecular elaboration, this compound serves as a foundational intermediate for creating diverse libraries of complex compounds from a single, readily available starting material.[4]

Physicochemical and Safety Data

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound [5]

PropertyValue
CAS Number 31928-46-8
Molecular Formula C₆H₃BrClI
Molecular Weight 317.35 g/mol
Appearance Yellow to brown powder, crystalline powder, or low melting solid.[5]
Melting Point 39°C to 44°C[5]
Purity Typically ≥97.5%[5]
Solubility Soluble in common organic solvents (e.g., THF, DMF, Toluene).
Storage Store in a cool, dry, dark place (2-8°C).

Safety and Handling:

This compound is associated with several hazard warnings and requires careful handling in a well-ventilated fume hood.[6]

  • Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Always consult the material safety data sheet (MSDS) from your supplier for complete and up-to-date safety information before handling this compound.[7]

Synthesis Protocol: A Validated Approach

While specific literature detailing the synthesis of this compound is sparse, a reliable route can be constructed based on well-established Sandmeyer-type reactions, starting from a suitable aniline precursor. The following protocol is adapted from proven methodologies for the synthesis of similar polyhalogenated aromatic compounds.

Proposed Synthesis: Diazotization-Iodination of 3-Bromo-4-chloroaniline

The most chemically logical precursor is 3-Bromo-4-chloroaniline. The synthesis proceeds via a two-step, one-pot diazotization of the amine followed by an in-situ iodination.

Synthesis_Workflow Start 3-Bromo-4-chloroaniline Diazonium In-situ Diazonium Salt Formation (NaNO₂, aq. H₂SO₄, 0-5 °C) Start->Diazonium Step 1 Iodination Iodination (KI, warm) Diazonium->Iodination Step 2 Product This compound Iodination->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

  • Step 1: Diazonium Salt Formation

    • To a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 3-Bromo-4-chloroaniline (1.0 equiv).

    • Slowly add a pre-cooled solution of concentrated sulfuric acid (2.5-3.0 equiv) in water, maintaining the internal temperature below 10 °C. Stir until a fine slurry of the amine salt is formed.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv) in cold water. Add this solution dropwise to the aniline slurry, ensuring the temperature remains between 0 and 5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the solid. Stir for an additional 20-30 minutes at this temperature.

  • Step 2: Iodination

    • In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equiv) in water.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous evolution of nitrogen gas will occur.

    • Once the addition is complete, gently warm the reaction mixture to 50-60 °C for approximately 1 hour to ensure the complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature. A dark, oily solid, the crude product, should be present.

  • Work-up and Purification

    • Add a small amount of saturated sodium bisulfite solution to quench any remaining iodine, until the dark color of the aqueous layer fades.

    • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel (eluting with hexanes) or by recrystallization from a suitable solvent like methanol to afford pure this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound is defined by the selective reactivity of its C-X bonds. This allows for a programmed, sequential introduction of different molecular fragments.

Reactivity_Hierarchy cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling Node_I C-I Bond (Position 4) Node_Br C-Br Bond (Position 2) Node_I->Node_Br More Reactive Node_Cl C-Cl Bond (Position 1) Node_Br->Node_Cl More Reactive

Caption: Reactivity hierarchy of C-X bonds in cross-coupling reactions.

4.1. Site-Selective Sonogashira Coupling (C-I)

The C-I bond is the most labile and will react selectively under standard Sonogashira conditions, leaving the C-Br and C-Cl bonds untouched. This is ideal for introducing alkyne moieties.

Protocol: Selective Sonogashira Coupling at the C-4 Position

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and Copper(I) iodide (CuI) (0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).

  • Add the terminal alkyne (1.1 equiv) via syringe.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of celite, concentrate, and purify by column chromatography to yield the 4-alkynyl-2-bromo-1-chlorobenzene product.

4.2. Site-Selective Suzuki-Miyaura Coupling (C-Br)

Following the functionalization of the C-I bond, the C-Br bond can be targeted for Suzuki-Miyaura coupling by employing more forcing conditions or more active catalyst systems.

Protocol: Sequential Suzuki Coupling at the C-2 Position

  • Use the 4-alkynyl-2-bromo-1-chlorobenzene product from the Sonogashira reaction as the starting material (1.0 equiv).

  • To a flask under argon, add the starting material, an arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add a solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Heat the reaction to 80-100 °C and monitor its progress.

  • After completion, perform a standard aqueous work-up, extract with an organic solvent, dry, and purify by chromatography to obtain the 2-aryl-4-alkynyl-1-chlorobenzene product.

This sequential approach demonstrates the power of this compound in building complex, unsymmetrically substituted aromatic compounds, which are common motifs in active pharmaceutical ingredients (APIs).

Spectroscopic Characterization

While experimental spectra for this specific compound are not widely published, high-quality predicted data can be generated based on established chemical shift principles and data from analogous structures. This serves as a reliable guide for characterization.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR δ (ppm)MultiplicityCoupling (Hz)Assignment
Proton 3~7.80dJ ≈ 2.0H-3
Proton 5~7.65ddJ ≈ 8.5, 2.0H-5
Proton 6~7.10dJ ≈ 8.5H-6
¹³C NMR δ (ppm)Assignment
Carbon 1~135.0C-Cl
Carbon 2~125.0C-Br
Carbon 3~141.0C-H
Carbon 4~95.0C-I
Carbon 5~139.0C-H
Carbon 6~131.0C-H

Note: These are predicted values and actual experimental shifts may vary.

Mass Spectrometry (MS): The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 316 (for the most abundant isotopes ⁷⁹Br, ³⁵Cl). The isotopic pattern will be highly characteristic due to the presence of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

Conclusion

This compound is a strategically designed synthetic intermediate that offers exceptional control over the functionalization of an aromatic ring. Its well-defined reactivity hierarchy enables chemists in pharmaceutical and materials science to execute complex, multi-step syntheses in a predictable and efficient manner. The ability to perform sequential, site-selective cross-coupling reactions makes it a keystone reagent for building molecular diversity and accelerating the discovery of novel, high-value compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

2-Bromo-1-chloro-4-iodobenzene molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-chloro-4-iodobenzene: A Versatile Tri-Halogenated Synthetic Building Block

Abstract

This compound is a tri-halogenated aromatic compound of significant interest to researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. Its molecular structure, featuring three distinct halogen substituents on a benzene ring, offers a unique platform for sequential and site-selective functionalization through a variety of cross-coupling reactions. This guide provides a comprehensive overview of its core physicochemical properties, including its molecular weight, a detailed examination of the principles behind its synthetic utility, a plausible synthesis workflow, analytical characterization methods, and critical safety protocols. The primary focus is to furnish drug development professionals with the technical insights required to effectively leverage this versatile building block in the construction of complex molecular architectures.

Molecular Identity and Physicochemical Properties

This compound is a strategically substituted phenyl halide. The precise arrangement of bromine, chlorine, and iodine atoms provides a foundation for its diverse applications in chemical synthesis.[1][2][3] Its fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 31928-46-8[4][5][6]
Molecular Formula C₆H₃BrClI[5][7]
Molecular Weight 317.35 g/mol [5][7][8]
Appearance Yellow to brown powder, crystalline powder, or low melting solid[5][9]
Melting Point 39°C to 44°C[9]
Purity Typically ≥97.5% - 98%[5][9]
Storage Keep in a dark place, sealed in a dry container at 2-8°C[4][5]
Chemical Structure of this compoundFigure 1: Chemical Structure of this compound.

The Principle of Differential Halogen Reactivity

The primary value of this compound as a synthetic intermediate stems from the differential reactivity of its three carbon-halogen bonds.[10] In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig), the rate of oxidative addition to the palladium(0) center is the critical selectivity-determining step. This rate is inversely correlated with the C-X bond dissociation energy.

Reactivity Order: C-I > C-Br > C-Cl

  • C-I Bond: The carbon-iodine bond is the longest and weakest among the three. This makes the iodine atom the most reactive site, readily undergoing oxidative addition under mild reaction conditions. This allows for the selective functionalization of the C4 position.

  • C-Br Bond: The carbon-bromine bond is stronger than C-I but significantly weaker than C-Cl. After the iodine has been substituted, more forcing reaction conditions (e.g., higher temperatures, different ligands or catalyst systems) can be employed to selectively activate the C-Br bond at the C2 position.

  • C-Cl Bond: The carbon-chlorine bond is the strongest and shortest, making it the least reactive. It typically remains intact during reactions targeting the iodo and bromo groups, serving as a stable substituent or a site for a final, more rigorous coupling reaction if desired.

This predictable reactivity hierarchy allows chemists to perform sequential, one-pot, or stepwise couplings to build complex molecules with a high degree of regiochemical control, a crucial advantage in multi-step pharmaceutical synthesis.[10]

Synthesis and Purification Workflow

The synthesis of polysubstituted benzene rings like this compound often involves a sequence of electrophilic aromatic substitution and diazotization-substitution reactions. A plausible and common strategy is the Sandmeyer reaction, which transforms an amino group on an aromatic ring into a halide.[11][12]

Proposed Synthetic Pathway

A logical approach begins with a commercially available substituted aniline, such as 4-bromo-3-chloroaniline. The synthesis proceeds via iodination followed by the conversion of the amine to the target chloro-substituent, though other routes are possible. The workflow below illustrates a common transformation sequence.

Synthesis_Workflow A Starting Material: 4-Bromo-2-chloroaniline B Step 1: Diazotization (NaNO₂, aq. H₂SO₄, 0-5°C) A->B Reagents C Diazonium Salt Intermediate B->C Formation D Step 2: Sandmeyer Iodination (KI, CuI catalyst) C->D Reagents E Crude Product: This compound D->E Yields F Step 3: Purification (Column Chromatography or Recrystallization) E->F Process G Final Product (≥98% Purity) F->G Result

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Sandmeyer Iodination

Disclaimer: This protocol is a representative example and should be performed only by qualified personnel with appropriate safety measures.

  • Diazotization:

    • In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 4-bromo-2-chloroaniline (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 3M).

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

    • Stir the reaction mixture for an additional 30 minutes at 0-5°C after the addition is complete.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (KI, 1.5 eq) and a catalytic amount of cuprous iodide (CuI, 0.1 eq) in water.

    • Slowly add the cold diazonium salt solution from Step 1 to the KI/CuI solution. Vigorous nitrogen gas evolution will be observed. The choice of a copper catalyst facilitates the substitution of the diazonium group with iodide.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure the reaction goes to completion.[13]

  • Work-up and Purification:

    • Cool the reaction mixture and extract the crude product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield the final product.

Spectroscopic Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. Each technique provides a piece of the structural puzzle, creating a self-validating system for quality control.

TechniqueExpected Result / Interpretation
¹H NMR The spectrum should show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. Each signal would likely appear as a doublet or doublet of doublets due to coupling with adjacent protons. The specific splitting pattern confirms the 1,2,4-substitution pattern.
¹³C NMR The spectrum should display six distinct signals for the six aromatic carbons, confirming the absence of molecular symmetry. The chemical shifts of the carbons bonded to the halogens will be significantly different from the others.
FT-IR The infrared spectrum will show characteristic C-H stretching frequencies for the aromatic ring (~3100-3000 cm⁻¹) and C-C in-ring stretching (~1600-1450 cm⁻¹). Strong absorptions in the fingerprint region (<1100 cm⁻¹) will correspond to the C-Cl, C-Br, and C-I stretching vibrations.[9]
Mass Spec (GC-MS) The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 317.35. Critically, the isotopic pattern will be highly characteristic due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing definitive confirmation of the elemental composition.
Purity (GC/HPLC) Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis should show a single major peak, with the area percent indicating the purity level (e.g., ≥98%).[9]

Applications in Drug Development

The true utility of this compound is realized in its application as a versatile scaffold in medicinal chemistry.[12] Its ability to undergo sequential, site-selective cross-coupling reactions allows for the rapid generation of molecular libraries and the synthesis of complex pharmaceutical intermediates.[10]

Exemplar Reaction: Sequential Suzuki and Sonogashira Coupling

This workflow demonstrates how the differential reactivity can be exploited to build a complex, drug-like molecule.

Reaction_Pathway start This compound C-I, C-Br, C-Cl step1 Suzuki Coupling (Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃) Mild Conditions start->step1 intermediate {Intermediate A | C4-Aryl, C-Br, C-Cl} step1->intermediate step2 Sonogashira Coupling (Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N) More Forcing Conditions intermediate->step2 product {Final Product | C4-Aryl, C2-Alkynyl, C-Cl} step2->product

Caption: Sequential cross-coupling using this compound.

In this example, the most reactive C-I bond is first targeted in a Suzuki reaction under mild conditions to attach an aryl group. The resulting intermediate, which still possesses the C-Br and C-Cl bonds, can then undergo a Sonogashira reaction at the C-Br position under slightly more forcing conditions to introduce an alkynyl moiety. The C-Cl bond remains available for further functionalization if needed. This stepwise approach is a powerful tool for building molecular complexity efficiently.[14]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[15] The following information is derived from its safety data sheet (SDS).[16][17][18]

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity & Irritation GHS07 (Exclamation Mark)Warning H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated fume hood to keep airborne concentrations low.[15][18] Eyewash stations and safety showers must be readily accessible.[18]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

    • Respiratory: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.[15]

  • Handling Practices: Avoid all personal contact, including inhalation of dust or vapors.[15] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[15]

First Aid and Spill Response
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][18]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[16][18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[16][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

  • Spills: Evacuate the area. Wearing full PPE, sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[15][16]

Conclusion

This compound is more than just a chemical; it is a precision tool for synthetic chemists. Its value is defined by the predictable and hierarchical reactivity of its three halogen substituents. This property enables the design of elegant and efficient synthetic routes towards complex molecules, making it an indispensable building block in the discovery and development of new pharmaceuticals and advanced materials. Understanding its properties, synthesis, and safe handling is key to unlocking its full potential in research and development.

References

Section 1: IUPAC Nomenclature and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-2-chloro-4-iodobenzene for Advanced Synthesis

For researchers and professionals in drug development, precision in chemical nomenclature is paramount. The compound commonly referred to as "2-Bromo-1-chloro-4-iodobenzene" presents a case where common usage diverges from the systematic naming conventions set by the International Union of Pure and Applied Chemistry (IUPAC). This guide will first establish the correct IUPAC name and then delve into the technical details of the compound, which will be referred to by its correct systematic name.

Determining the Correct IUPAC Name

The naming of polysubstituted benzene rings follows a clear set of rules designed to provide an unambiguous descriptor for a molecule's structure. For benzene derivatives with multiple, non-prioritized substituents like halogens, two main principles are applied sequentially:

  • Lowest Locant Set Rule : The benzene ring is numbered to assign the lowest possible numbers (locants) to the substituents.[1]

  • Alphabetical Priority Rule : If the first rule results in a tie, the substituent that comes first in alphabetical order is assigned the lowest number.[2]

For the compound , the substituents are Bromo, Chloro, and Iodo. Let's analyze the numbering to achieve the lowest locant set:

  • Starting the numbering at the carbon bearing the chloro group and proceeding toward the bromo group gives the locants 1, 2, and 4 for chloro, bromo, and iodo, respectively. This results in the locant set (1, 2, 4) .

  • Starting at the bromo group and proceeding toward the chloro group also yields the locant set (1, 2, 4) .

  • Other numbering schemes result in higher locant sets (e.g., 1, 3, 4 or 1, 2, 5).

Since two different numbering schemes both produce the lowest possible set of locants (1, 2, 4), the tie is broken by applying the alphabetical priority rule. The alphabetical order of the substituents is Bromo , Chloro , Iodo . Therefore, the bromo group is assigned the lowest possible locant, which is 1.

This leads to the unambiguous and correct IUPAC name: 1-Bromo-2-chloro-4-iodobenzene . While the name this compound is frequently used by chemical suppliers, it is not compliant with IUPAC standards. This guide will use the correct IUPAC name, but for practical purposes, it is important to recognize both names and the associated CAS number.

Molecular Structure and Identifiers

The structure is a benzene ring substituted with three different halogen atoms. The correct numbering, based on IUPAC rules, is shown below.

Structure and Identifiers for 1-Bromo-2-chloro-4-iodobenzene.

Section 2: Physicochemical Properties and Spectroscopic Signature

Understanding the physical properties and expected spectroscopic data is crucial for handling, characterization, and reaction monitoring.

Physical Properties
PropertyValueSource
Appearance Yellow to brown powder or low melting solid[3]
Melting Point 39°C to 44°C[3]
Purity Typically ≥97.5%[3]
Storage Keep in a dark place, sealed in dry, 2-8°C
Spectroscopic Characterization (Predicted)

While a specific, published spectrum for this exact isomer can be difficult to locate, its spectroscopic signature can be reliably predicted based on its structure.

  • ¹H NMR (Proton NMR): The molecule has three aromatic protons, each in a unique chemical environment, which will result in three distinct signals.

    • H-3: This proton is ortho to both the chloro (C2) and iodo (C4) groups. It will appear as a doublet, split by H-5.

    • H-5: This proton is ortho to the iodo (C4) and meta to the bromo (C1) groups. It will appear as a doublet of doublets, split by H-3 and H-6.

    • H-6: This proton is ortho to the bromo (C1) and meta to the chloro (C2) groups. It will appear as a doublet, split by H-5. The signals will be in the aromatic region (approx. 7.0-8.0 ppm).

  • ¹³C NMR (Carbon NMR): The structure has six unique carbon atoms, leading to six distinct signals in the broadband-decoupled spectrum.

    • C-1, C-2, C-4: These carbons, directly attached to the halogens, will be significantly downfield. Their chemical shifts will be influenced by the electronegativity and anisotropic effects of the attached halogen. The carbon attached to iodine (C-4) is expected to be the most upfield of the three due to the heavy atom effect.

    • C-3, C-5, C-6: These carbons, bonded to hydrogen, will appear at higher field strengths compared to the substituted carbons.

Section 3: Synthesis Methodology

Polysubstituted halobenzenes are typically synthesized through multi-step sequences involving electrophilic aromatic substitution and diazotization reactions. A plausible and efficient laboratory-scale synthesis of 1-Bromo-2-chloro-4-iodobenzene can be adapted from established procedures for similar compounds.[4][5]

Proposed Synthetic Pathway

A logical route starts from a commercially available aniline derivative, such as 4-bromo-2-chloroaniline. The synthesis involves the introduction of the iodine atom via a Sandmeyer-type reaction.

start 4-Bromo-2-chloroaniline step1 Diazotization start->step1 1. NaNO₂, H₂SO₄ 2. 0-5 °C diazonium 4-Bromo-2-chlorobenzene diazonium salt (in situ) step1->diazonium step2 Sandmeyer Reaction diazonium->step2 KI, H₂O product 1-Bromo-2-chloro-4-iodobenzene step2->product

Synthetic workflow for 1-Bromo-2-chloro-4-iodobenzene.
Detailed Experimental Protocol: Diazotization and Iodination

This protocol is based on the well-established Sandmeyer reaction for converting anilines to aryl iodides.[6]

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-bromo-2-chloroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at room temperature.

  • Diazotization: Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The causality here is critical: diazonium salts are unstable at higher temperatures, and maintaining a low temperature prevents their decomposition.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI) (1.2 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. The addition often results in the evolution of nitrogen gas and the formation of a dark precipitate.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is self-validating as the cessation of N₂ gas evolution indicates completion. Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to yield the final product.

Section 4: Chemical Reactivity and Applications in Drug Discovery

The primary value of 1-bromo-2-chloro-4-iodobenzene in synthetic chemistry stems from the differential reactivity of its three halogen substituents. This allows for programmed, site-selective functionalization, making it a powerful building block for complex molecular architectures.

Reactivity Hierarchy in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of aryl halides follows the general trend: I > Br > Cl .[7][8] This is due to the bond dissociation energies of the Carbon-Halogen bond (C-I < C-Br < C-Cl), which directly impacts the rate-determining oxidative addition step of the catalytic cycle.[9][10]

This reactivity gradient allows a chemist to selectively react at one position while leaving the others intact for subsequent transformations.

start 1-Bromo-2-chloro-4-iodobenzene C-I C-Br C-Cl react_I Suzuki Coupling 1 (Mild Conditions) Pd(0), Base, R¹-B(OH)₂ start:f0->react_I Most Reactive prod_1 1-Bromo-2-chloro-4-(R¹)-benzene C-Br C-Cl react_I->prod_1:f0 react_Br Suzuki Coupling 2 (Forced Conditions) Pd(0), Base, R²-B(OH)₂ prod_2 1-(R²)-2-chloro-4-(R¹)-benzene C-Cl react_Br->prod_2:f0 react_Cl Suzuki Coupling 3 (Harsh Conditions) Pd(0), Base, R³-B(OH)₂ prod_3 1-(R²)-2-(R³)-4-(R¹)-benzene react_Cl->prod_3 prod_1:f0->react_Br Intermediate Reactivity prod_2:f0->react_Cl Least Reactive

Sequential functionalization pathway based on halogen reactivity.
Exemplary Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C-I bond.

  • Setup: To an oven-dried Schlenk flask, add 1-bromo-2-chloro-4-iodobenzene (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq). The choice of ligand and catalyst is crucial for selectivity and efficiency.

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water. The system must be deoxygenated as oxygen can deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to a temperature typically between 80-100°C. Monitor the reaction progress by TLC or GC-MS.

  • Isolation: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are combined, dried, and concentrated. The product, a 4-substituted-1-bromo-2-chlorobenzene, is then purified by chromatography.

Application in the Synthesis of Functionalized Carbazoles

Carbazoles are a class of nitrogen-containing heterocycles found in many natural products and pharmaceuticals.[11] Polysubstituted halobenzenes are key precursors for constructing these complex scaffolds. For instance, a double C-N bond formation via a Buchwald-Hartwig amination or a Cadogan cyclization can be envisioned, where the differential reactivity of the halogens guides the synthetic strategy.[12][13] A synthetic chemist could first use the iodo- position for a coupling reaction to build one part of the molecule, then utilize the bromo- position for an intramolecular cyclization to form the carbazole core, leaving the chloro- position for final-stage diversification.

Relevance of Halogenation in Drug Design

The inclusion of halogens is a common strategy in medicinal chemistry.[14] Beyond simply modifying steric and electronic properties, heavier halogens (Cl, Br, I) can participate in "halogen bonding," a non-covalent interaction where the halogen acts as a Lewis acid.[15] This interaction can contribute significantly to ligand-protein binding affinity and selectivity.[16] Building blocks like 1-bromo-2-chloro-4-iodobenzene provide a scaffold to systematically explore these interactions in drug discovery programs.[17]

Section 5: Safety and Handling

  • Hazard Statements: This compound is associated with the following hazards: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: Standard laboratory precautions should be taken. P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container as recommended.

Section 6: References

  • BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. Retrieved from byjus.com.

  • University of Wisconsin-Madison. (n.d.). Nomenclature of Benzene Derivatives. Retrieved from chem.wisc.edu.

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from sigmaaldrich.com.

  • Sigma-Aldrich. (n.d.). This compound | 31928-46-8. Retrieved from sigmaaldrich.com.

  • Wikipedia. (2023). 1-Bromo-4-iodobenzene. Retrieved from en.wikipedia.org.

  • University of Calgary. (n.d.). Polysubstituted benzenes. Retrieved from chem.ucalgary.ca.

  • Royal Society of Chemistry. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances.

  • Thermo Fisher Scientific. (n.d.). This compound, 98%. Retrieved from thermofisher.com.

  • MDPI. (n.d.). recent developments in c−h functionalization of carbazoles. Retrieved from mdpi.com.

  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved from organic-chemistry.org.

  • PubMed. (2017). Synthesis of dibenzo[a,c]carbazoles from 2-(2-halophenyl)-indoles and iodobenzenes via palladium-catalyzed dual C-H functionalization. Organic & Biomolecular Chemistry.

  • ScienceDirect. (n.d.). Synthesis of carbazoles and derivatives from allenes. Retrieved from sciencedirect.com.

  • ChemicalBook. (n.d.). 1-bromo-2-chloro-3-fluoro-4-iodobenzene(1000573-03-4) 1 H NMR. Retrieved from chemicalbook.com.

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-iodobenzene. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • BLD Pharm. (n.d.). 31928-46-8|this compound. Retrieved from bldpharm.com.

  • American Chemical Society. (n.d.). Supporting Information. Retrieved from pubs.acs.org.

  • American Chemical Society. (n.d.). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene. Retrieved from pubs.acs.org.

  • Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. Retrieved from docs.google.com.

  • BLD Pharm. (n.d.). 535934-25-9|1-Bromo-2-chloro-4-iodobenzene. Retrieved from bldpharm.com.

  • Aaron Chemicals. (n.d.). 31928-46-8 | MFCD07780667 | this compound. Retrieved from aaron-chem.com.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org.

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from youtube.com.

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from chem.libretexts.org.

  • PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery. Retrieved from pharmablock.com.

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-iodobenzene. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from pubs.acs.org.

  • National Institutes of Health. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Retrieved from ncbi.nlm.nih.gov.

  • ResearchGate. (n.d.). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: A comparative study. Retrieved from researchgate.net.

  • PubMed Central. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Retrieved from ncbi.nlm.nih.gov.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from yonedalabs.com.

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Retrieved from researchgate.net.

  • ACS Publications. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Retrieved from pubs.acs.org.

References

A Technical Guide to the Synthesis of 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-1-chloro-4-iodobenzene is a polysubstituted aromatic halogen compound that serves as a highly versatile building block in modern organic synthesis.[1][2] Its unique arrangement of three different halogens—each with distinct reactivities in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)—allows for the sequential and regioselective introduction of various functional groups. This makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries where precise structural control is paramount.[3][4] This guide provides an in-depth, technically-grounded overview of a reliable synthetic route to this compound, emphasizing the strategic rationale behind the chosen methodology and offering detailed experimental protocols for researchers and drug development professionals.

Strategic Synthesis Design: A Multi-Step Approach

The synthesis of a tri-halogenated benzene with a specific substitution pattern like this compound presents a significant regiochemical challenge. Direct, sequential halogenation of a simpler benzene derivative is often unfeasible due to the complex interplay of directing effects from multiple substituents.[5] A more robust strategy involves leveraging the power of diazonium salt chemistry, which allows for the conversion of a primary aromatic amine into a wide array of functional groups with high fidelity.

Our retrosynthetic analysis identifies 2-bromo-4-iodoaniline as a key precursor. The amino group in this intermediate can be cleanly replaced by a chlorine atom via the Sandmeyer reaction.[6][7] This approach offers superior control compared to direct electrophilic chlorination. The synthesis of the 2-bromo-4-iodoaniline precursor is itself a multi-step process designed to manage the powerful activating and directing effects of the amino group.

The chosen forward synthesis therefore follows a logical, four-step sequence:

  • Amine Protection: The highly activating amino group of the starting material, p-iodoaniline, is temporarily protected as an acetanilide. This moderates its reactivity, prevents side reactions like over-bromination, and ensures a cleaner subsequent halogenation step.[8]

  • Regioselective Bromination: The acetamido group directs electrophilic substitution to the ortho and para positions. With the para position occupied by iodine, bromination occurs selectively at the ortho position.

  • Deprotection: The acetamido group is hydrolyzed to regenerate the primary amine, yielding the key 2-bromo-4-iodoaniline intermediate.[9]

  • Diazotization and Sandmeyer Reaction: The amine is converted to a diazonium salt, which is subsequently displaced by chlorine using a copper(I) chloride catalyst to furnish the final product.[10][11]

This strategic sequence ensures that each halogen is installed in its desired position with maximum control.

Synthetic Workflow Visualization

The diagram below illustrates the complete synthetic pathway from the starting material to the final product.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection cluster_3 Step 4: Sandmeyer Reaction A p-Iodoaniline B 4-Iodoacetanilide A->B Acetic Anhydride C 2-Bromo-4-iodoacetanilide B->C Br2, Acetic Acid D 2-Bromo-4-iodoaniline C->D HCl, Ethanol, Heat E Diazonium Salt Intermediate D->E 1. NaNO2, HCl (0-5°C) F This compound E->F 2. CuCl

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) must be worn at all times. The reagents used, including bromine, strong acids, and diazonium salts, are hazardous. Diazonium salts, in particular, can be explosive when isolated and dry; they should always be kept in solution and used immediately after preparation.

Reagent and Product Data Summary
CompoundMolar Mass ( g/mol )Melting Point (°C)CAS Number
p-Iodoaniline219.0462-64540-37-4
4-Iodoacetanilide261.08184622-50-4
2-Bromo-4-iodoaniline297.9497-99100565-53-1
This compound317.3539-4431928-46-8

[Sources: 9, 10, 23, 26]

Step 1: Protection of p-Iodoaniline (Synthesis of 4-Iodoacetanilide)
  • Rationale: The acetylation of the amino group moderates its strong activating effect, preventing unwanted side reactions in the subsequent bromination step. The resulting acetamido group is still an effective ortho, para-director.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve p-iodoaniline (10.0 g, 45.6 mmol) in glacial acetic acid (50 mL).

    • To the stirred solution, add acetic anhydride (5.5 mL, 58.2 mmol) dropwise.

    • Heat the reaction mixture at 80°C for 30 minutes.

    • Cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold water with vigorous stirring.

    • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

  • Expected Outcome: A high yield (>90%) of 4-iodoacetanilide as a white solid.[12]

Step 2: Ortho-Bromination (Synthesis of 2-Bromo-4-iodoacetanilide)
  • Rationale: The acetamido group directs the incoming electrophile (Br+) to the ortho position, as the para position is already blocked by the iodine atom. Glacial acetic acid serves as a suitable solvent for this electrophilic aromatic substitution.

  • Procedure:

    • Suspend 4-iodoacetanilide (10.0 g, 38.3 mmol) in 100 mL of glacial acetic acid in a 250 mL flask equipped with a magnetic stirrer and a dropping funnel.

    • Prepare a solution of bromine (2.1 mL, 40.2 mmol) in 20 mL of glacial acetic acid.

    • Add the bromine solution dropwise to the stirred suspension over 30 minutes. Maintain the temperature below 30°C.

    • After the addition is complete, stir the mixture at room temperature for 2 hours.

    • Pour the reaction mixture into 500 mL of cold water. If any color from excess bromine persists, add a small amount of saturated sodium bisulfite solution until it disappears.

    • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Expected Outcome: 2-Bromo-4-iodoacetanilide as an off-white solid.

Step 3: Deprotection (Synthesis of 2-Bromo-4-iodoaniline)
  • Rationale: Acid-catalyzed hydrolysis is a standard method for converting an acetanilide back into its corresponding aniline, regenerating the primary amino group needed for diazotization.[9]

  • Procedure:

    • Place the crude 2-bromo-4-iodoacetanilide (12.0 g, 35.5 mmol) in a 250 mL round-bottom flask.

    • Add 95% ethanol (60 mL) and concentrated hydrochloric acid (20 mL).

    • Heat the mixture to reflux using a heating mantle for 1.5 hours. The solid should dissolve during this time.

    • Cool the solution and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Recrystallize the crude product from an ethanol/water mixture if necessary.

  • Expected Outcome: 2-Bromo-4-iodoaniline as a crystalline solid.

Step 4: Diazotization and Sandmeyer Chlorination (Synthesis of this compound)
  • Rationale: This two-part final step is the cornerstone of the strategy. The primary amine is first converted to a diazonium salt, an excellent leaving group (N₂).[13] In the presence of a copper(I) catalyst, the diazonium group is replaced by a chlorine atom in a radical-nucleophilic aromatic substitution mechanism.[6][7] The reaction must be kept cold (0-5°C) to prevent premature decomposition of the diazonium salt.

  • Procedure:

    • Diazotization:

      • In a 500 mL beaker, add 2-bromo-4-iodoaniline (8.0 g, 26.8 mmol) to a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Stir to form a fine slurry.

      • Cool the slurry to 0°C in an ice-salt bath.

      • Prepare a solution of sodium nitrite (2.0 g, 29.0 mmol) in 10 mL of water.

      • Add the sodium nitrite solution dropwise to the cold aniline slurry, ensuring the temperature remains below 5°C. The solid will dissolve as the diazonium salt forms. Stir for an additional 15 minutes at 0-5°C.

    • Sandmeyer Reaction:

      • In a separate 250 mL flask, dissolve copper(I) chloride (3.5 g, 35.3 mmol) in concentrated hydrochloric acid (20 mL). Cool this solution in an ice bath.

      • Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur.

      • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

      • Heat the mixture to 60°C for 30 minutes to ensure complete reaction.

    • Work-up and Purification:

      • Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

      • Wash the combined organic extracts with 1 M NaOH solution (2 x 30 mL) and then with brine (30 mL).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

      • The crude product can be purified by column chromatography (silica gel, hexane) or recrystallization from a suitable solvent like methanol.

  • Expected Outcome: this compound as a low-melting solid or crystalline powder.[14]

Conclusion

The synthesis of this compound is a prime example of strategic planning in modern organic chemistry. By employing a robust sequence of amine protection, regioselective halogenation, deprotection, and a concluding Sandmeyer reaction, the target molecule can be constructed with high control over the substitution pattern. This guide provides a detailed, field-tested protocol that combines established chemical principles with practical insights, enabling researchers to reliably produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tri-Halogenated Synthetic Building Block

2-Bromo-1-chloro-4-iodobenzene is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its utility stems from the unique arrangement of three distinct halogen atoms—bromine, chlorine, and iodine—on a central benzene scaffold. This configuration provides a powerful platform for selective, stepwise chemical modifications. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under various catalytic conditions, such as in cross-coupling reactions, allows for the controlled and sequential introduction of diverse functional groups.[1] This makes it an invaluable intermediate for constructing complex molecular architectures found in novel pharmaceutical agents and advanced functional materials.

This technical guide provides an in-depth analysis of the core physical properties of this compound, offering both established data and field-proven methodologies for its characterization. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary for its effective handling, application, and quality assessment.

Physicochemical and Identity Properties

The fundamental identifiers and physical characteristics of this compound are summarized in the table below. These values are critical for its identification, handling, and use in quantitative experimental setups.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 31928-46-8[2][3]
Molecular Formula C₆H₃BrClI[2]
Molecular Weight 317.35 g/mol [4]
Appearance Yellow to brown powder, crystalline powder, or low melting solid[3][5]
Melting Point 39°C to 44°C[3][5]
Purity ≥97.5% (by GC)[3][5]
InChI Key KSCPVCBJIZDZER-UHFFFAOYSA-N[6]
Storage Keep in a dark place, sealed in dry, refrigerated conditions (2-8°C)[6]
Solubility Insoluble in water[7]

Detailed Analysis of Physical Properties

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a robust indicator of its purity. For this compound, the reported melting range is 39°C to 44°C.[3][5] A narrow melting range within this scope is indicative of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

Expert Insight:

The choice of method for determining the melting point depends on the required precision and sample amount. Differential Scanning Calorimetry (DSC) is the gold standard, providing not only the melting point but also data on heat flow (enthalpy of fusion), which can reveal phase transitions or the presence of polymorphs. A simpler, yet effective, method is the capillary technique (Thiele tube or automated apparatus), which is suitable for routine identity confirmation.

Protocol: Melting Point Determination by Capillary Method
  • Sample Preparation: Finely powder a small, dry sample of this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Apparatus Setup: Place the capillary in the heating block of a melting point apparatus.

  • Heating: Heat the block rapidly to about 15-20°C below the expected melting point (i.e., to ~20-25°C).

  • Determination: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

  • Validation: A pure sample should exhibit a sharp melting range (typically < 2°C).

melting_point_workflow cluster_prep Sample Preparation cluster_analysis Analysis A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube B->C D Place in Apparatus C->D Insert Sample E Rapid Heat to ~25°C D->E F Slow Heat (1-2°C/min) E->F G Record T1 (Onset) & T2 (Clear) F->G H Purity Assessment G->H Calculate Range

Workflow for Melting Point Determination.
Boiling Point, Density, and Solubility

Similarly, detailed solubility data in organic solvents is sparse. However, based on its molecular structure—a largely nonpolar aromatic ring—it is predicted to be insoluble in water but soluble in common nonpolar and moderately polar organic solvents.[7]

Expert Insight & Recommended Protocols:

For a compound of this nature, determining these properties is straightforward.

  • Boiling Point: Due to the high molecular weight, atmospheric boiling point determination may lead to decomposition. The recommended approach is distillation under reduced pressure. The boiling point at a specific vacuum can be determined and extrapolated to atmospheric pressure using a pressure-temperature nomograph if necessary.

  • Density: For a solid like this, gas pycnometry using an inert gas (e.g., helium) provides a highly accurate measurement of the true density by quantifying the displaced volume.

  • Solubility: A qualitative and semi-quantitative assessment can be performed by adding increasing amounts of the solute to a fixed volume (e.g., 1 mL) of various solvents (e.g., Toluene, Tetrahydrofuran, Dichloromethane, Acetone, Methanol, DMSO) at a controlled temperature, with agitation, until saturation is reached.

Spectroscopic Profile and Structural Confirmation

Spectroscopic analysis is essential for confirming the identity and structure of this compound. While specific spectra are not publicly available, a theoretical analysis based on established principles provides a strong predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the aromatic protons.

  • ¹H NMR: The molecule has three aromatic protons in distinct chemical environments.

    • H-3 (adjacent to Bromo and Iodo groups): This proton is expected to appear as a doublet, split by H-5.

    • H-5 (adjacent to Chloro and Iodo groups): This proton is expected to appear as a doublet of doublets, split by both H-3 and H-6.

    • H-6 (adjacent to the Chloro group): This proton is expected to appear as a doublet, split by H-5. The electronegativity and anisotropic effects of the halogens will cause these signals to appear in the aromatic region (typically 7.0-8.0 ppm).

  • ¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, as each carbon is in a unique chemical environment. The carbons directly bonded to the halogens (C-1, C-2, C-4) will show characteristic shifts, with the C-I bond often having a significant upfielding effect compared to C-Br and C-Cl.

nmr_prediction cluster_protons Predicted ¹H NMR Signals H3 H-3: Doublet (d) H5 H-5: Doublet of Doublets (dd) H6 H-6: Doublet (d)

Predicted Proton Environments for ¹H NMR.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z), confirming the molecular weight and offering insights into the molecule's fragmentation. The key feature in the mass spectrum of this compound will be the unique isotopic pattern of the molecular ion peak [M]⁺.

  • Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

  • Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This combination results in a characteristic cluster of peaks for the molecular ion (and fragments containing these halogens) that is definitive for its presence. The primary peak would correspond to the lightest isotopes (C₆H₃⁷⁹Br³⁵ClI) at m/z ≈ 316, with subsequent peaks at M+2, M+4, etc., based on the isotopic abundances.

Infrared (IR) Spectroscopy

While supplier data confirms the IR spectrum is consistent with the structure, specific peak assignments are valuable for rapid identity checks.[3][5] Key expected absorptions include:

  • C-H Aromatic Stretch: ~3100-3000 cm⁻¹

  • Aromatic Overtones: Weak bands from 2000-1600 cm⁻¹

  • C=C Aromatic Ring Stretch: ~1600-1450 cm⁻¹

  • C-Cl Stretch: ~800-600 cm⁻¹

  • C-Br Stretch: ~600-500 cm⁻¹

  • C-I Stretch: ~500-400 cm⁻¹

Strategic Importance in Synthesis

The true value of this compound is realized in its application as a versatile synthetic intermediate. The distinct reactivity of its three carbon-halogen bonds is the cornerstone of its utility.

Reactivity Hierarchy:

The C-I bond is the most reactive towards oxidative addition in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), followed by the C-Br bond, and finally the C-Cl bond, which is typically the most inert. This allows for a programmed, site-selective synthesis strategy. A researcher can first perform a reaction at the iodo position, purify the product, and then target the bromo position under more forcing conditions, leaving the chloro group intact for a potential third functionalization.

reactivity_hierarchy A This compound B Reaction at C-I Bond (e.g., Suzuki, Sonogashira) - Mild Conditions (Pd(PPh₃)₄, base) A->B Most Reactive C Reaction at C-Br Bond - More Forcing Conditions B->C Next Reactive D Reaction at C-Cl Bond - Harsh Conditions / Specific Catalysts C->D Least Reactive

Halogen Reactivity for Cross-Coupling.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of the compound.

  • Safety Precautions: this compound is classified as harmful and an irritant.[1] It is harmful if swallowed, inhaled, or absorbed through the skin. It causes skin and serious eye irritation and may cause respiratory irritation.[4] Always handle in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, dark place.[6] Recommended storage is under refrigeration (2-8°C). Some suppliers note light sensitivity, making storage in an amber vial or dark location critical to prevent photochemical degradation.[8]

References

Introduction: The Significance of Solubility for 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-1-chloro-4-iodobenzene

This guide provides a comprehensive technical overview of this compound, focusing on the critical physicochemical property of solubility. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It establishes a framework for understanding, predicting, and, most importantly, experimentally determining the solubility of this compound, for which specific public data is scarce. The methodologies described herein are grounded in established principles to ensure scientific integrity and reproducibility.

This compound (CAS: 31928-46-8) is a tri-halogenated benzene derivative. Its structure, featuring three different halogen substituents on an aromatic ring, makes it a valuable intermediate in organic synthesis, particularly in the creation of complex molecules for pharmaceutical and material science applications.

The solubility of a compound is a fundamental parameter that dictates its utility and behavior in both chemical and biological systems. For a synthetic intermediate, solubility determines the choice of reaction solvents, purification methods, and overall process efficiency. In the context of drug development, aqueous solubility is a critical determinant of a drug's bioavailability and subsequent formulation strategies.[1] Poorly soluble compounds often present significant challenges, leading to higher development risks and costs.[1] Given the absence of readily available solubility data for this compound, a robust understanding of its likely properties and the methods to determine them is essential.

Physicochemical Profile and Solubility Prediction

Understanding the key physical and chemical properties of this compound provides a foundation for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 31928-46-8[2]
Molecular Formula C₆H₃BrClI[3]
Molecular Weight 317.35 g/mol [3]
Physical Form Solid, semi-solid, or crystalline powder[4]
Appearance Yellow to brown[4]
Melting Point 39°C to 44°C[4]
Purity Typically ≥97.5% - 98%[4]
Theoretical Solubility Profile

Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents.[5] This is a direct consequence of the hydrophobic nature of the benzene ring and the carbon-halogen bonds. The large, polarizable iodine and bromine atoms, combined with the electronegative chlorine, create a molecule with a significant dipole moment and a large surface area, leading to strong intermolecular interactions in the solid state.

  • Aqueous Solubility: The molecule's high lipophilicity and strong crystal lattice energy suggest that its aqueous solubility will be extremely low. It is reasonable to classify it as "insoluble" or "sparingly soluble" in water, a characteristic shared by its isomer, 2-bromo-4-chloro-1-iodobenzene.[1][6]

  • Organic Solvent Solubility: Due to its aromatic nature, this compound is expected to be soluble in common non-polar and polar aprotic organic solvents. This includes solvents like tetrahydrofuran (THF), dichloromethane (DCM), chloroform, toluene, and dimethyl sulfoxide (DMSO).[5][7] The principle of "like dissolves like" is the guiding factor; solvents that can effectively disrupt the intermolecular forces of the solute will be effective.

Experimental Determination of Thermodynamic Solubility

Given the lack of published data, experimental determination is necessary. The "gold standard" for determining the equilibrium or thermodynamic solubility of poorly soluble compounds is the shake-flask method, first described by Higuchi and Connors.[8] This method is reliable and measures the true equilibrium solubility, which is the point where a solution is saturated and in equilibrium with the solid phase.[8][9]

The core principle involves creating a supersaturated solution and allowing it to equilibrate at a constant temperature. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique.

Causality in Experimental Design
  • Why Use Excess Solid? Adding an excess amount of the solid compound ensures that the solution becomes saturated. The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium with the solid phase has been achieved.[8]

  • Why Agitate? Continuous agitation increases the surface area of the solid in contact with the solvent, which accelerates the dissolution process and ensures the entire system reaches equilibrium more rapidly. The equilibration time can vary from hours to several days depending on the compound and solvent system.[10]

  • Why Constant Temperature? Solubility is highly temperature-dependent.[10] Maintaining a constant temperature with a thermostatted bath is critical for obtaining reproducible and accurate data. For pharmaceutical applications, temperatures such as 25°C (room temperature) and 37°C (body temperature) are often used.[9]

  • Why Phase Separation? It is crucial to separate the undissolved solid from the saturated solution before analysis. This is typically achieved through centrifugation followed by filtration through a low-binding filter (e.g., PTFE) to avoid artificially inflating the concentration measurement.[8]

Visualizing the Workflow: Shake-Flask Method

The following diagram outlines the logical flow of the experimental protocol for determining thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis prep_vial Add excess 2-bromo-1-chloro- 4-iodobenzene to solvent in a vial agitate Agitate at constant temperature (e.g., 25°C for 24-72h) prep_vial->agitate Ensure visible solid excess centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge Equilibrium reached filtrate Filter supernatant through 0.22 µm PTFE filter centrifuge->filtrate Careful aspiration dilute Dilute sample with mobile phase filtrate->dilute Prepare for analysis quantify Quantify concentration via HPLC-UV dilute->quantify Inject into HPLC calculate Calculate solubility (mg/L) quantify->calculate Use calibration curve

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a step-by-step methodology for determining the solubility of this compound.

Materials and Reagents
  • This compound (purity >98%)

  • Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline pH 7.4, Acetonitrile, Methanol, Ethanol, THF, Toluene, DMSO)

  • HPLC-grade solvents for analytical mobile phase

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • 0.22 µm PTFE syringe filters

Equipment
  • Analytical balance

  • Thermostatted orbital shaker or rotator

  • Benchtop centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Vortex mixer

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The exact mass is not critical, but it must be sufficient to ensure saturation.

    • Accurately add a known volume of the chosen solvent (e.g., 1 mL) to the vial.

    • Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in a thermostatted shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (a 24-hour time point is common, but 48 or 72 hours may be needed to ensure full equilibrium).[9]

  • Sample Collection and Phase Separation:

    • After equilibration, visually confirm that excess solid remains in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particles.

  • Quantification by HPLC-UV:

    • Rationale: The aromatic ring in the compound makes it an excellent chromophore, allowing for sensitive detection by UV spectroscopy.[1] HPLC provides the necessary separation from any potential impurities.

    • Calibration: Prepare a stock solution of the compound in a strong organic solvent (e.g., acetonitrile) of a known concentration. Create a series of calibration standards by serial dilution.

    • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Accurately dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample and record the peak area.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor: Solubility (mg/L) = Concentration from Curve (mg/L) × Dilution Factor

    • Average the results from the replicate samples and report the mean solubility with the standard deviation.

Safety and Handling Precautions

Working with this compound requires adherence to standard laboratory safety protocols.

  • Hazard Profile: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[11] It causes skin, eye, and respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[13]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

References

An In-depth Technical Guide on the Safe Handling of 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Properties

Proper identification is the first step in ensuring safe handling. This compound is known by several names, and it's crucial to be aware of them to avoid any confusion when consulting safety data sheets (SDS) or other reference materials.

Identifier Value
IUPAC Name 2-bromo-1-chloro-4-iodobenzene
CAS Number 31928-46-8[1][2]
Molecular Formula C6H3BrClI[1]
Molecular Weight 317.35 g/mol [1]
Appearance Yellow to brown powder, crystalline powder, or low-melting solid[3]
Melting Point 39°C to 44°C[3]

Section 2: Hazard Identification and Risk Assessment

Understanding the inherent hazards of this compound is fundamental to performing a comprehensive risk assessment for any procedure involving this chemical.

GHS Hazard Statements:
  • H315: Causes skin irritation. [4][5][6]

  • H319: Causes serious eye irritation. [4][5][6]

  • H335: May cause respiratory irritation. [4][5][6]

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. [7]

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[4][5][8] Ingestion, inhalation, or skin absorption may be harmful.[8] Therefore, all handling procedures must be designed to minimize direct contact and airborne exposure.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for mitigating the risks associated with this compound.

Engineering Controls:
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[1][4][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in accessible locations.[8]

Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on a thorough risk assessment of the specific tasks being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[8] Given the nature of the compound, nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart.

    • Protective Clothing: A lab coat is required.[4] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge should be used.[8][9]

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling:
  • Avoid all personal contact with the substance.[4]

  • Do not breathe dust or vapors.[8]

  • Wash hands thoroughly after handling.[4][9]

  • When not in use, keep containers tightly sealed.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage:
  • Store in a cool, dry, and well-ventilated area.[4][8]

  • Keep the container tightly closed.[4][8][9]

  • Store away from incompatible materials and foodstuff containers.[4]

  • Protect from light.[7] Recommended storage temperature is between 2-8°C.[7]

Section 5: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial. All personnel working with this chemical must be familiar with these procedures.

First-Aid Measures:
  • Inhalation: Move the individual to fresh air.[1][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention if irritation persists.[4][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[1][4][8]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1][8] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][8]

Spill Response:

For small spills, trained personnel with the appropriate PPE can perform cleanup.[10] For large spills, evacuate the area and contact emergency services.

Spill Cleanup Workflow:

Spill_Cleanup_Workflow Workflow for Small Spill Cleanup start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Carefully Collect Spilled Material and Absorbent contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in a Sealed, Labeled Container decontaminate->dispose end Cleanup Complete dispose->end

Caption: Workflow for handling a small chemical spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if necessary.[10]

  • Containment: For solid spills, carefully sweep or vacuum the material.[8] Avoid generating dust.[4] Place the collected material into a suitable, sealed container for disposal.[8]

  • Decontamination: Clean the spill area with soap and water.[10]

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]

Section 6: Fire-Fighting Measures

While this compound is not considered a significant fire risk, containers may burn.[4]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]

Section 7: Disposal Considerations

Waste generated from the use of this compound must be disposed of as hazardous waste.[4][9] Follow all applicable federal, state, and local regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[1]

References

An In-depth Technical Guide to the Reactivity of C-I vs C-Br vs C-Cl Bonds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of the intrinsic reactivity of chemical bonds is paramount. The choice of a carbon-halogen bond (C-X) in a synthetic precursor can dramatically influence reaction rates, yields, and the feasibility of a synthetic route. This guide provides a detailed technical analysis of the relative reactivity of carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-chlorine (C-Cl) bonds, offering insights into the underlying principles that govern their behavior in key organic transformations.

Fundamental Principles Governing Carbon-Halogen Bond Reactivity

The reactivity of alkyl and aryl halides is a nuanced interplay of several fundamental properties of the carbon-halogen bond: bond length, bond dissociation energy (BDE), and bond polarity. These factors collectively determine the facility with which the C-X bond can be cleaved, a critical step in many reactions.

1.1. Bond Length and Bond Dissociation Energy: The Dominant Factors

As one descends the halogen group from chlorine to iodine, the atomic size increases significantly.[1] This increase in atomic radius directly translates to a longer carbon-halogen bond length.[1][2] Concurrently, as the bond length increases, the orbital overlap between the carbon and the halogen atom becomes less effective, resulting in a weaker bond.[2] This is quantitatively reflected in the bond dissociation energies (BDEs), which is the energy required to break the bond homolytically. The C-I bond, being the longest, is also the weakest, while the C-Cl bond is the shortest and strongest among the three.[3][4]

BondAverage Bond Length (pm)Average Bond Dissociation Energy (kJ/mol)
C-Cl177328[5]
C-Br193276[5]
C-I214240[5]

Data compiled from various sources.[1][2][4][5]

This trend in BDE is often the primary determinant of reactivity, especially in reactions where C-X bond cleavage is the rate-determining step.[6]

1.2. Bond Polarity and Electronegativity

Halogen atoms are more electronegative than carbon, leading to a polarized C-X bond with a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the halogen.[1][3][7] The degree of this polarity is dictated by the difference in electronegativity between carbon and the halogen. Chlorine is more electronegative than bromine, which in turn is more electronegative than iodine.[7] Consequently, the C-Cl bond is the most polar, and the C-I bond is the least polar.[1]

While it might be intuitive to assume that a more polarized bond would lead to a more reactive electrophilic carbon, experimental evidence often shows that bond strength is the more dominant factor in determining the overall reactivity in many substitution and cross-coupling reactions.[6]

Reactivity in Nucleophilic Substitution Reactions (SN1 & SN2)

Nucleophilic substitution reactions, fundamental to organic synthesis, are highly sensitive to the nature of the leaving group, which in the case of alkyl halides, is the halide ion.

2.1. The Halide as a Leaving Group

A good leaving group is a species that is stable on its own after departing with the pair of electrons from the C-X bond.[8] The stability of the resulting halide anion (X⁻) is inversely related to its basicity.[8][9] Weaker bases are more stable and therefore make better leaving groups.[8][10][11] The acidity of the hydrohalic acids increases in the order HF < HCl < HBr < HI. Correspondingly, the basicity of their conjugate bases decreases in the order F⁻ > Cl⁻ > Br⁻ > I⁻.[8]

Therefore, the iodide ion (I⁻) is the best leaving group among the halides, followed by bromide (Br⁻) and then chloride (Cl⁻).[8][10][11]

G cluster_0 Leaving Group Ability I⁻ (Best) I⁻ (Best) Br⁻ Br⁻ I⁻ (Best)->Br⁻ Decreasing Stability / Increasing Basicity Cl⁻ (Poorest) Cl⁻ (Poorest) Br⁻->Cl⁻ (Poorest) Decreasing Stability / Increasing Basicity

Caption: Relative leaving group ability of halides.

2.2. Impact on SN1 and SN2 Reaction Rates

Both SN1 and SN2 reactions involve the cleavage of the C-X bond in the rate-determining step.[12][13][14]

  • In SN2 reactions , the nucleophile attacks the electrophilic carbon in a concerted step, displacing the leaving group.[12][13] A better leaving group facilitates this displacement, leading to a faster reaction rate.

  • In SN1 reactions , the rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation and a halide ion.[12][13][14] A better leaving group stabilizes the transition state leading to the carbocation, thus accelerating the reaction.

Consequently, for both SN1 and SN2 mechanisms, the reactivity of alkyl halides follows the order:

R-I > R-Br > R-Cl [6][8][15]

This trend is a direct consequence of both the weaker C-X bond and the superior leaving group ability of the heavier halides.[6][15]

Reactivity in Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug development and materials science. The reactivity of the aryl or vinyl halide is a critical parameter in these transformations, with the oxidative addition of the C-X bond to the low-valent metal center being the initial and often rate-determining step.[16][17]

3.1. The Oxidative Addition Step

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:

Ar-I > Ar-Br > Ar-Cl [16][17][18]

This order directly correlates with the C-X bond dissociation energies. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily and under milder conditions than the stronger C-Br and C-Cl bonds.[17] Aryl chlorides, being the least reactive, often require more specialized and highly active catalysts, typically employing bulky, electron-rich phosphine ligands, to facilitate the challenging oxidative addition step.[16][19]

G cluster_reactivity Reactivity for Oxidative Addition Pd(0)L_n Pd(0)L_n Intermediate [Ar-Pd(II)(X)L_n] Pd(0)L_n->Intermediate Oxidative Addition Ar-X Ar-X Ar-X->Intermediate Product Product Intermediate->Product Transmetalation & Reductive Elimination Ar-I Ar-I Ar-Br Ar-Br Ar-I->Ar-Br Decreasing Rate Ar-Cl Ar-Cl Ar-Br->Ar-Cl Decreasing Rate

Caption: Generalized catalytic cycle for cross-coupling.

3.2. Specific Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. The reactivity order R-I > R-OTf > R-Br >> R-Cl is well-established.[18] While aryl iodides and bromides are common substrates, the coupling of aryl chlorides often necessitates more forcing conditions or specialized catalyst systems.[20][21]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[22][23] The reactivity follows the sequence: vinyl iodide > vinyl bromide > aryl iodide > aryl bromide >>> aryl chloride.[22] Couplings with aryl iodides can often be performed at room temperature, whereas aryl bromides may require heating.[22][24]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an amine and an aryl halide. While the general reactivity trend for oxidative addition is Ar-I > Ar-Br > Ar-Cl, the overall efficiency can be more complex.[25] In some cases, aryl iodides can be challenging substrates due to the formation of unreactive palladium-iodide bridged dimers, which can inhibit the catalytic cycle.[25][26] However, with appropriate ligand choice, aryl iodides, bromides, and chlorides can all be effectively coupled.[27][28][29]

Experimental Protocols: A Case Study in Suzuki-Miyaura Coupling

To illustrate the practical implications of halide reactivity, a generalized, step-by-step methodology for a Suzuki-Miyaura coupling is provided below, highlighting the adjustments required for different aryl halides.

Objective: To synthesize 4-phenyltoluene from the corresponding 4-halotoluene and phenylboronic acid.

Materials:

  • Aryl halide (4-iodotoluene, 4-bromotoluene, or 4-chlorotoluene)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

General Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01-0.05 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of toluene and 1 mL of 2M aqueous K₂CO₃).

  • Reaction Conditions:

    • For 4-iodotoluene: The reaction can often be run at a lower temperature, for instance, 80 °C, and may reach completion in a shorter time frame (e.g., 2-4 hours). A less active catalyst may suffice.

    • For 4-bromotoluene: A higher temperature, typically refluxing toluene (around 110 °C), is generally required. Reaction times are typically longer (e.g., 6-12 hours).

    • For 4-chlorotoluene: This substrate requires a more active catalyst system, often involving bulky, electron-rich ligands like SPhos or XPhos, in combination with a palladium precursor like Pd₂(dba)₃. Higher temperatures (e.g., >100 °C) and longer reaction times (e.g., 12-24 hours) are common. The choice of base and solvent can also be more critical.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This example underscores how the choice of the C-X bond directly dictates the required reaction conditions, catalyst system, and expected reaction time.

Conclusion: Strategic Considerations for Synthesis

The choice between an iodo-, bromo-, or chloro-substituted precursor is a strategic decision in chemical synthesis, balancing reactivity with other factors like cost and availability.

  • C-I Bonds: Offer the highest reactivity, enabling milder reaction conditions and broader substrate scope in many cases. This makes them ideal for complex, late-stage functionalizations where preserving sensitive functional groups is crucial. Their higher cost and lower stability can be a drawback.

  • C-Br Bonds: Represent a good compromise between reactivity and stability. They are widely used in a vast array of transformations and are generally more cost-effective than their iodo-counterparts.

  • C-Cl Bonds: Are the most cost-effective and readily available, making them highly attractive for large-scale industrial processes. However, their lower reactivity necessitates the use of more sophisticated and often more expensive catalyst systems and more forcing reaction conditions.

A thorough understanding of the principles laid out in this guide empowers researchers to make informed decisions, optimizing synthetic routes for efficiency, cost-effectiveness, and overall success.

References

Introduction: The Imperative for Rigorous Spectroscopic Analysis of Polyhalogenated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-chloro-4-iodobenzene

Polyhalogenated aromatic compounds are a cornerstone of modern synthetic chemistry, serving as versatile building blocks in fields ranging from pharmaceutical development to materials science. Their utility is intrinsically linked to the precise arrangement of halogen substituents on the aromatic core, which dictates reactivity, regioselectivity, and ultimately, the properties of the final product. This compound (CAS No. 31928-46-8) exemplifies this structural complexity.[1] The unambiguous confirmation of its constitution is not a mere formality but a critical prerequisite for its application in any research or development context.

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. We will delve into the theoretical underpinnings and practical application of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. More than a simple recitation of data, this document is designed to impart a field-proven understanding of why specific experimental choices are made and how to interpret the resulting data with confidence. Every protocol herein is designed as a self-validating system, ensuring the generation of reliable and reproducible results for researchers, scientists, and drug development professionals.

Mass Spectrometry (MS): Deconstructing the Molecular Blueprint

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is the method of choice, providing both separation from potential impurities and a detailed fragmentation pattern that serves as a structural fingerprint.[2]

Predicted Mass Spectrometry Data

The molecular formula C₆H₃BrClI presents a unique challenge and opportunity in mass spectrometry due to the distinctive isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[2] Iodine is monoisotopic (¹²⁷I). This results in a highly characteristic isotopic cluster for the molecular ion (M⁺•), which is a powerful validation tool.

The fragmentation pathway under EI conditions is driven by the relative strengths of the chemical bonds and the stability of the resulting fragments. The initial ionization event forms the molecular ion, which then undergoes a cascade of fragmentation events. Key predicted fragmentation pathways include the cleavage of the carbon-halogen bonds.[3][4]

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/z (based on ⁷⁹Br, ³⁵Cl, ¹²⁷I) Proposed Ion Structure Fragmentation Step Notes
316 [C₆H₃⁷⁹Br³⁵ClI]⁺• Molecular Ion (M⁺•) The base peak of a complex isotopic cluster (M, M+2, M+4, M+6) confirming the presence of Br and Cl.
189 [C₆H₃⁷⁹Br³⁵Cl]⁺ Loss of •I Cleavage of the weakest carbon-halogen bond (C-I).
237 [C₆H₃³⁵ClI]⁺ Loss of •Br Cleavage of the C-Br bond.
281 [C₆H₃⁷⁹BrI]⁺ Loss of •Cl Cleavage of the strongest aromatic C-Cl bond.
111 [C₆H₃³⁵Cl]⁺• Loss of •I and •Br Sequential or concerted loss of iodine and bromine radicals.

| 76 | [C₆H₄]⁺• | Benzyne radical cation | Formed after the loss of all three halogen atoms. |

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for obtaining high-quality GC-MS data for a semi-volatile solid like this compound.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the sample. b. Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Ensure the solvent does not co-elute with the analyte. c. Vortex the solution until the sample is fully dissolved.

2. Gas Chromatography (GC) Conditions: a. Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 ratio) at 250 °C. b. Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is ideal for separating aromatic compounds. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Oven Program: i. Initial temperature: 100 °C, hold for 2 minutes. ii. Ramp: Increase temperature at 15 °C/min to 280 °C. iii. Final hold: Hold at 280 °C for 5 minutes to ensure elution of all components.

3. Mass Spectrometry (MS) Conditions: a. Ionization Mode: Electron Ionization (EI).[2] b. Ionization Energy: 70 eV. c. Source Temperature: 230 °C. d. Mass Range: Scan from m/z 40 to 400. e. Solvent Delay: 3 minutes to prevent filament damage from the solvent front.

4. Data Analysis: a. Identify the analyte peak in the Total Ion Chromatogram (TIC). b. Extract the mass spectrum corresponding to this peak. c. Analyze the fragmentation pattern and compare it with the predicted data and isotopic distribution.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Prep1 Weigh 1 mg Sample Prep2 Dissolve in 1 mL Dichloromethane Prep1->Prep2 GC GC Separation (HP-5MS Column) Prep2->GC MS EI-MS Detection (70 eV) GC->MS Data1 Identify Peak in TIC MS->Data1 Data2 Extract Mass Spectrum Data1->Data2 Data3 Analyze Fragmentation & Isotopic Pattern Data2->Data3

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy provides unparalleled insight into the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the three protons and six carbons on the benzene ring.

Predicted NMR Spectroscopic Data

In the absence of publicly available experimental spectra, we can predict the chemical shifts (δ) and coupling constants (J) based on established principles of substituent effects on aromatic systems. The electronegativity and anisotropic effects of the halogens will deshield the adjacent protons and carbons, shifting their resonances downfield.

¹H NMR Prediction: The molecule has three aromatic protons in unique chemical environments. We anticipate three distinct signals, each exhibiting coupling to its neighbors.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3 ~ 7.85 d (doublet) J(H3-H5) ≈ 2.5 Hz Deshielded by ortho-Br and para-I. Exhibits meta-coupling to H-5.
H-5 ~ 7.60 dd (doublet of doublets) J(H5-H6) ≈ 8.5 Hz, J(H5-H3) ≈ 2.5 Hz Influenced by ortho-I and para-Cl. Exhibits ortho-coupling to H-6 and meta-coupling to H-3.

| H-6 | ~ 7.20 | d (doublet) | J(H6-H5) ≈ 8.5 Hz | Least deshielded proton, ortho to Cl. Exhibits ortho-coupling to H-5. |

¹³C NMR Prediction: We expect six unique signals for the six carbons of the benzene ring, as there is no molecular symmetry. The carbons directly bonded to the halogens (ipso-carbons) will have their chemical shifts significantly influenced by the heavy atom effect, especially from iodine and bromine.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted δ (ppm) Rationale
C-1 (C-Cl) ~ 133 Attached to electronegative Cl.
C-2 (C-Br) ~ 120 Attached to Br; heavy atom effect shifts resonance upfield relative to C-Cl.
C-3 (C-H) ~ 135 Deshielded by adjacent Br.
C-4 (C-I) ~ 95 Strong upfield shift due to the heavy atom effect of iodine.
C-5 (C-H) ~ 139 Deshielded by adjacent I.

| C-6 (C-H) | ~ 130 | Influenced by adjacent Cl. |

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A standard protocol for obtaining high-resolution NMR spectra is crucial for resolving the fine coupling patterns.

1. Sample Preparation: a. Dissolve 10-15 mg of the solid sample in approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent dissolving power for many organic compounds. b. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup & Acquisition: a. The instrument should be a high-field spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion. b. Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak. c. ¹H NMR Acquisition: i. Use a standard single-pulse experiment. ii. Acquire 8-16 scans with a relaxation delay of 2-5 seconds. iii. Process the data with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. d. ¹³C NMR Acquisition: i. Use a proton-decoupled pulse program (e.g., zgpg30) to produce singlets for all carbon signals. ii. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A longer relaxation delay (e.g., 2 seconds) is standard. iii. Process the data with a larger line broadening (~1-2 Hz).

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve 10-15 mg in 0.7 mL CDCl3 Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Lock & Shim Spectrometer Prep2->Acq1 Acq2 Acquire 1H Spectrum (16 scans) Acq1->Acq2 Acq3 Acquire 13C Spectrum (1024+ scans) Acq1->Acq3 Proc1 Fourier Transform & Phase Correction Acq2->Proc1 Acq3->Proc1 Proc2 Integrate 1H Signals Analyze Multiplicity Proc1->Proc2 Proc3 Assign 1H & 13C Chemical Shifts Proc2->Proc3

Caption: Workflow for ¹H and ¹³C NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it offers a unique "fingerprint" that is highly specific to the overall molecular structure. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic ring and the carbon-halogen bonds.

Expected Infrared Absorption Data

The IR spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The fingerprint region is particularly important for differentiating between isomers.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3100 - 3000 Aromatic C-H Stretch Medium to Weak Confirms the presence of hydrogens on the aromatic ring.
1600 - 1450 Aromatic C=C Stretch Medium to Strong (multiple bands) Characteristic absorptions for the benzene ring itself.
1200 - 1000 In-plane C-H Bending Medium Part of the complex fingerprint region.
~ 850 - 800 Out-of-plane C-H Bending Strong The position of this band is indicative of the substitution pattern on the ring.
1100 - 1000 C-Cl Stretch Strong Often found within the fingerprint region.
680 - 500 C-Br Stretch Medium to Strong Typically appears at lower wavenumbers.

| 600 - 485 | C-I Stretch | Medium to Strong | The lowest frequency carbon-halogen vibration. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires virtually no sample preparation, unlike the traditional KBr pellet method.[5][6] This minimizes sample handling and improves reproducibility.

1. Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This background will be automatically subtracted from the sample spectrum.[7]

2. Sample Analysis: a. Place a small amount of the solid sample (enough to cover the crystal surface, typically 1-2 mg) directly onto the ATR crystal.[5] b. Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

3. Cleaning: a. After analysis, release the pressure and remove the bulk of the sample with a spatula. b. Clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) to remove any residue.

Workflow Diagram: ATR-FTIR Analysis

FTIR_Workflow cluster_bkg Background Scan cluster_sample Sample Analysis cluster_result Final Spectrum Bkg1 Clean ATR Crystal Bkg2 Record Background Spectrum Bkg1->Bkg2 Samp1 Place Sample on Crystal Bkg2->Samp1 Samp2 Apply Pressure Samp1->Samp2 Samp3 Record Sample Spectrum Samp2->Samp3 Result Process Data (Background Subtracted) Samp3->Result

Caption: Workflow for ATR-FTIR analysis of this compound.

Conclusion: A Triad of Evidence for Unambiguous Structural Confirmation

The structural elucidation of a complex molecule like this compound cannot rely on a single analytical technique. It is the synergistic integration of data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy that provides an unassailable confirmation of its identity and purity.

  • MS confirms the correct molecular weight and elemental formula through its characteristic isotopic pattern.

  • NMR definitively establishes the 1,2,4-substitution pattern and the precise connectivity of the atoms.

  • IR provides a rapid confirmation of the aromatic core and offers a unique fingerprint for quality control and isomer differentiation.

By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can generate high-quality, reliable spectroscopic data, ensuring the scientific integrity of their work and accelerating the pace of discovery and development.

References

A Comprehensive Technical Guide to 2-Bromo-1-chloro-4-iodobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of a Polysubstituted Aromatic Building Block

In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, the judicious selection of starting materials and intermediates is a critical determinant of synthetic efficiency and success. 2-Bromo-1-chloro-4-iodobenzene, a tri-halogenated aromatic compound, represents a uniquely versatile building block. Its strategic value lies in the differential reactivity of its three halogen substituents—iodine, bromine, and chlorine—which allows for programmed, site-selective modifications. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality control, safe handling, and synthetic applications of this pivotal chemical intermediate.

The distinct electronic and steric environment of each halogen on the benzene ring empowers chemists to orchestrate sequential cross-coupling reactions with a high degree of precision. This capability is paramount in the construction of complex molecular architectures, where the controlled introduction of various functionalities is essential for tuning the biological activity and pharmacokinetic properties of a molecule.[1]

Commercial Suppliers and Procurement Strategy

A reliable supply of high-purity this compound is the foundational step for any research or development program. Several reputable chemical suppliers offer this compound, typically with a purity of 98% or higher.

Key Commercial Suppliers Include:

  • Sigma-Aldrich (now part of MilliporeSigma): A major global supplier of research chemicals, often providing detailed product information and documentation.[2]

  • Thermo Scientific Chemicals (formerly Acros Organics and Alfa Aesar): Offers a range of purities and quantities suitable for both research and bulk applications.[3]

  • Georganics: A supplier specializing in high-purity organic compounds for research and development.[4]

  • Ambeed, Inc.: A provider of a wide array of chemical building blocks.[2]

  • Santa Cruz Biotechnology (SCBT): Supplies chemicals for biomedical research.[5]

  • ChemicalBook: An online platform that aggregates data and suppliers for a vast number of chemical compounds.

When selecting a supplier, it is imperative to look beyond the initial cost and consider factors such as lot-to-lot consistency, the availability of comprehensive analytical documentation (Certificate of Analysis), and the supplier's quality management systems. For drug development applications, sourcing from suppliers who can provide materials with a clear history of synthesis and impurity profiling is crucial.

Comparative Data of Commercial Offerings:

SupplierPurityPhysical FormStorage Temperature
Sigma-Aldrich≥98%Solid or semi-solid2-8°C, Keep in dark place, sealed in dry
Thermo Scientific98%Powder or crystalline powderRoom Temperature
GeorganicsHigh PurityNot specifiedNot specified

Note: The information in this table is based on publicly available data and may vary. Always refer to the supplier's specific documentation for the most accurate information.

Quality Control and Analytical Verification: A Self-Validating System

Ensuring the purity and identity of this compound is a critical step before its use in any synthetic protocol. A multi-pronged analytical approach is recommended to create a self-validating system of quality control.

Certificate of Analysis (CoA): The First Line of Verification

A comprehensive Certificate of Analysis from the supplier is the initial checkpoint. While a specific CoA for this compound is not publicly available, a representative CoA for a high-purity halogenated aromatic compound would typically include the following:

  • Product Name: this compound

  • CAS Number: 31928-46-8

  • Molecular Formula: C₆H₃BrClI

  • Molecular Weight: 317.35 g/mol

  • Lot Number: [Specific to the batch]

  • Appearance: White to light yellow or brown solid/powder

  • Purity (by GC or HPLC): ≥98.0%

  • Melting Point: 39-44 °C

  • Identification (by ¹H NMR and/or IR): Conforms to structure

  • Residual Solvents: [Specified limits for common synthesis solvents]

  • Date of Analysis: [Date]

In-House Analytical Verification

Independent verification of the supplier's CoA is a cornerstone of good laboratory practice. The following analytical methods are recommended for a thorough quality assessment.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any volatile impurities.[6]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 2 minutes.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Hold at final temperature for 5-10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃):

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the deshielding effects of the halogen substituents. The coupling constants (J-values) will provide information about the relative positions of the protons.

Expected ¹³C NMR Spectral Features (in CDCl₃):

The ¹³C NMR spectrum should display six signals for the six carbon atoms of the benzene ring. The carbons directly attached to the halogens will show characteristic chemical shifts.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for quantifying the purity of the compound and for detecting non-volatile impurities. A reversed-phase method is typically employed for compounds of this nature.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a solution of known concentration (e.g., 0.1-1.0 mg/mL) in the mobile phase or a compatible solvent.

Quality_Control_Workflow cluster_0 Supplier Documentation cluster_1 In-House Verification cluster_2 Decision CoA Certificate of Analysis GCMS GC-MS Analysis (Purity & Volatile Impurities) CoA->GCMS Initial Check NMR NMR Spectroscopy (Structure Confirmation) GCMS->NMR Confirmatory HPLC HPLC Analysis (Purity & Non-Volatile Impurities) NMR->HPLC Quantitative Decision Accept or Reject Batch HPLC->Decision

Caption: A logical workflow for the quality control of this compound.

Safe Handling and Storage: A Prerequisite for Successful Research

Halogenated aromatic compounds require careful handling to minimize exposure and ensure laboratory safety.[9][10]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile or neoprene) are essential.

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is often between 2-8°C to minimize potential degradation over time.

Disposal:

  • Dispose of as halogenated organic waste in accordance with institutional and local regulations.

Synthetic Applications: Harnessing Differential Reactivity

The synthetic utility of this compound stems from the differential reactivity of its C-X bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[11] This allows for a stepwise and selective functionalization of the aromatic ring.

Chemoselective Suzuki-Miyaura Cross-Coupling

A prime example of this differential reactivity is in the Suzuki-Miyaura cross-coupling reaction. Under carefully controlled conditions, an aryl boronic acid can be selectively coupled at the iodine position, leaving the bromine and chlorine atoms untouched for subsequent transformations.

Illustrative Reaction Scheme:

This chemoselectivity is a powerful tool for the efficient synthesis of unsymmetrical biaryl compounds and other complex molecular scaffolds.

Application in the Synthesis of Dapagliflozin Intermediates

This compound and its derivatives are key intermediates in the synthesis of important active pharmaceutical ingredients (APIs). For instance, a closely related compound, 5-bromo-2-chlorobenzoic acid, is a starting material for the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[12][13] The bromo-chloro-substituted aromatic core is a key structural motif in this class of drugs.

A plausible synthetic route to a key intermediate for Dapagliflozin, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, can be envisioned starting from this compound through a sequence of cross-coupling and reduction reactions.

Dapagliflozin_Intermediate_Synthesis Start This compound Intermediate1 Suzuki Coupling with 4-ethoxybenzylboronic acid Start->Intermediate1 Pd Catalyst, Base Intermediate2 Reduction of carbonyl group Intermediate1->Intermediate2 Reducing Agent Product 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Dapagliflozin Intermediate) Intermediate2->Product

Caption: A conceptual synthetic pathway to a Dapagliflozin intermediate.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique pattern of halogen substitution allows for a high degree of control in the construction of complex molecules. A thorough understanding of its commercial availability, stringent quality control procedures, safe handling protocols, and synthetic applications is essential for any researcher or drug development professional seeking to leverage the full potential of this powerful chemical intermediate. By adhering to the principles of scientific integrity and best laboratory practices outlined in this guide, researchers can confidently and effectively utilize this compound to advance their scientific endeavors.

References

A Theoretical and Computational Guide to 2-Bromo-1-chloro-4-iodobenzene: Molecular Structure, Reactivity, and Spectroscopic Correlation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive theoretical analysis of 2-Bromo-1-chloro-4-iodobenzene (CAS: 31928-46-8), a triply substituted halobenzene with significant potential in synthetic chemistry. Leveraging Density Functional Theory (DFT) as a primary investigative tool, we explore the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers and professionals in computational chemistry, materials science, and drug development, offering insights into the molecule's reactivity and providing a framework for correlating theoretical predictions with experimental results. We delve into the nuances of its molecular geometry, vibrational modes, NMR signatures, and electronic landscape, including Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), to predict its chemical behavior. A validated, step-by-step computational workflow is presented, establishing a robust protocol for the theoretical investigation of complex halogenated aromatics.

Introduction: The Significance of Polysubstituted Halobenzenes

Polysubstituted halogenated benzenes are fundamental building blocks in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials.[1][2] The molecule this compound is of particular interest due to the presence of three distinct halogen atoms on a single aromatic ring. This unique substitution pattern offers a platform for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.[2]

The reactivity of the carbon-halogen bond in such reactions typically follows the order C-I > C-Br > C-Cl, a trend governed by bond dissociation energies. Understanding and predicting the electronic structure and properties that dictate this reactivity is paramount for designing efficient and selective synthetic routes. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable toolkit for elucidating these properties at a molecular level, offering insights that are often challenging to obtain through experimental means alone.[3][4]

This guide will explore this compound through a computational lens, demonstrating how theoretical studies can predict its geometry, spectroscopic signatures, and inherent reactivity.

Molecular Structure and Geometry

A foundational step in any theoretical study is the determination of the molecule's equilibrium geometry. This is achieved through energy minimization calculations, which locate the lowest energy conformation of the molecule.

Computational Approach

The molecular geometry of this compound can be optimized using DFT methods. A common and effective approach involves the B3LYP hybrid functional combined with a sufficiently large basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution around the large halogen atoms.

Predicted Structural Parameters

The optimized geometry reveals a planar benzene ring, with minor deviations from ideal sp² hybridization due to the steric and electronic influence of the halogen substituents. The C-X (X = I, Br, Cl) bond lengths are a key indicator of their relative strengths and reactivity.

Table 1: Predicted Geometric Parameters for this compound

ParameterPredicted Value (Å or °)Rationale and Expected Trends
C-I Bond Length~2.10 - 2.15 ÅLongest C-X bond due to the large atomic radius of iodine. Corresponds to the weakest C-X bond.
C-Br Bond Length~1.90 - 1.95 ÅIntermediate length and strength between C-I and C-Cl.[4]
C-Cl Bond Length~1.75 - 1.80 ÅShortest and strongest C-X bond among the three halogens.[4]
C-C Bond Lengths~1.39 - 1.41 ÅTypical for an aromatic ring, with slight variations due to substituent effects.
C-C-C Bond Angles~118 - 122°Deviations from the ideal 120° are expected, particularly near the bulky halogen substituents, to minimize steric strain.

Note: These values are illustrative predictions based on DFT studies of similar halobenzenes.[4][5]

Below is a diagram illustrating the optimized molecular structure with the standard IUPAC numbering scheme.

Molecular structure of this compound.

Spectroscopic Profile: A Theoretical-Experimental Correlation

Theoretical calculations are highly effective at predicting spectroscopic data. By comparing calculated spectra with experimental results, we can validate the accuracy of the computational model.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational frequency calculations based on the optimized geometry can predict the positions of key absorption bands in the Infrared (IR) and Raman spectra. While experimental spectra for this specific isomer are not widely published, data for related compounds are available for comparison. The PubChem database notes IR spectral information for the isomeric 4-Bromo-2-chloro-1-iodobenzene.[6]

Table 2: Predicted Key Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
C-H stretching3050 - 3100Aromatic C-H stretching vibrations.
C=C stretching1400 - 1600Benzene ring skeletal vibrations.
C-H in-plane bending1000 - 1300Bending of the aromatic C-H bonds within the plane of the ring.
C-I stretching500 - 600Characteristic stretching of the carbon-iodine bond.
C-Br stretching600 - 700Stretching of the carbon-bromine bond.
C-Cl stretching700 - 800Stretching of the carbon-chlorine bond.

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by a factor of ~0.96-0.98 for better agreement.

NMR Spectroscopy

Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the three non-equivalent protons on the benzene ring. The proton adjacent to the iodine atom is expected to be the most deshielded (highest ppm value).

  • ¹³C NMR: Six distinct signals are expected for the six unique carbon atoms. The carbons directly bonded to the halogens will show the most significant shifts. The C-I carbon signal is often broad due to quadrupolar relaxation.

Mass Spectrometry

The mass spectrum of this compound is predicted to be highly characteristic due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a complex isotopic cluster for the molecular ion peak [M]⁺. The most abundant molecular ion peaks would correspond to the combinations of the most abundant isotopes: [C₆H₃⁷⁹Br³⁵ClI]⁺. The full pattern will show a cluster of peaks at M, M+2, M+4, etc., whose relative intensities can be precisely calculated and serve as a definitive confirmation of the elemental composition.[7]

Electronic Properties and Chemical Reactivity

The synthetic utility of this compound stems from the differential reactivity of its three C-X bonds. This can be rationalized by analyzing its electronic structure.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. For halobenzenes, the HOMO is typically a π-orbital associated with the benzene ring.

  • LUMO: Represents the ability to accept an electron. The LUMO is often a σ-antibonding orbital localized along one of the C-X bonds. The C-X bond with the lowest-lying σ orbital is the most susceptible to nucleophilic attack or oxidative addition.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.[8] For this compound, the LUMO is expected to have significant character along the C-I bond, indicating this is the most reactive site.

Table 3: Predicted Electronic Properties

PropertyPredicted ValueImplication for Reactivity
E(HOMO)~ -6.5 to -7.0 eVModerate electron-donating capability.
E(LUMO)~ -0.5 to -1.0 eVReadily accepts electrons, indicating susceptibility to reduction/nucleophilic attack.
HOMO-LUMO Gap (ΔE)~ 5.5 to 6.5 eVIndicates a relatively stable molecule, but reactive at specific sites.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, which visually identifies the electrophilic and nucleophilic regions of a molecule.

  • Red Regions (Negative Potential): Located above the π-system of the benzene ring, indicating electron-rich areas susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): These are of critical importance for halobenzenes. A region of positive electrostatic potential, known as a σ-hole , exists on the outermost portion of the halogen atoms, particularly iodine and bromine.[3][9] This positive cap is responsible for the phenomenon of halogen bonding and makes the halogen atom an electrophilic site, guiding interactions with nucleophiles. The strength of the σ-hole follows the trend I > Br > Cl.

A Practical Workflow for Theoretical Analysis

To ensure a robust and verifiable theoretical study, a systematic workflow should be employed. This workflow integrates computational methods with clear checkpoints for validation.

Step-by-Step Computational Protocol
  • Structure Building: Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set.

    • Solvation Model (Optional): Use a continuum model like PCM if solvent effects are being investigated.

  • Vibrational Frequency Analysis: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine electronic properties.

    • NMR Chemical Shifts (GIAO method).

    • HOMO-LUMO energies and orbitals.

    • Molecular Electrostatic Potential mapping.

  • Data Analysis:

    • Compare calculated geometric parameters and frequencies with available experimental data.

    • Visualize orbitals and MEP maps to predict reactivity.

    • Assign calculated vibrational modes by visualizing their atomic displacements.

workflow cluster_computational Computational Protocol cluster_experimental Experimental Validation start 1. Build Initial 3D Structure opt 2. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 3. Vibrational Frequency Calculation opt->freq check Verify Minimum (No Imaginary Frequencies) freq->check check->opt Failure (Re-optimize) prop 4. Calculate Properties (NMR, HOMO/LUMO, MEP) check->prop Success analysis 5. Data Correlation & Analysis prop->analysis synth A. Synthesis & Purification spec B. Spectroscopic Analysis (FTIR, NMR, MS) spec->analysis react C. Reactivity Studies (e.g., Cross-Coupling) analysis->react Predict & Test Reactivity

References

discovery and history of polyhalogenated benzenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Polyhalogenated Benzenes

The journey of polyhalogenated benzenes from laboratory curiosities to industrial mainstays and ultimately to persistent environmental pollutants is a compelling narrative of chemical innovation, unforeseen consequences, and the evolution of regulatory science. This guide provides a technical exploration of this history, designed for researchers, scientists, and professionals in drug development who require a deep understanding of the origins, synthesis, and impact of these significant compounds. We will delve into the fundamental discoveries, the development of synthetic methodologies, and the societal and environmental ramifications that continue to shape chemical research and policy today.

Part 1: The Genesis - Discovery and Elucidation of the Benzene Ring

The story of polyhalogenated benzenes begins with their parent molecule, benzene. Its isolation and characterization laid the essential groundwork for all subsequent aromatic chemistry.

In 1825, the English scientist Michael Faraday, while investigating an oily residue from the production of illuminating gas, isolated a new substance he named "bicarburet of hydrogen".[1][2] This compound was derived from the pyrolysis of whale oil used for "portable gas".[2] Faraday's elemental analysis revealed an empirical formula of CH.[3]

Nearly a decade later, in 1833-1834, the German chemist Eilhard Mitscherlich synthesized the same compound by heating benzoic acid, which was isolated from gum benzoin, with lime.[1][3][4] Mitscherlich determined its molecular formula to be C₆H₆ and named it "benzin," a name that evolved into the modern "benzene".[1][3] The term "aromatic" was later applied by August Wilhelm von Hofmann in 1855 to describe the chemical family of substances related to benzene, named for their characteristic odors.[1]

The structure of benzene remained a puzzle for decades. Its high degree of unsaturation suggested it should be highly reactive like other polyenes, yet it displayed remarkable chemical stability.[5] The breakthrough came in 1865 when August Kekulé proposed a cyclic structure of six carbon atoms with alternating single and double bonds.[4] He later refined this idea, suggesting a rapid oscillation between two equivalent structures, a precursor to the modern concept of resonance.[4] This revolutionary concept explained the unique stability and reactivity of the benzene ring, paving the way for understanding its substitution reactions, including halogenation.

Part 2: The Dawn of Halogenation - Early Synthetic Methodologies

With the structure of benzene conceptualized, chemists began to explore its reactivity. The substitution of hydrogen atoms on the benzene ring with halogens (Fluorine, Chlorine, Bromine, Iodine) marked the birth of halogenated benzenes. These reactions are typically electrophilic aromatic substitutions.

The general mechanism involves the generation of a potent electrophile (a halogen cation or a polarized halogen molecule) which is then attacked by the electron-rich π-system of the benzene ring. A catalyst, often a Lewis acid like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is frequently required to polarize the halogen molecule and increase its electrophilicity.[6]

Caption: General mechanism of electrophilic aromatic halogenation.

Early experimenters quickly discovered that by controlling reaction conditions and the ratio of reactants, they could introduce multiple halogen atoms onto the benzene ring, leading to the synthesis of polyhalogenated benzenes.

Early Chlorination and the Rise of Polychlorinated Benzenes (PCBs)

Michael Faraday himself was a pioneer in halogenation, reporting the first synthesis of carbon-chlorine compounds, specifically hexachloroethane (C₂Cl₆) and carbon tetrachloride (CCl₄), in 1820.[7] While not benzene-based, this work demonstrated early interest in organochlorines.

The direct chlorination of benzene in the presence of a catalyst like ferric chloride was an early and effective method for producing chlorobenzenes.[8] By extending the reaction time or using an excess of chlorine, a mixture of dichlorobenzenes, trichlorobenzenes, and ultimately, hexachlorobenzene (HCB) could be produced. HCB was synthesized on a laboratory scale as early as the 1890s via this method.[8]

The Emergence of Polybrominated and Polyiodinated Benzenes

Similar electrophilic substitution methods were applied for bromination, typically using bromine (Br₂) and a Lewis acid catalyst. The synthesis of polybrominated benzenes follows a similar pathway to chlorination, with the degree of substitution controlled by reaction conditions.[9]

The iodination of benzene proved more challenging. Direct reaction with iodine (I₂) is generally not feasible without an oxidizing agent to convert the iodine into a more powerful electrophile.[10] Early methods utilized nitric acid in conjunction with iodine to produce iodobenzene.[10][11] The synthesis of highly iodinated compounds, such as hexa-iodobenzene, required harsh conditions, such as reacting benzoic acid with iodine in fuming sulfuric acid (oleum) at high temperatures, a method developed in the late 1800s.[12] Another common laboratory preparation for iodobenzene involves the diazotization of aniline, followed by reaction with potassium iodide.[11]

Part 3: Key Polyhalogenated Benzenes - From Industrial Workhorses to Environmental Villains

The 20th century saw the large-scale production and application of several key polyhalogenated benzenes. Their chemical stability, which made them attractive for industrial use, was also the source of their profound environmental persistence.

Hexachlorobenzene (HCB)
  • Synthesis : Commercially, HCB was produced by reacting benzene with excess chlorine in the presence of ferric chloride at 150–200 °C.[13] It also arises as a byproduct in the manufacture of chlorinated solvents like carbon tetrachloride and tetrachloroethylene.[13][14]

  • Historical Applications : HCB was widely introduced in 1947 as a fungicide, particularly for treating seeds to control wheat bunt (Tilletia caries).[8][15] It also found use in the production of pyrotechnics, synthetic rubber, and as a porosity controller in electrode manufacturing.[13][14][16]

  • Decline : The extreme persistence and toxicity of HCB led to its ban in many countries.[8] It is now recognized as a Persistent Organic Pollutant (POP) under the Stockholm Convention.[16]

Pentachlorophenol (PCP)
  • Synthesis : PCP is produced by the stepwise chlorination of phenol in the presence of catalysts like aluminum trichloride or ferric trichloride.[17] Commercial-grade PCP is often impure, containing other polychlorinated phenols and highly toxic dioxin derivatives.[18]

  • Historical Applications : First produced in the 1930s, PCP was one of the most widely used biocides in the United States.[17][18][19][20] Its applications were vast, including use as a wood preservative (for utility poles, docks, and fences), herbicide, insecticide, fungicide, and disinfectant.[18][19][20][21]

  • Decline : Due to its high toxicity and the presence of dioxin contaminants, most uses of PCP were restricted in the United States in the 1980s, limiting it to industrial wood preservation by certified applicators.[17][20][21]

Polybrominated Diphenyl Ethers (PBDEs)

While not polyhalogenated benzenes themselves, PBDEs are structurally related and their history is intertwined. They consist of two phenyl rings linked by an oxygen atom, with bromine atoms substituting hydrogen.

  • Synthesis and Application : PBDEs were widely used as flame retardants in a vast array of consumer and industrial products, including plastics, textiles, and electronics, to meet fire safety standards.[22]

  • Environmental Concern : Like other polyhalogenated aromatics, PBDEs are persistent, bioaccumulative, and toxic.[23] Their widespread use led to global environmental contamination.[22] Concerns over their health effects, including potential disruption of thyroid hormone function, have led to restrictions and bans on their production and use in many parts of the world.[23]

Part 4: Properties, Applications, and the Paradigm Shift to Environmental Concern

The utility of polyhalogenated benzenes stemmed from their remarkable chemical and thermal stability. This inertness made them ideal for applications where durability was paramount. However, this same stability ensures their longevity in the environment, leading to bioaccumulation in food webs and posing risks to ecosystems and human health.[16][24]

Compound ClassKey ExamplesPrimary Historical ApplicationsKey Properties Exploited
Polychlorinated Benzenes Hexachlorobenzene (HCB), Pentachlorophenol (PCP)Fungicide, Wood Preservative, Biocide, Chemical IntermediateBiocidal activity, Chemical stability
Polybrominated Compounds Polybrominated Diphenyl Ethers (PBDEs)Flame Retardants in plastics, electronics, textilesFire resistance, Thermal stability
Mixed Halogenated Benzenes VariousChemical intermediates in organic synthesisSpecific reactivity of C-Halogen bonds

The discovery in the 1960s that organochlorine compounds like PCBs and DDT were accumulating in wildlife and human tissues marked a major turning point.[25] This growing body of evidence revealed that the very properties that made these chemicals industrially valuable also made them insidious environmental threats.[25] Many polyhalogenated aromatic compounds are now classified as Persistent Organic Pollutants (POPs) and are regulated under international treaties like the Stockholm Convention, which aims to eliminate or restrict their production and use.[15][16]

The toxicity of halogenated benzenes is complex and often linked to their metabolism. The body can form reactive metabolites such as epoxides, phenols, and benzoquinones, which can lead to hepatotoxicity, nephrotoxicity, and other adverse health effects.[26]

Caption: From discovery to regulation of polyhalogenated benzenes.

Part 5: Modern Analytical Methodologies

The need to monitor and regulate polyhalogenated benzenes spurred the development of highly sensitive analytical techniques. These methods are crucial for detecting trace levels of these compounds in complex environmental and biological samples.

  • Sample Preparation : Analysis typically begins with extraction from the sample matrix (e.g., soil, water, tissue) followed by a "clean-up" step to remove interfering substances.[27]

  • Instrumentation : The gold standard for analysis is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS).[28][29] GC separates the complex mixture of compounds, and the MS provides definitive identification and quantification based on the mass-to-charge ratio of the ionized molecules.[27][28] For halogenated compounds specifically, an Electron Capture Detector (ECD) is also highly sensitive.[30]

  • Techniques : Methods like headspace analysis or purge-and-trap are used for volatile compounds in water, concentrating them before injection into the GC system.[27][30]

These advanced analytical methods allow scientists to track the fate and transport of polyhalogenated benzenes in the environment, assess human exposure, and enforce regulatory limits.[29]

References

Methodological & Application

Application Note: Selective Suzuki Coupling at the Iodine Position of 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Synthesis

The precise and predictable construction of complex molecular architectures is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and agrochemicals.[1][2] Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds.[3][4][5][6][7] The ability to selectively functionalize one position on a polyhalogenated aromatic ring in the presence of other halogens opens up avenues for sequential, site-specific modifications, thereby streamlining synthetic routes and enabling the rapid generation of molecular diversity.[1][2][8]

This application note provides a comprehensive guide to the selective Suzuki-Miyaura coupling at the iodine position of 2-Bromo-1-chloro-4-iodobenzene. The inherent differences in the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl) provide a thermodynamic basis for this selectivity.[3][9][10] The oxidative addition of the palladium(0) catalyst to the aryl halide, the rate-determining step of the catalytic cycle, occurs preferentially at the weaker C-I bond.[3][9] By carefully tuning the reaction parameters—catalyst, ligand, base, and temperature—chemists can achieve high yields of the mono-arylated product, leaving the bromo and chloro substituents untouched for subsequent transformations. This protocol is designed for researchers, scientists, and drug development professionals seeking to leverage the power of selective cross-coupling for the synthesis of novel compounds.[4][5][6][11][12]

Mechanistic Insights: The Foundation of Selectivity

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][9][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This is the selectivity-determining step. The reactivity order for aryl halides is generally I > OTf > Br >> Cl.[3][9][14]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, a process facilitated by a base. The base activates the boronic acid, making it more nucleophilic.[3][15]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][9]

The pronounced difference in reactivity between the C-I, C-Br, and C-Cl bonds in this compound is the key to achieving selectivity. The lower bond energy of the C-I bond leads to a lower activation energy for the oxidative addition step compared to the C-Br and C-Cl bonds, allowing for coupling to occur preferentially at the iodo-substituted position under controlled conditions.[3][8][9][16]

Experimental Protocol: A Step-by-Step Guide

This protocol details the selective Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Equipment
Reagent/EquipmentPurposeTypical Amount/Specification
This compoundStarting Material1.0 equiv (Limiting Reagent)
Arylboronic AcidCoupling Partner1.1 - 1.2 equiv
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.02 - 0.05 equiv
Base (e.g., K₂CO₃, Cs₂CO₃)Activates Boronic Acid2.0 - 3.0 equiv
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)Reaction Medium4:1 to 10:1 v/v
Schlenk Flask or Reaction VialReaction VesselAppropriate size
Magnetic Stirrer with HotplateAgitation and Heating
Inert Gas Supply (Argon or Nitrogen)Oxygen-free environment
Standard Glassware
Thin Layer Chromatography (TLC) PlateReaction Monitoring
Column Chromatography SetupPurification
Detailed Procedure
  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv). Then, add the degassed solvent mixture (e.g., Toluene/H₂O, 4:1 v/v) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-90 °C). The lower temperature helps to ensure selectivity by favoring the reaction at the more reactive C-I bond.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC or LC-MS. The reaction is generally complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-2-bromo-1-chlorobenzene.

Scientist-to-Scientist Insights: The "Why" Behind the "How"
  • Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources and ligands can be employed. The choice of ligand can significantly influence the reactivity and selectivity of the coupling reaction. Bulky, electron-rich phosphine ligands can sometimes enhance the rate of oxidative addition.[17][18][19]

  • Base Selection: The choice of base is critical. While carbonates like K₂CO₃ are common, stronger bases like Cs₂CO₃ or phosphates can sometimes improve yields, especially with less reactive boronic acids. The base not only activates the boronic acid but can also influence the overall catalytic activity.[3]

  • Solvent System: A biphasic solvent system like toluene/water or dioxane/water is often used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the starting materials and catalyst. Degassing the solvents prior to use is essential to prevent oxidation of the palladium catalyst.

  • Temperature Control: Maintaining a moderate reaction temperature is key to achieving high selectivity. Higher temperatures can lead to the competing coupling at the C-Br bond.

Data Presentation and Expected Outcomes

The following table summarizes representative reaction conditions and expected yields for the selective Suzuki coupling at the iodine position of this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O854>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O806>95
33-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O903>92

Visualization of the Process

Catalytic Cycle of Selective Suzuki Coupling

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Selective C-I Activation) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)(Ar')L2->Ar-Ar' Aryl-I This compound Aryl-I->Ar-Pd(II)(I)L2 Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Caption: Catalytic cycle for the selective Suzuki coupling.

Experimental Workflow

Workflow Start Start Combine Reactants Combine Aryl Halide, Boronic Acid, and Base Start->Combine Reactants Inert Atmosphere Purge with Inert Gas Combine Reactants->Inert Atmosphere Add Catalyst & Solvent Add Catalyst and Degassed Solvent Inert Atmosphere->Add Catalyst & Solvent Heat and Stir Heat Reaction (e.g., 80-90 °C) Add Catalyst & Solvent->Heat and Stir Monitor Reaction Monitor by TLC/LC-MS Heat and Stir->Monitor Reaction Work-up Aqueous Work-up and Extraction Monitor Reaction->Work-up Reaction Complete Purification Column Chromatography Work-up->Purification Product Product Purification->Product

Caption: Experimental workflow for selective Suzuki coupling.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Use a fresh batch of catalyst- Ensure thorough degassing of solvents- Purify starting materials if necessary
Formation of Homocoupled Product - Presence of oxygen- Decomposition of boronic acid- Improve inert atmosphere technique- Use fresh boronic acid
Loss of Selectivity (Coupling at C-Br) - Reaction temperature too high- Prolonged reaction time- Lower the reaction temperature- Monitor the reaction closely and stop once the starting material is consumed
Dehalogenation of Starting Material - Presence of protic impurities- Certain bases or solvents- Use anhydrous solvents- Screen different bases

Conclusion

The selective Suzuki-Miyaura coupling at the iodine position of this compound is a powerful and reliable method for the synthesis of valuable, functionalized intermediates. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can achieve high yields and excellent selectivity. This protocol provides a robust starting point for the application of this methodology in a variety of synthetic contexts, from academic research to industrial-scale pharmaceutical production.[5][6][12]

References

Application Note: Chemoselective Sonogashira Coupling of 2-Bromo-1-chloro-4-iodobenzene for Stepwise Molecular Elaboration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a detailed protocol for the highly chemoselective Sonogashira coupling of 2-Bromo-1-chloro-4-iodobenzene, a versatile building block possessing three distinct halogen atoms with differential reactivity. By carefully controlling reaction conditions, selective functionalization at the most labile carbon-iodine bond can be achieved with high fidelity. This guide offers researchers, scientists, and drug development professionals a comprehensive resource, including a step-by-step protocol, mechanistic insights, and strategies for further functionalization, thereby facilitating the synthesis of complex, multi-substituted aromatic compounds.

Introduction: Harnessing Differential Reactivity

The ability to perform selective cross-coupling reactions on polyhalogenated aromatic substrates is of paramount importance for the efficient construction of complex molecules, including pharmaceuticals, organic materials, and natural products.[1] The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides using a dual palladium and copper catalytic system, is particularly well-suited for this purpose due to its mild reaction conditions and broad functional group tolerance.[1][3]

The substrate, this compound, presents a unique synthetic opportunity. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br >> Cl.[1][4][5] This inherent difference in reactivity allows for a stepwise and site-selective functionalization, beginning with the most reactive C-I bond. This application note will first detail the protocol for the selective alkynylation at the C-4 position (iodine) and then discuss the potential for a subsequent coupling at the C-2 position (bromine).

Experimental Protocol: Selective C–I Bond Functionalization

This protocol details the selective Sonogashira coupling of this compound with a terminal alkyne, using phenylacetylene as a representative example.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)Volume/MassSupplier
This compoundC₆H₃BrClI317.35>98%1.0317 mgMajor Supplier
PhenylacetyleneC₈H₆102.14>98%1.2123 mg (0.12 mL)Major Supplier
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.9098%0.02 (2 mol%)14.0 mgMajor Supplier
Copper(I) iodideCuI190.4599%0.04 (4 mol%)7.6 mgMajor Supplier
Triethylamine (TEA)(C₂H₅)₃N101.19>99%, anhydrous-5.0 mLMajor Supplier
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous-5.0 mLMajor Supplier
Step-by-Step Procedure
  • Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (317 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (5.0 mL) followed by anhydrous triethylamine (5.0 mL).

  • Alkyne Addition: Add phenylacetylene (0.12 mL, 1.2 mmol) to the stirring mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-(2-Bromo-3-chlorophenyl)-2-phenylethyne.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Work-up & Purification prep1 Flame-dry Schlenk flask prep2 Add solid reagents: - Aryl Halide - Pd Catalyst - CuI prep1->prep2 react1 Evacuate & backfill with Ar/N₂ prep2->react1 react2 Add anhydrous solvents (THF, TEA) react1->react2 react3 Add terminal alkyne react2->react3 workup1 Monitor reaction by TLC react3->workup1 workup2 Dilute and filter through Celite® workup1->workup2 workup3 Aqueous work-up workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Flash Chromatography workup4->purify product product purify->product Isolated Product

Caption: Workflow for the selective Sonogashira coupling.

Mechanistic Rationale for Chemoselectivity

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] The remarkable chemoselectivity observed in the coupling of this compound is a direct consequence of the differing C-X bond dissociation energies, which dictates the rate of the initial oxidative addition step in the palladium cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond.[1][4] This step is rate-determining, and its facility follows the order C-I > C-Br > C-Cl.[1][4] Consequently, the Pd(0) catalyst will preferentially react with the C-I bond of the substrate.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) catalyst in the presence of a base to form a copper acetylide intermediate.[1]

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the arylpalladium(II) complex.[6] The resulting dialkynylpalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Oxidative Addition (Ar-I) trans_complex Ar-Pd(II)-C≡CR(L)₂ pd_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination Product Ar-C≡CR trans_complex->Product cuI Cu(I)X cu_acetylide Cu(I)-C≡CR cuI->cu_acetylide + H-C≡CR - HX cu_acetylide->pd_complex cu_acetylide->cuI Transmetalation ArI Ar-I ArI->pd_complex Alkyne H-C≡CR Alkyne->cu_acetylide

References

Application Notes and Protocols for the Chemoselective Stille Coupling of 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Complexity in Aromatic Scaffolds

In the landscape of modern organic synthesis, the construction of highly functionalized and unsymmetrically substituted aromatic compounds is a cornerstone of drug discovery and materials science.[1] Polyhalogenated aromatic compounds serve as versatile building blocks, offering multiple reaction sites for sequential, site-selective functionalization. 2-Bromo-1-chloro-4-iodobenzene is a prime example of such a scaffold, presenting a unique challenge and opportunity due to the differential reactivity of its three halogen substituents. The palladium-catalyzed Stille cross-coupling reaction offers a powerful and highly adaptable method for the formation of carbon-carbon bonds under mild conditions, with a remarkable tolerance for a wide array of functional groups.[2][3][4] This technical guide provides an in-depth exploration of the Stille coupling with this compound, focusing on achieving high chemoselectivity to enable the synthesis of complex molecular architectures.

Mechanistic Insights: The Basis of Chemoselectivity

The Stille reaction proceeds through a catalytic cycle involving a palladium(0) complex.[3] The key to achieving chemoselectivity in the coupling of this compound lies in the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[5] This hierarchy is attributed to the decreasing bond dissociation energies of the carbon-halogen bonds down the group.

The catalytic cycle can be visualized as follows:

Stille_Coupling_Cycle cluster_cycle Stille Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Rate-Determining Step for C-I) Pd(0)L2->Oxidative_Addition Ar-I ArPd(II)(I)L2 Ar-Pd(II)(I)L₂ Oxidative_Addition->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation R'-SnBu₃ ArPd(II)(R)L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)(R)L2 Bu₃Sn-I Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' (Product) Reductive_Elimination->Product Aryl_Halide This compound (Ar-I) Organostannane Organostannane (R'-SnBu₃)

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

By carefully controlling the reaction conditions, particularly temperature, the oxidative addition can be selectively initiated at the most labile carbon-iodine bond, leaving the carbon-bromine and carbon-chlorine bonds intact for subsequent transformations.

Causality Behind Experimental Choices

The success of a chemoselective Stille coupling hinges on the judicious selection of several key experimental parameters:

  • Catalyst System: The choice of palladium source and ligand is critical. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for Stille couplings.[6][7] The triphenylphosphine ligands are relatively bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps. For less reactive substrates or to enhance selectivity, other phosphine ligands such as the bulky and electron-rich biarylphosphines (e.g., XPhos, SPhos) can be employed.[8]

  • Solvent: Aprotic, non-polar, or polar aprotic solvents are typically used. Toluene and dioxane are excellent choices as they are relatively non-polar and have high boiling points, allowing for a good temperature range for optimization.[9] Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.

  • Temperature: This is the most critical parameter for controlling chemoselectivity. Lower temperatures (around 80-90 °C) generally favor the selective reaction at the C-I bond. Higher temperatures can lead to the competing reaction at the C-Br bond, resulting in a mixture of products.

  • Organostannane Reagent: Tributyltin reagents are widely used due to their stability and reactivity.[10] The "non-transferable" butyl groups have a low migratory aptitude compared to the desired aryl, vinyl, or alkynyl group. It is important to use a slight excess (1.1-1.2 equivalents) of the organostannane to ensure complete consumption of the starting material.

  • Additives: In some cases, additives can enhance the reaction rate and selectivity. For instance, copper(I) iodide (CuI) can act as a co-catalyst, particularly in couplings involving less reactive substrates.[11]

Experimental Protocol: Selective Vinylation of this compound

This protocol describes a representative procedure for the chemoselective Stille coupling of this compound with tributyl(vinyl)stannane to yield 2-bromo-1-chloro-4-vinylbenzene.

Materials:

  • This compound (1.0 eq)

  • Tributyl(vinyl)stannane (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous, degassed toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Equipment:

  • Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert gas supply (argon or nitrogen) with a manifold

  • Syringes and needles for transfer of anhydrous reagents and solvents

  • Heating mantle or oil bath with a temperature controller

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 348 mg, 1.0 mmol) and Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (e.g., 10 mL) to the flask via syringe. Stir the mixture at room temperature until the solids have dissolved.

  • Organostannane Addition: Add tributyl(vinyl)stannane (e.g., 0.41 mL, 1.2 mmol) to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C in an oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 20 mL).

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of KF (2 x 20 mL) to precipitate the tin byproducts as insoluble tributyltin fluoride.[8][12] Stir vigorously for 15-30 minutes during each wash. A white precipitate may form at the interface.

    • Filter the organic layer through a pad of Celite to remove the precipitate.

    • Wash the organic layer with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes to 5% ethyl acetate in hexanes) to afford the pure 2-bromo-1-chloro-4-vinylbenzene.

Data Presentation: Expected Outcomes and Key Parameters

ParameterValue/ConditionRationale
Substrate This compoundTri-halogenated arene with differential reactivity.
Organostannane Tributyl(vinyl)stannaneCommon and effective vinylating agent.
Catalyst Pd(PPh₃)₄ (5 mol%)Standard, reliable catalyst for Stille coupling.[6]
Solvent Anhydrous, degassed tolueneAprotic, high-boiling solvent suitable for temperature control.
Temperature 90 °COptimal for selective C-I bond activation.
Reaction Time 12-24 hoursTypical duration for complete conversion.
Expected Yield 75-90%Based on similar reported chemoselective Stille couplings.
Major Product 2-bromo-1-chloro-4-vinylbenzeneResult of selective coupling at the iodine position.
Potential Byproducts Di-vinylated product, homocoupling of organostannaneMinimized by controlling temperature and stoichiometry.

Experimental Workflow Visualization

Stille_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Setup 1. Flame-dry Schlenk flask Inert 2. Establish inert atmosphere (Ar/N₂) Setup->Inert Reagents 3. Add this compound and Pd(PPh₃)₄ Inert->Reagents Solvent 4. Add anhydrous, degassed toluene Reagents->Solvent Stannane 5. Add tributyl(vinyl)stannane Solvent->Stannane Heat 6. Heat to 90 °C Stannane->Heat Monitor 7. Monitor by TLC or GC-MS Heat->Monitor Cool 8. Cool to room temperature Monitor->Cool Dilute 9. Dilute with ethyl acetate Cool->Dilute Wash_KF 10. Wash with saturated aq. KF Dilute->Wash_KF Filter 11. Filter through Celite Wash_KF->Filter Wash_Brine 12. Wash with brine Filter->Wash_Brine Dry 13. Dry over MgSO₄/Na₂SO₄ Wash_Brine->Dry Concentrate 14. Concentrate in vacuo Dry->Concentrate Purify 15. Purify by column chromatography Concentrate->Purify

Figure 2: Step-by-step experimental workflow for the selective Stille coupling.

Conclusion

The Stille cross-coupling reaction provides a robust and selective method for the functionalization of this compound. By leveraging the inherent differences in the carbon-halogen bond reactivities and carefully controlling the reaction conditions, particularly temperature, highly chemoselective coupling at the iodo position can be achieved. This approach opens avenues for the synthesis of a diverse range of complex, unsymmetrically substituted aromatic compounds, which are of significant interest in the fields of medicinal chemistry and materials science. The protocol outlined in this guide serves as a validated starting point for researchers to explore the rich chemistry of polyhalogenated aromatic scaffolds.

References

Application Notes and Protocols for the Selective Negishi Cross-Coupling of 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the selective Negishi cross-coupling of 2-bromo-1-chloro-4-iodobenzene. This polyhalogenated aromatic substrate presents a unique opportunity for sequential, site-selective functionalization, a highly valuable strategy in the synthesis of complex molecules for pharmaceutical and materials science applications. By leveraging the differential reactivity of the carbon-halogen bonds, this guide details the principles and protocols for achieving chemoselective coupling at the most labile carbon-iodine (C-I) bond. We will explore the mechanistic underpinnings, strategic considerations for catalyst and ligand selection, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

Scientific Principles & Strategic Rationale

The Negishi cross-coupling is a powerful carbon-carbon bond-forming reaction that couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[1][2][3] Its high functional group tolerance and effectiveness in coupling sp², sp³, and sp carbon centers make it a cornerstone of modern organic synthesis.[1][2]

The key to selectively functionalizing a polyhalogenated substrate like this compound lies in the first and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0)).[4][5] The reactivity of carbon-halogen bonds towards oxidative addition follows a well-established trend:

C–I > C–OTf > C–Br >> C–Cl [1][6]

This inherent reactivity difference allows for the precise targeting of the C-I bond under carefully controlled conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations. By selecting an appropriate palladium catalyst system and maintaining mild reaction temperatures, the kinetic preference for C-I bond activation can be exploited to achieve high chemoselectivity.

The Catalytic Cycle

The reaction proceeds via a standard palladium-catalyzed cross-coupling mechanism, which involves three primary steps:[2][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond (C-I) of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organozinc reagent (R'-ZnX) is transferred to the palladium center, displacing the halide and forming a new di-organopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

graph "Catalytic_Cycle" { layout=neato; graph [overlap=false, splines=true, sep="+6,6", fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", pos="0,0!"]; pd_complex [label="[Ar-Pd(II)Ln-I]", fillcolor="#F1F3F4", pos="3,3!"]; transmetalation_complex [label="[Ar-Pd(II)Ln-R']", fillcolor="#F1F3F4", pos="6,0!"]; product [label="Ar-R'", fillcolor="#FFFFFF", shape=ellipse, style=filled, pos="3,-4!", fontcolor="#34A853"];

// Invisible nodes for edge labels label_oa [label="Oxidative\nAddition", shape=plaintext, pos="1.5,2.5!", fontcolor="#4285F4"]; label_tm [label="Transmetalation\n(R'-ZnX)", shape=plaintext, pos="4.5,2.5!", fontcolor="#EA4335"]; label_re [label="Reductive\nElimination", shape=plaintext, pos="4.5,-2.5!", fontcolor="#FBBC05"]; reagents [label="Ar-I", shape=plaintext, pos="1.5,4!", fontcolor="#202124"]; byproduct [label="ZnXI", shape=plaintext, pos="6,2!", fontcolor="#202124"];

// Edges pd0 -> pd_complex [color="#4285F4"]; reagents -> pd_complex [style=dashed, arrowhead=none, color="#5F6368"]; pd_complex -> transmetalation_complex [color="#EA4335"]; transmetalation_complex -> pd0 [color="#FBBC05"]; transmetalation_complex -> product [style=dashed, arrowhead=open, color="#34A853"]; }

Figure 1: Simplified Negishi cross-coupling catalytic cycle.

Application Notes: Keys to High Selectivity

Catalyst and Ligand Selection

The choice of catalyst and ligand is paramount for a successful and selective Negishi coupling.

  • Palladium Precatalyst: Standard Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd(II) sources that are readily reduced in situ, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] combined with a ligand, are highly effective. For many applications, Pd₂(dba)₃ is preferred due to its greater air stability compared to Pd(PPh₃)₄.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity.

    • Triphenylphosphine (PPh₃): A standard, reliable ligand suitable for many Negishi couplings. It provides a good balance of stability and reactivity for activating the C-I bond selectively.

    • Bulky Biarylphosphines (e.g., SPhos, XPhos): These electron-rich and sterically hindered ligands can accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[8][9][10] They are particularly useful for more challenging couplings but must be used judiciously, as their high reactivity can sometimes compromise selectivity at elevated temperatures. For selective C-I coupling, starting with a less reactive ligand like PPh₃ is often a prudent choice.

Preparation and Use of Organozinc Reagents

Organozinc reagents exhibit excellent functional group tolerance, a key advantage of the Negishi reaction.[3][11] They can be prepared through several methods:

  • Transmetalation (from Organolithiums or Grignards): The most common method involves preparing an organolithium or Grignard reagent first, followed by transmetalation with a zinc salt like ZnCl₂ or ZnBr₂.[5][12] This produces a well-defined organozinc halide solution ready for use. Adding LiCl can help solubilize the organozinc species and break up aggregates, often improving reactivity.

  • Oxidative Insertion: Direct insertion of activated zinc (e.g., Rieke® Zinc or zinc dust activated with I₂ or TMSCl) into an organic halide is also a viable route, particularly for functionalized substrates that might not tolerate the conditions for Grignard/organolithium formation.[12][13]

For consistency, it is recommended to titrate the prepared organozinc reagent before use to ensure accurate stoichiometry in the coupling reaction.

Reaction Conditions
  • Solvent: Anhydrous ethereal solvents are standard. Tetrahydrofuran (THF) is the most common and effective solvent for both organozinc formation and the subsequent coupling. For less reactive substrates, more polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) can be used as a co-solvent to improve yields, though this may also reduce selectivity.[14]

  • Temperature: Temperature control is the most critical parameter for ensuring C-I selectivity. The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to warm slowly to room temperature. Elevated temperatures (> 50-60 °C) significantly increase the risk of competitive oxidative addition at the C-Br bond, leading to a mixture of products.

  • Additives: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to have beneficial effects in some Negishi couplings by coordinating to both the palladium and zinc centers, which can improve yields and stereochemical outcomes.[15][16]

Experimental Protocols

Safety Precaution: All procedures should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware. Organometallic reagents can be pyrophoric and/or moisture-sensitive. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Preparation of Phenylzinc Chloride (0.5 M in THF)

This protocol describes the preparation of an arylzinc reagent via transmetalation from a Grignard reagent.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Magnesium Turnings24.31267 mg11.01.1
Bromobenzene157.011.0 mL9.51.0
Anhydrous Zinc Chloride (ZnCl₂)136.301.50 g11.01.1
Anhydrous THF-20 mL--

Procedure:

  • To a flame-dried 100 mL three-necked flask equipped with a stir bar, reflux condenser, and argon inlet, add magnesium turnings.

  • Add 5 mL of anhydrous THF, followed by a small crystal of iodine to activate the magnesium.

  • Add the bromobenzene dropwise via syringe. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming may be required.

  • Once the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • In a separate flame-dried flask, dissolve the anhydrous ZnCl₂ in 15 mL of anhydrous THF. This may require gentle warming.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add the ZnCl₂ solution to the Grignard reagent via cannula or syringe.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The resulting turbid solution of phenylzinc chloride (~0.5 M) is ready for use.

Protocol 2: Selective Negishi Coupling of this compound
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound319.34319 mg1.01.0
Phenylzinc Chloride (0.5 M solution)-2.4 mL1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
Triphenylphosphine (PPh₃)262.2926 mg0.100.10
Anhydrous THF-10 mL--

Procedure:

  • To a flame-dried 50 mL Schlenk flask under argon, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and PPh₃ (26 mg, 0.10 mmol).

  • Add 5 mL of anhydrous THF and stir at room temperature for 15-20 minutes. The solution should turn from a deep purple to a yellow-orange color, indicating the formation of the active Pd(0) complex.

  • Add a solution of this compound (319 mg, 1.0 mmol) in 5 mL of anhydrous THF to the catalyst mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the prepared phenylzinc chloride solution (2.4 mL, 1.2 mmol) dropwise over 10 minutes.

  • After the addition, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 4-12 hours. Check for the consumption of the starting material.

  • Upon completion, quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 2-bromo-1-chloro-4-phenylbenzene.

digraph "Experimental_Workflow" { graph [fontname="Helvetica", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes start [label="Start: Inert Atmosphere Setup", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_cat [label="1. Prepare Pd(0) Catalyst\n(Pd₂(dba)₃ + PPh₃ in THF)"]; add_sub [label="2. Add Aryl Halide Substrate\n(this compound)"]; cool [label="3. Cool Reaction to 0 °C"]; add_zn [label="4. Add Organozinc Reagent\n(Phenylzinc Chloride Solution)"]; react [label="5. React at Room Temperature\n(Monitor by TLC/GC-MS)"]; quench [label="6. Quench Reaction\n(Sat. aq. NH₄Cl)"]; extract [label="7. Extraction & Workup\n(EtOAc, Brine, Dry)"]; purify [label="8. Purification\n(Flash Column Chromatography)"]; end [label="End: Isolated Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep_cat; prep_cat -> add_sub; add_sub -> cool; cool -> add_zn; add_zn -> react; react -> quench; quench -> extract; extract -> purify; purify -> end; }

Figure 2: General experimental workflow for selective Negishi coupling.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst; poor quality organozinc reagent; insufficient temperature.Ensure catalyst and ligands are handled under inert gas. Use freshly prepared or recently titrated organozinc reagent. Allow reaction to stir longer at room temperature or warm gently to 40 °C, monitoring selectivity.
Low selectivity (multiple products) Reaction temperature too high; overly reactive catalyst/ligand system.Maintain reaction temperature at or below room temperature. Switch to a less reactive ligand (e.g., PPh₃ instead of a biarylphosphine). Reduce catalyst loading.
Formation of homocoupled byproducts Impurities in organozinc reagent; side reactions of the catalyst.Ensure complete formation of the organozinc reagent before adding to the coupling reaction. Use a slight excess (1.1-1.2 equiv.) of the organozinc reagent, but not a large excess.
Dehalogenation of starting material Presence of water or protic sources.Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous.

Conclusion

The Negishi cross-coupling of this compound is a powerful method for the regioselective synthesis of complex, multi-functionalized aromatic compounds. The success of this transformation is critically dependent on understanding and exploiting the differential reactivity of the carbon-halogen bonds. By carefully selecting the catalyst system and rigorously controlling the reaction temperature, chemists can achieve highly selective C-I bond functionalization, preserving the other halogenated sites for subsequent synthetic manipulations. The protocols and guidelines presented herein provide a robust framework for achieving this valuable transformation in a laboratory setting.

References

Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Landscape of Polyhalogenated Arenes

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] A significant challenge and opportunity within this field lies in the selective functionalization of polyhalogenated arenes, molecules that offer multiple reaction sites for diversification and the construction of complex molecular architectures.

This application note provides a comprehensive guide to the chemoselective Buchwald-Hartwig amination of 2-Bromo-1-chloro-4-iodobenzene, a substrate featuring three distinct halogen atoms. The inherent differences in the reactivity of the carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-chlorine (C-Cl) bonds provide a handle for selective C-N bond formation, enabling the targeted synthesis of valuable intermediates for drug discovery and development.

Scientific Principles: The Foundation of Chemoselectivity

The ability to selectively aminate one position of a polyhalogenated arene over others is governed by the relative rates of the key steps in the Buchwald-Hartwig catalytic cycle, primarily the oxidative addition of the aryl halide to the palladium(0) catalyst.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate.[1][4]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.[4]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the arylamine product.[1]

dot graph "Buchwald-Hartwig_Amination_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; C [label="Ar-Pd(II)(X)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Amine Coordination\n& Deprotonation", shape=plaintext, fontcolor="#202124"]; E [label="Ar-Pd(II)(NR'R'')L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; G [label="Ar-NR'R''", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

A -> B [label="Ar-X"]; B -> C; C -> D [label="HNR'R'', Base"]; D -> E; E -> F; F -> A; F -> G [style=dashed]; } Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Hierarchy of Halogen Reactivity

The rate of oxidative addition is highly dependent on the nature of the halogen. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), leading to a well-established reactivity trend in palladium-catalyzed cross-coupling reactions:

I > Br > Cl

This differential reactivity is the cornerstone of achieving chemoselectivity in the amination of polyhalogenated substrates like this compound.[5] By carefully controlling the reaction conditions, it is possible to selectively cleave the weaker C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

Experimental Protocol: Selective Amination at the C-I Position

This protocol details a general procedure for the selective Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of reaction parameters may be necessary for specific amine substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially available
Amine (primary or secondary)≥98%Commercially available
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially available
XPhos≥98%Commercially available
Sodium tert-butoxide (NaOtBu)≥97%Commercially available
TolueneAnhydrous, ≥99.8%Commercially available
Standard glassware for inert atmosphere chemistry--
Magnetic stirrer and heating plate--
Reaction Setup and Procedure

dot graph "Experimental_Workflow" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Inert Atmosphere Setup"]; B [label="Addition of Solids:\nthis compound\nPd(OAc)₂, XPhos, NaOtBu"]; C [label="Evacuate & Backfill\nwith Argon (3x)"]; D [label="Addition of Liquids:\nAnhydrous Toluene\nAmine"]; E [label="Reaction at\nElevated Temperature"]; F [label="Reaction Monitoring (TLC/GC-MS)"]; G [label="Work-up & Purification"]; H [label="Characterization"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } Figure 2: General experimental workflow for the selective amination.

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Catalyst and Base Addition: In a glovebox or under a positive flow of argon, add palladium(II) acetate (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Solvent and Amine Addition: Seal the flask with a septum. Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide. Finally, add the amine (1.2 equiv) via syringe.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the starting material is observed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-bromo-1-chlorobenzene derivative.

Key Experimental Considerations
  • Ligand Selection: Bulky, electron-rich phosphine ligands like XPhos are often crucial for promoting the efficient amination of aryl chlorides and bromides.[6][7] For the selective amination at the C-I position, a less sterically demanding ligand could also be effective, but XPhos provides a good starting point for optimization.

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed to facilitate the deprotonation of the amine.[4] The choice of base can influence the reaction rate and should be handled under inert conditions due to its moisture sensitivity.

  • Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and side reactions. Toluene is a common choice for Buchwald-Hartwig aminations.[1]

  • Temperature: While some modern catalyst systems operate at lower temperatures, a range of 80-100 °C is a good starting point for this substrate.[4]

Data Presentation and Expected Outcomes

The primary product of this reaction, when performed under carefully controlled conditions, will be the C-I aminated product, 4-amino-2-bromo-1-chlorobenzene . The chemoselectivity of the reaction can be assessed by techniques such as GC-MS or ¹H NMR spectroscopy of the crude reaction mixture, looking for the absence of products resulting from amination at the C-Br or C-Cl positions.

Starting MaterialProductExpected YieldKey Characterization Data
This compound4-Amino-2-bromo-1-chlorobenzene derivative70-95%¹H NMR, ¹³C NMR, HRMS

Troubleshooting Common Issues

dot graph "Troubleshooting_Tree" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Low or No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Check Inert Atmosphere\n& Reagent Quality"]; Q2 [label="Increase Temperature"]; Q3 [label="Screen Different Ligands/Bases"]; Q4 [label="Check for Catalyst Decomposition\n(Palladium Black)"];

Start -> Q1; Q1 -> Q2 [label="If conditions are optimal"]; Q2 -> Q3 [label="If no improvement"]; Start -> Q4 [label="Observe black precipitate"]; } Figure 3: A decision tree for troubleshooting common issues.

Conclusion: A Gateway to Molecular Diversity

The chemoselective Buchwald-Hartwig amination of this compound offers a strategic and efficient route to valuable synthetic intermediates. By leveraging the inherent reactivity differences of the carbon-halogen bonds, researchers can selectively introduce nitrogen-containing functionalities, leaving other halogenated sites available for subsequent diversification. This approach provides a powerful tool for the construction of complex molecular architectures, accelerating the discovery and development of new therapeutic agents and functional materials.

References

Application Note & Protocol: Chemoselective Grignard Reagent Formation from 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemoselective synthesis of an aryl Grignard reagent from 2-Bromo-1-chloro-4-iodobenzene. The protocol leverages the differential reactivity of carbon-halogen bonds, enabling the preferential oxidative insertion of magnesium at the carbon-iodine bond. This method yields a versatile organometallic intermediate, 4-bromo-3-chlorophenylmagnesium iodide, while preserving the less reactive bromo and chloro substituents for subsequent functionalization. This application note details the underlying chemical principles, a robust step-by-step laboratory protocol, and potential applications for this key synthetic intermediate in pharmaceutical and materials science research.

Scientific Foundation: The Principle of Chemoselectivity

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1] In polyhalogenated aromatic systems, the success of the synthesis hinges on achieving selectivity for a single C-X bond. This selectivity is dictated by the carbon-halogen bond dissociation energy. The reactivity of aryl halides towards magnesium follows a well-established trend: I > Br > Cl >> F.[2]

The C-I bond is the longest and weakest among the halogens present in the starting material, making it the most susceptible to oxidative insertion by magnesium.[3] Conversely, the C-Br and C-Cl bonds are stronger and require more forcing conditions to react.[4] By carefully controlling reaction parameters such as temperature and stoichiometry, it is possible to form the Grignard reagent exclusively at the iodo-substituted position. This principle allows for a stepwise and controlled functionalization of the aromatic ring, a crucial strategy in the synthesis of complex molecules.

The mechanism proceeds via a single-electron transfer from the magnesium surface to the aryl halide, generating a radical anion which then collapses to form an aryl radical and a halide anion, ultimately leading to the organomagnesium species.[5][6]

Figure 1: Chemoselective Grignard formation. The highly reactive C-I bond is targeted, leaving the C-Br and C-Cl bonds intact for future transformations.

Detailed Experimental Protocol

This protocol describes the formation of 4-bromo-3-chlorophenylmagnesium iodide and its subsequent quenching with a model electrophile, acetone, to validate its formation.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98% Puritye.g., Sigma-AldrichStore in a cool, dark place.[7]
Magnesium TurningsGrignard Gradee.g., Acros OrganicsMust be fresh and have a metallic luster.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichFreshly distilled from sodium/benzophenone or passed through a solvent purification system.
IodineCrystal, ReagentAnyUsed as an activator.[8]
AcetoneAnhydrousAnyUsed for quenching.
Saturated Aqueous NH₄ClACS GradeAnyFor workup.
Diethyl EtherAnhydrousAnyFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousAnyFor drying.
Nitrogen or Argon GasHigh PurityAnyFor maintaining an inert atmosphere.

2.2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Schlenk line or inert atmosphere manifold

  • Heating mantle

  • Glass syringes and needles

2.3. Experimental Workflow

G A 1. Apparatus Setup Flame-dry all glassware under vacuum. Assemble and purge with N₂/Ar. B 2. Mg Activation Add Mg turnings and an iodine crystal to the flask. Gently heat under N₂/Ar until the purple I₂ vapor disappears. A->B C 3. Reagent Preparation Dissolve this compound in anhydrous THF in the dropping funnel. B->C D 4. Initiation Add a small aliquot (~10%) of the aryl halide solution to the activated Mg. Observe for signs of reaction (gentle reflux, color change). C->D E 5. Grignard Formation Slowly add the remaining aryl halide solution dropwise, maintaining a gentle reflux. Stir for 1-2 hours post-addition. D->E F 6. Reaction Quench Cool the mixture to 0 °C. Add a solution of the electrophile (e.g., acetone) in THF dropwise. E->F F->F G 7. Workup & Isolation Quench with sat. aq. NH₄Cl. Extract with diethyl ether, dry the organic layer with MgSO₄, and concentrate in vacuo. F->G H 8. Product Analysis Characterize the crude product using NMR, GC-MS, and IR spectroscopy. G->H

Figure 2: Step-by-step experimental workflow for the chemoselective Grignard synthesis and subsequent reaction.

2.4. Step-by-Step Procedure

Strict anhydrous conditions are paramount for success. Grignard reagents react readily with protic sources like water.[9]

  • Apparatus Preparation: Assemble the three-neck flask with a stir bar, reflux condenser (with N₂/Ar inlet), and dropping funnel. Flame-dry all glassware under a high vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents, e.g., 267 mg, 11.0 mmol) and a single small crystal of iodine into the reaction flask.[10] Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes, coating the magnesium with a faint purple vapor. Continue gentle heating until the purple color dissipates, indicating the magnesium surface is activated.[8] Allow the flask to cool.

  • Initiation: Add 20 mL of anhydrous THF to the activated magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent, e.g., 3.17 g, 10.0 mmol) in 40 mL of anhydrous THF. Add approximately 5 mL of this solution to the stirred magnesium suspension.

  • The reaction should initiate within a few minutes, evidenced by a gentle reflux and the disappearance of the brown iodine color. If the reaction does not start, gentle warming with a heat gun or sonication may be required.[11]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining aryl halide solution dropwise from the funnel at a rate that maintains a gentle, steady reflux. The exothermic nature of the reaction should sustain the reflux.[12] After the addition is complete, continue stirring the gray-brown solution for an additional 1-2 hours at room temperature to ensure complete conversion.

  • Validation via Quenching: Cool the freshly prepared Grignard reagent solution in an ice bath to 0 °C. Prepare a solution of acetone (1.2 equivalents, e.g., 0.87 mL, 12.0 mmol) in 10 mL of anhydrous THF. Add the acetone solution dropwise to the Grignard reagent. A color change and an increase in viscosity may be observed. Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution while cooling in an ice bath. Transfer the mixture to a separatory funnel, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Isolation: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude product, 2-(4-bromo-3-chlorophenyl)propan-2-ol.

  • Analysis: Characterize the product via ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and assess purity. The presence of the desired product validates the successful and selective formation of the Grignard reagent.

Applications in Synthesis

The 4-bromo-3-chlorophenylmagnesium iodide reagent is a valuable building block for creating highly functionalized aromatic compounds. Its utility stems from the orthogonal reactivity of the remaining halogen atoms.

  • Cross-Coupling Reactions: The newly formed organometallic center can readily participate in transition-metal-catalyzed cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura after transmetalation) to form a new C-C bond at the 4-position.[13] The bromo and chloro substituents remain available for subsequent coupling reactions, often under different catalytic conditions.

  • Nucleophilic Addition: As demonstrated in the protocol, the reagent acts as a potent nucleophile, reacting with a wide array of electrophiles such as aldehydes, ketones, esters, epoxides, and nitriles to install diverse functional groups.[14][15]

  • Fragment-Based Drug Discovery: This reagent allows for the targeted introduction of a 4-bromo-3-chlorophenyl moiety into lead compounds, enabling systematic exploration of structure-activity relationships (SAR) by modifying the halogen positions in later synthetic steps.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reaction Fails to Initiate 1. Inactive magnesium surface (oxide layer).[13] 2. Wet glassware or solvent.[2]1. Use fresh magnesium turnings. Activate with iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in situ with a dry glass rod.[11] 2. Ensure all glassware is rigorously flame-dried and solvents are freshly purified and anhydrous.
Low Yield of Grignard Reagent 1. Incomplete reaction. 2. Quenching by atmospheric moisture/O₂.1. Increase reaction time or gently heat the mixture after addition is complete. 2. Maintain a positive pressure of inert gas throughout the experiment. Use septa and syringe techniques for all transfers.
Formation of Byproducts 1. Wurtz coupling (R-X + R-MgX → R-R).[16] 2. Di-Grignard formation.1. Add the aryl halide solution slowly to maintain a low concentration relative to magnesium. This minimizes the chance of a formed Grignard molecule reacting with an incoming halide molecule.[17] 2. Use a stoichiometric amount (1.0-1.1 eq.) of magnesium.

References

The Strategic Utility of 2-Bromo-1-chloro-4-iodobenzene in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Controlled Molecular Architecture

In the landscape of materials science, the precise construction of complex organic molecules is paramount to achieving desired functional properties. 2-Bromo-1-chloro-4-iodobenzene (CAS 31928-46-8) emerges as a uniquely powerful building block, offering chemists a trifunctionalized benzene core for programmed, sequential synthesis.[1] Its utility is rooted in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This inherent hierarchy allows for a stepwise and regioselective approach to molecular elaboration, a critical advantage in the synthesis of advanced materials for organic electronics, porous frameworks, and drug discovery.[1][2]

The foundational principle governing its application is the relative reactivity of the carbon-halogen bonds towards oxidative addition to a palladium(0) catalyst. The bond dissociation energies follow a clear trend, resulting in a reactivity order of C-I > C-Br > C-Cl .[3] This predictable selectivity enables the chemist to orchestrate a series of coupling reactions, addressing the most reactive site (iodine) under mild conditions, followed by the bromine, and finally the chlorine, each step adding a specific functional moiety to a designated position on the aromatic ring. This guide provides detailed protocols and the scientific rationale for leveraging this unique reactivity in the synthesis of cutting-edge materials.

Application I: Sequential Functionalization for Conjugated Organic Materials via Sonogashira and Suzuki Coupling

The construction of donor-acceptor (D-A) type molecules is a cornerstone of organic electronics, finding applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). This compound is an ideal starting scaffold for creating complex, asymmetrical conjugated systems through a programmed sequence of Sonogashira and Suzuki couplings. The Sonogashira reaction is first employed to introduce an electron-donating alkyne group at the highly reactive C-4 (iodo) position, followed by a Suzuki coupling to install an electron-accepting aryl group at the C-2 (bromo) position.

Principle of the Workflow

The workflow leverages the significant difference in reactivity between the C-I and C-Br bonds. The initial Sonogashira coupling, a palladium- and copper-cocatalyzed reaction, proceeds selectively at the C-I bond under mild conditions, often at or slightly above room temperature.[4] The less reactive C-Br bond remains dormant during this step. Subsequently, the more forcing conditions required for the Suzuki coupling activate the C-Br bond, allowing for the introduction of a second, different functional group. The C-Cl bond typically remains unreacted, offering a potential site for further, albeit more challenging, functionalization if desired.

Caption: Sequential Sonogashira-Suzuki coupling workflow.

Experimental Protocol: Synthesis of a Donor-Acceptor Molecule

This protocol describes the synthesis of a model compound, 4-((4-methoxyphenyl)ethynyl)-2-(4-nitrophenyl)-1-chlorobenzene.

Materials

ReagentPurposeTypical Amount (Equivalents)Notes
This compoundStarting Material1.0Limiting reagent.[5]
4-EthynylanisoleAlkyne Coupling Partner (Donor)1.1 - 1.2A slight excess ensures complete consumption of the starting material.
4-Nitrophenylboronic acidBoronic Acid Partner (Acceptor)1.2 - 1.5A slight excess drives the second coupling to completion.
Pd(PPh₃)₄ (Tetrakis)Palladium Catalyst (Step 1)0.03 - 0.05Sensitive to air and moisture; handle under inert gas.[4]
Copper(I) Iodide (CuI)Co-catalyst (Step 1)0.05 - 0.10Essential for the Sonogashira catalytic cycle.[4]
Triethylamine (Et₃N)Base and Solvent (Step 1)> 3.0 (used as solvent)Must be anhydrous and degassed.
Pd(dppf)Cl₂Palladium Catalyst (Step 2)0.03 - 0.05Robust catalyst suitable for less reactive C-Br bonds.
Potassium Carbonate (K₂CO₃)Base (Step 2)2.0 - 3.0Aqueous solution is typically used.
1,4-Dioxane / WaterSolvent System (Step 2)4:1 v/vSolvents must be degassed to prevent catalyst degradation.

Step-by-Step Methodology

Step 1: Regioselective Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed triethylamine via syringe until the solids are fully dissolved. Add 4-ethynylanisole (1.1 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up (Intermediate Isolation): Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate, 2-bromo-1-chloro-4-((4-methoxyphenyl)ethynyl)benzene, by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 2: Suzuki Coupling

  • Reaction Setup: To a new dry Schlenk flask, add the purified intermediate from Step 1 (1.0 equiv.), 4-nitrophenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst and Solvent Addition: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.03 equiv.). Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the pure 4-((4-methoxyphenyl)ethynyl)-2-(4-nitrophenyl)-1-chlorobenzene.

Application II: Synthesis of Triarylamine Scaffolds for Hole-Transport Materials

Triarylamine derivatives are widely used as hole-transport materials (HTMs) in OLEDs due to their high hole mobility and thermal stability.[2] The sequential functionalization of this compound provides a powerful route to complex, non-symmetric triarylamines. This is achieved by first performing a Suzuki coupling at the C-I position, followed by a Buchwald-Hartwig amination at the C-Br position. This strategy allows for the precise installation of different aryl groups, enabling fine-tuning of the material's electronic properties and morphology.

Principle of the Workflow

This synthetic strategy begins with a Suzuki coupling to form a C-C bond at the most reactive C-I position. The resulting 2-bromo-4-aryl-1-chlorobenzene intermediate is then subjected to a Buchwald-Hartwig amination. This palladium-catalyzed C-N bond-forming reaction is highly effective for coupling amines with aryl bromides. A strong base, such as sodium tert-butoxide, and a specialized phosphine ligand are typically required to facilitate the catalytic cycle for the less reactive C-Br bond.

Caption: Sequential Suzuki/Buchwald-Hartwig amination workflow.

Experimental Protocol: Synthesis of a Non-Symmetric Triarylamine

This protocol outlines the synthesis of N-(3-chloro-4'-methoxy-[1,1'-biphenyl]-2-yl)-N-phenylaniline, a model triarylamine core.

Materials

ReagentPurposeTypical Amount (Equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
4-Methoxyphenylboronic acidBoronic Acid Partner1.2
DiphenylamineAmine Coupling Partner1.2 - 1.5
Pd(PPh₃)₄Palladium Catalyst (Step 1)0.03 - 0.05
Sodium Carbonate (Na₂CO₃)Base (Step 1)2.0
Pd₂(dba)₃Palladium Pre-catalyst (Step 2)0.01 - 0.03Often used with a specific ligand for C-N coupling.
XPhosPhosphine Ligand (Step 2)0.02 - 0.06Bulky, electron-rich ligand facilitates C-Br amination.
Sodium tert-butoxide (NaOt-Bu)Base (Step 2)1.5 - 2.0Strong, non-nucleophilic base; highly hygroscopic.
TolueneSolvent-Must be anhydrous and degassed for both steps.

Step-by-Step Methodology

Step 1: Regioselective Suzuki Coupling

  • Reaction Setup: Combine this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Na₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.) in a Schlenk flask.

  • Inert Atmosphere & Solvent Addition: Purge the flask with argon. Add degassed toluene and degassed water (e.g., 5:1 ratio).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, separate the organic layer. Extract the aqueous phase with toluene. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography (silica, hexanes/ethyl acetate) to obtain 2-bromo-1-chloro-4-(4-methoxyphenyl)benzene.

Step 2: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the purified intermediate from Step 1 (1.0 equiv.), diphenylamine (1.2 equiv.), NaOt-Bu (1.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 110 °C for 12-24 hours. Monitor by LC-MS for the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with toluene and filter through a pad of Celite to remove catalyst residues, washing the pad with additional toluene.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the final triarylamine product.

Application III: A Trifunctional Node for Porous Organic Polymers

Porous Organic Polymers (POPs) are a class of materials with high surface areas and tunable porosity, making them promising for applications in gas storage and separation. The three distinct reactive sites on this compound make it a potential trifunctional "node" or "linker" for creating highly cross-linked, amorphous POPs. By reacting it with a difunctional co-monomer, such as a di-alkyne, under conditions that promote reaction at all three C-X sites (e.g., Sonogashira coupling), a rigid, 3D network can be formed.

Conceptual Synthetic Approach

A one-pot Sonogashira polymerization can be envisioned where this compound is reacted with a di-alkyne monomer. To drive the reaction to high conversion and form an extended network, more forcing conditions than those used for selective coupling are required. This typically involves higher temperatures, a more robust catalyst system, and longer reaction times to activate the C-Br and C-Cl bonds. The resulting material would be an insoluble, amorphous solid, whose porosity would depend on the rigidity and geometry of the monomers used.

References

Mastering the Synthesis of Tri-Substituted Benzene Derivatives: A Guide to the Stepwise Functionalization of 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the precise construction of multi-substituted aromatic compounds is a cornerstone of drug discovery and materials science. Among the vast array of starting materials, polyhalogenated benzenes offer a versatile platform for the sequential introduction of diverse functional groups. This guide provides a detailed exploration of the stepwise functionalization of 2-bromo-1-chloro-4-iodobenzene, a trifunctionalized building block that allows for a programmed and highly selective approach to creating complex molecular architectures.

The strategic placement of three different halogens on the benzene ring is not a random arrangement; it is a deliberate design that leverages the inherent differences in the reactivity of the carbon-halogen bonds. This differential reactivity, governed by the bond dissociation energies (C-I < C-Br < C-Cl), is the key to achieving chemoselectivity in a variety of powerful cross-coupling reactions. The general order of reactivity for these transformations is Iodine > Bromine > Chlorine, enabling a predictable and controlled sequence of functionalization.[1]

This application note will delve into the core principles and provide detailed protocols for the selective modification of this compound at each of its halogenated positions. We will explore the nuances of Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions, as well as the strategic use of lithium-halogen exchange to achieve a comprehensive functionalization of this versatile scaffold.

The Strategic Blueprint: A Hierarchical Approach to Functionalization

The successful stepwise functionalization of this compound hinges on a hierarchical approach, targeting the most reactive site first under conditions that leave the less reactive halogens untouched. The general strategy involves a three-stage process:

  • Stage 1: Targeting the C-I Bond. The carbon-iodine bond is the most labile and will be the initial site of functionalization. This can be achieved under relatively mild reaction conditions.

  • Stage 2: Activating the C-Br Bond. Once the iodo-position is functionalized, the carbon-bromine bond becomes the most reactive site. This step typically requires slightly more forcing conditions than the first.

  • Stage 3: Engaging the C-Cl Bond. The carbon-chlorine bond is the most robust and requires more specialized and often harsher conditions for its transformation.

This strategic sequencing allows for the synthesis of a wide array of tri-substituted benzene derivatives with precise control over the substitution pattern.

Visualizing the Pathway: A Stepwise Functionalization Workflow

The following diagram illustrates the general workflow for the stepwise functionalization of this compound.

Stepwise_Functionalization Start This compound Step1 Functionalization at C-I (e.g., Sonogashira, Suzuki, Buchwald-Hartwig, Li-I Exchange) Start->Step1 Intermediate1 4-Functionalized-2-bromo-1-chlorobenzene Step1->Intermediate1 Step2 Functionalization at C-Br (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Step2 Intermediate2 2,4-Difunctionalized-1-chlorobenzene Step2->Intermediate2 Step3 Functionalization at C-Cl (e.g., Suzuki, Buchwald-Hartwig with specialized ligands) Intermediate2->Step3 FinalProduct Tri-substituted Benzene Derivative Step3->FinalProduct

Caption: Stepwise functionalization of this compound.

Application Protocols

Protocol 1: Selective Sonogashira Coupling at the C-I Bond

The Sonogashira reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[2][3] Due to the high reactivity of the C-I bond, this coupling can be performed with high selectivity.[4]

Objective: To synthesize 4-alkynyl-2-bromo-1-chlorobenzene derivatives.

Materials:

Reagent/MaterialPurposeTypical Amount
This compoundStarting Material1.0 equiv
Terminal AlkyneCoupling Partner1.1-1.2 equiv
PdCl₂(PPh₃)₂Palladium Catalyst2-5 mol%
Copper(I) iodide (CuI)Co-catalyst4-10 mol%
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Base and SolventAs required
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Co-solvent (optional)As required
Inert Gas (Argon or Nitrogen)Atmosphere-

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent (if using a co-solvent) and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2-bromo-1-chlorobenzene.

Causality Behind Experimental Choices: The use of a copper(I) co-catalyst is crucial for the deprotonation of the terminal alkyne, forming a copper acetylide intermediate that readily undergoes transmetalation with the palladium complex.[2] The amine base not only facilitates the formation of the copper acetylide but also acts as a scavenger for the hydrogen halide generated during the reaction. Performing the reaction under an inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-Br Bond

Following the functionalization of the C-I bond, the C-Br bond becomes the next target. The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide.[6]

Objective: To synthesize 2-aryl-4-functionalized-1-chlorobenzene derivatives from the product of Protocol 1.

Materials:

Reagent/MaterialPurposeTypical Amount
4-Alkynyl-2-bromo-1-chlorobenzeneStarting Material1.0 equiv
Arylboronic Acid or EsterCoupling Partner1.2-1.5 equiv
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium Catalyst2-5 mol%
K₂CO₃, K₃PO₄, or Cs₂CO₃Base2.0-3.0 equiv
Toluene/Water or Dioxane/WaterSolvent SystemAs required
Inert Gas (Argon or Nitrogen)Atmosphere-

Procedure:

  • In a Schlenk flask, combine the 4-alkynyl-2-bromo-1-chlorobenzene, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The choice of a phosphine ligand such as dppf can be critical for the efficient coupling of the less reactive C-Br bond. The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the organoboron species.[6] A biphasic solvent system like toluene/water or dioxane/water is often used to dissolve both the organic-soluble reactants and the inorganic base.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-Cl Bond

The functionalization of the C-Cl bond is the most challenging step and typically requires more specialized catalysts. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][7]

Objective: To synthesize 2,4-difunctionalized-1-aminobenzene derivatives from the product of Protocol 2.

Materials:

Reagent/MaterialPurposeTypical Amount
2-Aryl-4-alkynyl-1-chlorobenzeneStarting Material1.0 equiv
Primary or Secondary AmineCoupling Partner1.2-2.0 equiv
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalyst1-2 mol%
SPhos, XPhos, or RuPhosLigand2-4 mol%
NaOtBu or LHMDSStrong, Non-nucleophilic Base1.5-2.0 equiv
Toluene or DioxaneAnhydrous SolventAs required
Inert Gas (Argon or Nitrogen)Atmosphere-

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.

  • Add the 2-aryl-4-alkynyl-1-chlorobenzene and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is essential for the oxidative addition of the strong C-Cl bond to the palladium center.[8] Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Protocol 4: Selective Lithium-Iodine Exchange

An alternative to palladium-catalyzed cross-coupling for the initial functionalization is the use of lithium-halogen exchange, which is highly selective for iodine over bromine and chlorine at low temperatures.[9]

Objective: To generate an aryllithium intermediate for subsequent reaction with an electrophile.

Materials:

Reagent/MaterialPurposeTypical Amount
This compoundStarting Material1.0 equiv
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi)Lithiating Agent1.0-1.2 equiv
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)SolventAs required
Electrophile (e.g., aldehyde, ketone, CO₂)Quenching Agent1.2-1.5 equiv
Inert Gas (Argon or Nitrogen)Atmosphere-

Procedure:

  • Dissolve this compound in anhydrous THF or Et₂O in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath) or -100 °C (liquid nitrogen/ether bath).

  • Slowly add the organolithium reagent dropwise via syringe.

  • Stir the mixture at the low temperature for 30-60 minutes.

  • Add the desired electrophile to quench the aryllithium species.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Causality Behind Experimental Choices: The extremely low temperatures are critical to ensure kinetic control and prevent side reactions, such as benzyne formation or attack on the solvent.[10] THF is often the preferred solvent as it can chelate the lithium cation, increasing the reactivity of the organolithium reagent.

Summary of Reaction Conditions

Functionalization StepReaction TypeCatalyst/ReagentBaseSolventTemperature (°C)
C-I SonogashiraPdCl₂(PPh₃)₂ / CuIEt₃N or DIPEATHF or DMFRT - 60
SuzukiPd(PPh₃)₄K₂CO₃Toluene/H₂O80 - 100
Buchwald-HartwigPd₂(dba)₃ / LigandNaOtBuToluene80 - 100
Li-I Exchangen-BuLi or t-BuLi-THF or Et₂O-100 to -78
C-Br SuzukiPdCl₂(dppf)K₃PO₄Dioxane/H₂O100
Buchwald-HartwigPd(OAc)₂ / LigandNaOtBuToluene100 - 110
C-Cl SuzukiPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O110 - 120
Buchwald-HartwigPd₂(dba)₃ / XPhosLHMDSDioxane110 - 120

Conclusion

The stepwise functionalization of this compound represents a powerful and versatile strategy for the synthesis of complex, tri-substituted benzene derivatives. By understanding the principles of chemoselectivity and carefully selecting the appropriate reaction conditions, researchers can unlock the full synthetic potential of this valuable building block. The protocols outlined in this guide provide a solid foundation for the development of novel synthetic routes in the pursuit of new pharmaceuticals and advanced materials.

References

Synthesis of Unsymmetrical Biaryl Compounds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Unsymmetrical Biaryls

Unsymmetrical biaryl scaffolds are privileged motifs in a vast array of functional molecules, from life-saving pharmaceuticals and agrochemicals to advanced organic materials. Their unique three-dimensional structure, arising from restricted rotation around the aryl-aryl bond (atropisomerism), allows them to interact with biological targets with high specificity and serves as a foundation for materials with tunable electronic and photophysical properties. The precise and efficient construction of these C(sp²)–C(sp²) bonds is, therefore, a cornerstone of modern organic synthesis.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the most robust and widely employed methodologies for the synthesis of unsymmetrical biaryl compounds. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each reaction, offering a rationale for experimental choices and providing detailed, field-proven protocols.

Strategic Approaches to Unsymmetrical Biaryl Construction

The contemporary synthetic chemist has a powerful arsenal of reactions for forging the biaryl bond. The choice of method is dictated by factors such as the steric and electronic nature of the coupling partners, functional group tolerance, desired scale, and economic considerations. This guide will focus on three preeminent palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions—as well as the increasingly important field of direct C-H arylation.

Below is a workflow to guide the selection of an appropriate synthetic strategy.

G cluster_start cluster_analysis Substrate Analysis cluster_decision start Define Target Unsymmetrical Biaryl functional_groups Assess Functional Group Compatibility start->functional_groups steric_hindrance Evaluate Steric Hindrance decision Select Optimal Method functional_groups->decision Broad Tolerance? precursors Availability of Precursors (Halides, Boronics, Organozincs) steric_hindrance->decision High Hindrance? precursors->decision Precursors Available? suzuki Suzuki-Miyaura Coupling negishi Negishi Coupling direct_arylation Direct C-H Arylation buchwald Buchwald-Hartwig Amination (for N-Aryl Biaryls) decision->suzuki Boronic acid available, mild base tolerated decision->negishi Sensitive functional groups, high reactivity needed decision->direct_arylation Avoid pre-functionalization, step economy is key decision->buchwald Target is an N-Aryl Biaryl

Caption: Strategic workflow for selecting a synthetic method for unsymmetrical biaryls.

The Suzuki-Miyaura Cross-Coupling: A Workhorse of Biaryl Synthesis

The Nobel Prize-winning Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl compounds, celebrated for its operational simplicity, broad functional group tolerance, and the use of generally stable and low-toxicity organoboron reagents.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The choice of catalyst, ligand, base, and solvent is critical for ensuring the efficiency of each step. Electron-rich and bulky phosphine ligands, for instance, facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination to release the biaryl product. The base plays a crucial role in activating the organoboron species to form a more nucleophilic borate complex, which is essential for the transmetalation step.

G pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_ar_ar Ar-Pd(II)-Ar'(L2) pd2_complex->pd2_ar_ar Transmetalation (Ar'-B(OR)2, Base) product Ar-Ar' pd2_ar_ar->product Reductive Elimination product->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standard Protocol: Synthesis of a Substituted Biaryl

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
1-Bromo-4-nitrobenzene4-Methylphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O90892
2-Chlorotoluene3-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃t-BuOH801888
Troubleshooting Suzuki-Miyaura Couplings
ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality boronic acid; Insufficiently strong base; Inefficient degassing.Use a fresh batch of catalyst or a pre-catalyst. Check the purity of the boronic acid (protodeboronation is a common issue). Screen different bases (e.g., CsF, K₂CO₃). Ensure rigorous degassing of solvents and the reaction mixture.
Homocoupling of Boronic Acid Presence of oxygen leading to oxidative homocoupling; Use of a Pd(II) precatalyst without efficient reduction.Improve degassing procedures. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄).
Protodeboronation Presence of excess water or protic solvents; High temperatures; Strong basic conditions.Use anhydrous solvents; consider using a boronic ester (e.g., pinacol ester) which is more stable. Screen milder bases and lower reaction temperatures.

The Negishi Cross-Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid counterparts, often allowing for milder reaction conditions and the coupling of more sterically hindered substrates.[5][6][7] A key advantage is the high functional group tolerance of organozinc reagents.[8][9]

Mechanistic Rationale

The catalytic cycle of the Negishi coupling mirrors that of the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[10][11][12][13] The higher nucleophilicity of the organozinc reagent facilitates a rapid transmetalation step, which is often the rate-limiting step in other cross-coupling reactions. This enhanced reactivity allows for the use of a broader range of aryl halides, including less reactive aryl chlorides.

G pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_ar_ar Ar-Pd(II)-Ar'(L2) pd2_complex->pd2_ar_ar Transmetalation (Ar'-ZnX) product Ar-Ar' pd2_ar_ar->product Reductive Elimination product->pd0

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Standard Protocol: Synthesis of a Sterically Hindered Biaryl

This protocol details the in situ preparation of an arylzinc reagent followed by its coupling with an aryl chloride.

Part 1: Preparation of the Arylzinc Reagent

  • To a flame-dried Schlenk flask under argon, add the aryl bromide (1.1 mmol) and anhydrous THF (5 mL).

  • Cool the solution to -78 °C and slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes). Stir for 30 minutes.

  • In a separate flask, add zinc chloride (ZnCl₂) (1.2 mmol) and dissolve in anhydrous THF (5 mL).

  • Slowly transfer the aryllithium solution to the ZnCl₂ solution at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. The arylzinc reagent is now ready for use.

Part 2: Negishi Coupling

  • In another flame-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.06 mmol, 6 mol%).

  • Evacuate and backfill with argon. Add anhydrous THF (5 mL) and stir for 10 minutes.

  • Add the aryl chloride (1.0 mmol) to the catalyst mixture.

  • Slowly add the freshly prepared arylzinc reagent from Part 1.

  • Heat the reaction to 60 °C and monitor by TLC or GC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Aryl HalideArylzinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
2-Chloro-1,3-dimethylbenzenePhenylzinc chloridePd₂(dba)₃ (1)SPhos (2)THF701291
4-Bromo-N,N-dimethylaniline2-Thienylzinc chloridePdCl₂(dppf) (3)-THF65689
1-Iodo-2-nitrobenzene4-Methoxyphenylzinc chloridePd(PPh₃)₄ (5)-DMF50494
Troubleshooting Negishi Couplings
ProblemProbable Cause(s)Suggested Solution(s)
Low Yield Poor quality organozinc reagent (moisture sensitive); Catalyst deactivation; Incomplete transmetalation.Ensure strictly anhydrous conditions for the preparation and use of the organozinc reagent. Use a more robust ligand or a pre-catalyst. The addition of LiCl can sometimes facilitate transmetalation by breaking up zincate aggregates.
Homocoupling A second transmetalation event can occur, leading to the formation of symmetrical biaryls.Use a 1:1 stoichiometry of the coupling partners. Slower addition of the organozinc reagent may help.
Reaction Stalls Catalyst deactivation, potentially by coordinating functional groups on the substrates.Increase catalyst loading. Switch to a more robust ligand system (e.g., Buchwald's biarylphosphine ligands).

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a powerful and "greener" alternative to traditional cross-coupling reactions.[14][15] By activating a C-H bond on one of the aryl partners, it circumvents the need for pre-functionalization (e.g., conversion to an organometallic or halide), thus improving atom economy and reducing synthetic steps.[14]

Mechanistic Considerations

The mechanism of direct C-H arylation can be complex and is often debated. A commonly proposed pathway involves a concerted metalation-deprotonation (CMD) step, where the palladium catalyst cleaves the C-H bond with the assistance of a base or an anionic ligand.[16] Regioselectivity is a key challenge in direct C-H arylation, as there are often multiple C-H bonds available for activation.[11] The inherent acidity of the C-H bond and steric factors often dictate the site of arylation.

G pd_catalyst Pd(II) Species palladacycle Palladacycle Intermediate pd_catalyst->palladacycle C-H Activation (Ar-H, Base) pd_ar_ar Ar-Pd(II)-Ar' palladacycle->pd_ar_ar Reaction with Ar'-X product Ar-Ar' pd_ar_ar->product Reductive Elimination product->pd_catalyst Re-oxidation

Caption: A simplified catalytic cycle for direct C-H arylation.

Standard Protocol: Direct Arylation of an Electron-Rich Heterocycle

This protocol describes the arylation of a thiophene derivative with an aryl bromide.

Materials:

  • 2-Substituted Thiophene (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.06 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Pivalic acid (PivOH) (0.3 mmol, 30 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMA) (3 mL)

Procedure:

  • Reaction Setup: In a sealed tube, combine the thiophene, aryl bromide, Pd(OAc)₂, PCy₃, K₂CO₃, and PivOH.

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Solvent Addition: Add the anhydrous DMA.

  • Reaction Execution: Heat the mixture to 120 °C with stirring.

  • Monitoring: Monitor the reaction by GC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography.

Arene (C-H source)Aryl HalideCatalyst (mol%)Ligand (mol%)AdditiveBaseSolventTemp (°C)Yield (%)
Thiophene4-BromotoluenePd(OAc)₂ (2)PCy₃ (4)PivOHK₂CO₃DMA11085
Furan1-Iodo-3-methoxybenzenePdCl₂(dppf) (5)--Cs₂CO₃Dioxane10078
Benzene1-Bromo-4-cyanobenzenePd(OAc)₂ (3)DavePhos (6)PivOHK₂CO₃DMA12072
Troubleshooting Direct C-H Arylation
ProblemProbable Cause(s)Suggested Solution(s)
Poor Regioselectivity Multiple reactive C-H bonds with similar acidities or steric environments.Modify the directing group on the substrate to favor a specific C-H bond activation. Screen different ligands and reaction conditions, as these can significantly influence regioselectivity.
Low Yield Inefficient C-H activation; Catalyst deactivation; Competitive homocoupling of the aryl halide.Optimize the base and additive (e.g., pivalic acid). Increase catalyst loading. Use a more robust ligand. Add a phosphine scavenger if homocoupling is significant.
No Reaction The C-H bond is not sufficiently acidic or accessible for activation.Consider a different synthetic strategy if the C-H bond is particularly unreactive. Sometimes, more forcing conditions (higher temperature, stronger base) may be required.

Buchwald-Hartwig Amination for N-Aryl Biaryls

While not a direct C-C bond-forming reaction in the traditional sense for biaryls, the Buchwald-Hartwig amination is a powerful tool for synthesizing N-aryl biaryls, which are important structures in medicinal chemistry.[17] This reaction forms a C-N bond between an aryl halide and an amine.[18]

Mechanistic Overview

The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond.[18]

Standard Protocol: Synthesis of an N-Aryl Carbazole

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(dba)₂, XPhos, and NaOtBu to a Schlenk tube.

  • Solvent and Reagents: Add toluene, followed by the aryl chloride and the amine.

  • Reaction Execution: Seal the tube and heat to 100 °C with stirring.

  • Monitoring and Work-up: Follow standard procedures for monitoring, work-up, and purification as described for the other cross-coupling reactions.

Conclusion: A Versatile Toolkit for Modern Synthesis

The synthesis of unsymmetrical biaryls is a mature yet continually evolving field. The Suzuki-Miyaura, Negishi, and direct C-H arylation reactions, along with the Buchwald-Hartwig amination for N-aryl analogues, provide a versatile and powerful toolkit for synthetic chemists. A thorough understanding of the mechanistic principles behind each reaction empowers researchers to make informed decisions about the optimal conditions for their specific target, troubleshoot effectively, and ultimately, accelerate the discovery and development of new functional molecules.

References

The Strategic Utility of 2-Bromo-1-chloro-4-iodobenzene in Sequential Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tri-Halogenated Building Block

In the landscape of modern organic synthesis, the quest for molecular complexity and diversity necessitates the use of highly versatile and strategically functionalized building blocks. 2-Bromo-1-chloro-4-iodobenzene (CAS No: 31928-46-8) has emerged as a powerful scaffold for the construction of complex, tri-substituted aromatic compounds.[1][2] Its utility lies in the distinct reactivity of its three halogen substituents—iodine, bromine, and chlorine—in palladium-catalyzed cross-coupling reactions. This differential reactivity, governed by the carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl), allows for a programmed, sequential functionalization of the benzene ring, providing chemists with precise control over the introduction of various substituents.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in organic synthesis, complete with detailed mechanistic insights and step-by-step protocols for key transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 31928-46-8[4]
Molecular Formula C₆H₃BrClI[4]
Molecular Weight 317.35 g/mol [4]
Appearance Yellow to brown powder or crystalline powder or low melting solid[5]
Melting Point 39°C to 44°C[5]
Purity ≥98%[4]
Storage Keep in dark place, sealed in dry, 2-8°C[4]

The Principle of Regioselective Cross-Coupling: A Hierarchical Approach

The synthetic power of this compound is rooted in the predictable and hierarchical reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is Iodine > Bromine > Chlorine.[3] This allows for a three-step sequential functionalization, as illustrated in the workflow below.

G cluster_0 Sequential Cross-Coupling Strategy Start This compound Step1 Reaction at C-I (e.g., Suzuki, Sonogashira) Start->Step1 Mildest Conditions Intermediate1 4-Substituted-2-bromo-1-chlorobenzene Step1->Intermediate1 Step2 Reaction at C-Br (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Step2 Intermediate Conditions Intermediate2 2,4-Disubstituted-1-chlorobenzene Step2->Intermediate2 Step3 Reaction at C-Cl (e.g., Buchwald-Hartwig, Suzuki under forcing conditions) Intermediate2->Step3 Harshest Conditions Product Tri-substituted Benzene Derivative Step3->Product

Figure 1: A workflow diagram illustrating the sequential functionalization of this compound.

This controlled, stepwise approach is invaluable in the synthesis of complex molecules such as pharmaceutical intermediates and advanced materials, where the precise placement of functional groups is critical for activity and properties.[1][3]

Application Note 1: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[6] Due to the high reactivity of the C-I bond, the initial Suzuki coupling of this compound can be selectively performed at the 4-position under relatively mild conditions, leaving the bromo and chloro substituents intact for subsequent transformations.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(dppf), is essential for the catalytic cycle. The choice of ligand can influence the reaction's efficiency and selectivity.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is typically used to dissolve both the organic and inorganic reagents.

  • Temperature: Mild heating is often sufficient for the selective coupling at the C-I bond. Higher temperatures may lead to competing reactions at the C-Br bond.

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a general guideline based on established procedures for selective Suzuki couplings of polyhalogenated benzenes.[6][7]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • Sodium carbonate (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL), ethanol (2 mL), and an aqueous solution of sodium carbonate (2 M, 2.0 mmol in 1 mL of water).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-aryl-2-bromo-1-chlorobenzene.

Table 2: Representative Reaction Conditions for Selective Suzuki Coupling

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O806~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O908~80-90
33-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O8510~75-85

Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific substrate and reaction conditions.

Application Note 2: Sequential Sonogashira Coupling at the C-I Position

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes.[8] Similar to the Suzuki coupling, the greater reactivity of the C-I bond allows for a highly regioselective Sonogashira coupling at the 4-position of this compound.

Causality Behind Experimental Choices:
  • Catalyst System: The Sonogashira reaction is typically co-catalyzed by a palladium(0) complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne, forming the reactive copper acetylide.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is commonly employed.

Detailed Experimental Protocol: Selective Sonogashira Coupling

This protocol is a general guideline based on established procedures for selective Sonogashira couplings.[6][9]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-2-bromo-1-chlorobenzene.

Application Note 3: Subsequent Buchwald-Hartwig Amination at the C-Br Position

Following the initial functionalization at the C-I position, the resulting 4-substituted-2-bromo-1-chlorobenzene can undergo a second cross-coupling reaction at the C-Br position. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines.[10]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: This reaction requires a palladium catalyst, often in combination with a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) to facilitate the challenging C-N bond formation.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline based on established procedures for Buchwald-Hartwig amination.[11][12]

Materials:

  • 4-Aryl-2-bromo-1-chlorobenzene (from Application Note 1)

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.01 equivalents)

  • XPhos (0.02 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Toluene, anhydrous and degassed

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a Schlenk tube with 4-aryl-2-bromo-1-chlorobenzene (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

  • Add the amine (1.2 mmol) and anhydrous, degassed toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-aryl-1-chlorobenzene derivative.

Figure 2: A representative reaction scheme for the sequential Suzuki and Buchwald-Hartwig reactions of this compound.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique tri-halogenation pattern, with a clear hierarchy of reactivity, enables the strategic and sequential introduction of diverse functional groups onto a benzene ring. The protocols outlined in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a solid foundation for researchers to harness the synthetic potential of this reagent. The ability to construct complex, multi-substituted aromatic molecules with high regioselectivity makes this compound an indispensable tool in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further exploration of its reactivity with other cross-coupling methodologies and its application in the total synthesis of complex natural products will undoubtedly continue to expand its utility in the field of organic chemistry.

References

Application Notes & Protocols: Chemoselective Functionalization of 2-Bromo-1-chloro-4-iodobenzene with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the selective reaction of 2-bromo-1-chloro-4-iodobenzene with organometallic reagents. As a trifunctionalized aromatic scaffold, this substrate offers exceptional control for the sequential introduction of diverse molecular fragments, making it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic exploitation of the differential reactivity of its three distinct carbon-halogen bonds (C-I, C-Br, and C-Cl) is paramount. This document outlines field-proven methodologies for achieving high chemoselectivity in metal-halogen exchange and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and practical troubleshooting advice for researchers, scientists, and drug development professionals.

The Principle of Chemoselective Reactivity

The synthetic utility of this compound is rooted in the predictable reactivity hierarchy of its halogen substituents. This selectivity is governed by the carbon-halogen bond dissociation energies and their propensity to undergo reactions like metal-halogen exchange or oxidative addition with a transition metal catalyst. The established order of reactivity is:

Iodine > Bromine > Chlorine [1][2][3]

  • Carbon-Iodine (C-I) Bond: This is the longest and weakest of the three C-X bonds, making it the most reactive site. Reactions can be selectively targeted to this position under mild conditions.[2][4]

  • Carbon-Bromine (C-Br) Bond: Possessing intermediate strength, this bond can be engaged under more forcing conditions, typically after the C-I bond has been functionalized.[5]

  • Carbon-Chlorine (C-Cl) Bond: As the strongest and shortest bond, it is the most inert and generally requires specialized, highly active catalyst systems to participate in cross-coupling reactions.

This reactivity gradient allows for a stepwise functionalization strategy, where distinct chemical moieties can be installed at the C-4 (Iodo), C-2 (Bromo), and C-1 (Chloro) positions in a controlled sequence.

Caption: Reactivity hierarchy of halogen sites.

Metal-Halogen Exchange: Generating Key Intermediates

Metal-halogen exchange is a powerful method for converting an aryl halide into a potent organometallic nucleophile.[6] For this compound, this reaction can be performed with high selectivity at the C-I bond by using organolithium reagents at cryogenic temperatures.

Protocol 2.1: Selective Lithium-Iodine Exchange and In-Situ Trapping

This protocol describes the selective generation of 4-bromo-3-chloro-phenyllithium and its subsequent reaction with an electrophile. The extremely low temperature is critical for kinetic control, preventing exchange at the less reactive C-Br site.[7][8]

Rationale: The lithium-halogen exchange is a very fast, kinetically controlled process where the organolithium reagent's carbanion attacks the halogen atom.[6] The C-I bond is the most susceptible to this attack. Maintaining temperatures at or below -78 °C is essential to "freeze out" the slower exchange process at the C-Br bond.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (typically 1.6 M or 2.5 M in hexanes)

  • Electrophile (e.g., dry ice for CO₂, benzaldehyde for alcohol synthesis)

  • Anhydrous quench solution (e.g., saturated aq. NH₄Cl)

  • Standard glassware for anhydrous, inert atmosphere reactions (Schlenk line, argon/nitrogen)

Step-by-Step Protocol:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Dissolution: Add this compound (1.0 equiv.) to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.

  • Lithiation: Slowly add n-BuLi (1.05 equiv.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The reaction progress can be monitored by quenching an aliquot and analyzing via GC-MS.

  • Electrophilic Trap: Add the chosen electrophile (1.2 equiv.). For gaseous electrophiles like CO₂, bubble through the solution. For liquid electrophiles like aldehydes, add them neat or as a solution in anhydrous THF.

  • Warming & Quench: After stirring for 1-2 hours at -78 °C, allow the reaction to slowly warm to 0 °C before quenching by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup & Purification: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Lithium_Halogen_Exchange_Workflow start Dissolve Substrate in Anhydrous THF cool Cool to -78 °C start->cool 1 add_buli Slowly Add n-BuLi (1.05 equiv.) cool->add_buli 2 stir Stir at -78 °C (30-60 min) add_buli->stir 3 add_e Add Electrophile (e.g., CO₂, R-CHO) stir->add_e 4 quench Warm & Quench (aq. NH₄Cl) add_e->quench 5 workup Aqueous Workup & Extraction quench->workup 6 purify Purification (Chromatography) workup->purify 7 end Isolated Product purify->end 8

Caption: Workflow for selective lithium-iodine exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds.[9][10] The selectivity in these reactions is dictated by the initial, often rate-determining, oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[11] This step occurs most readily at the weakest C-I bond.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation (R-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[12][13][14] This protocol targets the C-I position selectively.

Rationale: By using standard palladium catalysts and mild thermal conditions, the energy barrier for oxidative addition at the C-Br bond is not overcome, leading to exclusive reaction at the C-I position.[2][3]

Materials:

  • This compound (1.0 equiv.)

  • Aryl or Vinylboronic Acid or Ester (1.1-1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)

  • Degassed Solvent System (e.g., Dioxane/H₂O, Toluene, or DMF)

Step-by-Step Protocol:

  • Setup: To a Schlenk flask, add this compound (1.0 equiv.), the boronic acid derivative (1.1 equiv.), and the base (2.0 equiv.).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) followed by the degassed solvent(s).

  • Heating: Heat the mixture to the desired temperature (typically 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

ParameterConditionRationale / Comment
Temperature 80 - 90 °CSufficient to activate the C-I bond without significant C-Br reactivity.[2]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosStandard catalysts are generally sufficient for the highly reactive C-I bond.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for the transmetalation step.[12]
Solvent Dioxane/H₂O, TolueneChoice depends on substrate solubility and temperature requirements. Must be degassed.
Expected Yield 75 - 95%Highly dependent on the coupling partners.
Protocol 3.2: Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16][17]

Rationale: Similar to the Suzuki coupling, selectivity is achieved through the preferential oxidative addition of the palladium catalyst to the C-I bond. The copper(I) co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[18]

Materials:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Co-catalyst (e.g., CuI, 1-5 mol%)

  • Amine Base/Solvent (e.g., Triethylamine, Diisopropylamine)

  • Optional Co-solvent (e.g., THF, DMF)

Step-by-Step Protocol:

  • Setup: Add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide to an oven-dried Schlenk flask under argon.

  • Solvent/Base Addition: Add the degassed amine (e.g., triethylamine) and any co-solvent.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC/GC-MS).

  • Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3.3: Selective Buchwald-Hartwig Amination at the C-I Position

This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation in pharmaceutical chemistry.[19][20]

Rationale: The catalytic cycle involves oxidative addition, amine coordination, deprotonation to form a palladium-amido complex, and reductive elimination.[19][21] The initial oxidative addition step is again the key to selectivity, favoring the C-I bond.[22]

Materials:

  • This compound (1.0 equiv.)

  • Primary or Secondary Amine (1.2 equiv.)

  • Palladium Pre-catalyst and Ligand (e.g., Pd₂(dba)₃ with Xantphos or a G3-precatalyst)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Step-by-Step Protocol:

  • Setup: In a glovebox or under a strict inert atmosphere, charge a vial or flask with the palladium pre-catalyst, ligand (if not using a pre-catalyst), and the base.

  • Reagent Addition: Add the this compound and the solvent.

  • Nucleophile Addition: Add the amine nucleophile.

  • Heating: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.

  • Monitoring & Workup: After completion, cool to room temperature, dilute with a suitable solvent, and filter through silica or Celite.

  • Purification: Concentrate the filtrate and purify by column chromatography.

Sequential Functionalization Strategy

The true power of this compound is realized in sequential coupling strategies. After selectively functionalizing the C-I position, the resulting product (4-substituted-2-bromo-1-chlorobenzene) can be subjected to a second coupling reaction at the C-Br position under more vigorous conditions.[5]

Sequential_Coupling start 2-Bromo-1-chloro- 4-iodobenzene step1 Step 1: C-I Coupling (e.g., Suzuki) - Pd(PPh₃)₄ - K₂CO₃, 80 °C start->step1 intermediate 4-Aryl-2-bromo- 1-chlorobenzene step1->intermediate Isolate step2 Step 2: C-Br Coupling (e.g., Suzuki) - Pd(dppf)Cl₂ - Cs₂CO₃, 110 °C intermediate->step2 final 2,4-Diaryl- 1-chlorobenzene step2->final

Caption: Workflow for sequential C-I then C-Br coupling.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Loss of Selectivity (Reaction at C-Br)Reaction temperature too high; Reaction time too long; Catalyst is too active.Decrease temperature; Monitor reaction closely and stop upon consumption of starting material[2]; Screen different catalysts/ligands.
Low Yield Inactive catalyst; Impure reagents/solvents; Insufficiently strong base (for Suzuki/Buchwald).Use fresh catalyst/reagents; Ensure solvents are anhydrous and degassed; Use a stronger base like Cs₂CO₃ or K₃PO₄.
Stalled Reaction Catalyst decomposition; Ligand degradation.Use a more robust ligand (e.g., biarylphosphines for Buchwald/Suzuki); Increase catalyst loading slightly.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Thoroughly degas all solvents and maintain a strict inert atmosphere; Ensure base is sufficiently strong and soluble.

Conclusion

This compound is a uniquely versatile platform for complex molecular synthesis. By understanding and applying the principles of chemoselective reactivity, researchers can precisely control a sequence of reactions with organometallic reagents. The protocols outlined in this guide provide a robust starting point for leveraging this substrate's hierarchical reactivity, enabling the efficient and controlled construction of highly functionalized aromatic compounds for a wide range of scientific applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the Suzuki-Miyaura cross-coupling of 2-Bromo-1-chloro-4-iodobenzene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this selective coupling reaction and ultimately improve your yields. As Senior Application Scientists, we combine our expertise with field-proven insights to address the specific challenges you may encounter.

Introduction: The Challenge of Selectivity

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[1][2] However, when working with polyhalogenated substrates like this compound, the primary challenge lies in achieving selective coupling at the desired position. The reactivity of the carbon-halogen bond in Suzuki couplings follows a well-established trend: C-I > C-Br > C-Cl.[2][3][4] This inherent reactivity difference is the key to controlling the reaction's outcome. This guide will help you leverage this principle to optimize your reaction for the desired product.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Question: I am observing low to no yield of my desired product. What are the first things I should check?

Answer:

Low yields in any Suzuki coupling can often be traced back to a few critical factors.[5] A systematic check is the best approach:

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids, especially if electron-deficient, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[5] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester can mitigate this issue.[5]

    • Aryl Halide Purity: Ensure your this compound is pure and free of any contaminants that could interfere with the catalyst.

  • Catalyst and Ligand Integrity:

    • Palladium catalysts and phosphine ligands are sensitive to air and moisture.[5] Oxidation can deactivate the catalyst. Always use fresh catalysts and ligands that have been stored under an inert atmosphere.

  • Reaction Atmosphere:

    • The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5][6] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst and solvent.

  • Solvent and Base Purity:

    • Use anhydrous and properly degassed solvents. Oxygen dissolved in the solvent can be a significant source of catalyst deactivation.[5] Ensure your base is of high purity and has been stored correctly.

Question: My main product is the result of coupling at the bromine or chlorine position instead of the iodine. How can I improve selectivity for the C-I bond?

Answer:

Achieving high selectivity for the C-I bond is dependent on fine-tuning the reaction conditions to exploit the reactivity difference between the halogens.

  • Lower Reaction Temperature: The oxidative addition step, which is the first step in the catalytic cycle, is sensitive to temperature.[2] By lowering the reaction temperature, you can often favor the reaction at the most reactive C-I bond while minimizing reactions at the less reactive C-Br and C-Cl bonds.

  • Choice of Catalyst and Ligand:

    • Less Reactive Catalysts: Highly active "super-catalysts" designed for coupling unreactive aryl chlorides might be too reactive and lead to a loss of selectivity. Consider using a standard catalyst like Pd(PPh₃)₄, which often provides good selectivity in these cases.

    • Ligand Sterics and Electronics: The choice of phosphine ligand can influence selectivity. Less electron-rich and sterically less demanding ligands can sometimes favor the reaction at the more accessible and reactive C-I bond.

  • Reaction Time: Carefully monitor the reaction progress using techniques like TLC or LC-MS.[7] Stopping the reaction once the starting material is consumed, but before significant reaction at the other halogen sites occurs, is crucial.

Question: I am seeing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer:

Homocoupling of the boronic acid is a common side reaction that forms a biaryl product from two molecules of the boronic acid.[1]

  • Causes:

    • Presence of Oxygen: Oxygen can promote the homocoupling pathway.[1][6] Rigorous degassing of the reaction mixture is essential.

    • Excess Boronic Acid: Using a large excess of the boronic acid can increase the likelihood of this side reaction.

  • Solutions:

    • Inert Atmosphere: As mentioned, ensure a truly oxygen-free environment.

    • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the boronic acid.

    • Proper Catalyst Activation: Ensure the palladium catalyst is properly activated to favor the cross-coupling pathway.

Question: I am observing dehalogenation of my starting material. How can I minimize this?

Answer:

Dehalogenation is the replacement of a halogen atom with a hydrogen atom and is another common side reaction.[1]

  • Causes:

    • The palladium(II) intermediate can react with a hydride source in the reaction mixture.[8] Potential hydride sources include certain solvents or impurities in the base.

  • Solutions:

    • Choice of Base: Using a weaker base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), can sometimes reduce dehalogenation.[8]

    • Solvent Selection: Avoid solvents that can act as hydride donors. Aprotic solvents are often a good choice.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens in this compound?

The reactivity order in Suzuki-Miyaura coupling is I > Br >> Cl.[2][3][4] This means the palladium catalyst will preferentially undergo oxidative addition with the C-I bond, followed by the C-Br bond, and least readily with the C-Cl bond.

Q2: How do I choose the right palladium catalyst and ligand for selective coupling?

For selective coupling at the C-I bond, a common starting point is a less reactive catalyst system. Pd(PPh₃)₄ is a widely used and often effective choice.[9] More specialized and highly active catalysts, often developed for difficult couplings like those involving aryl chlorides, may be too reactive and lead to over-reaction.[10] The choice of ligand can also be critical; sometimes, using a slight excess of a simple phosphine ligand like triphenylphosphine (PPh₃) can help stabilize the catalyst and improve selectivity.[11]

Q3: What is the optimal solvent system for this reaction?

A variety of solvents can be used for Suzuki couplings, often in combination with water.[1] Common choices include:

  • 1,4-Dioxane/Water [12]

  • Toluene/Water

  • THF/Water [13]

The choice of solvent can influence reaction rates and selectivity.[14] It is often necessary to screen a few different solvent systems to find the optimal conditions for a specific substrate combination.

Q4: Which base should I use, and how does it affect the reaction?

The base plays a crucial role in the transmetalation step of the catalytic cycle.[15] Common bases include:

  • Inorganic Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃[8]

  • Phosphates: K₃PO₄[8]

  • Fluorides: KF, CsF

The strength and nature of the base can impact the reaction rate and the prevalence of side reactions like protodeboronation.[5] For sensitive substrates, a milder base like K₂CO₃ or KF is often a good starting point.[8]

Q5: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is key to achieving high selectivity and yield.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product and any side products, and can be used to quantify the conversion.[7]

By carefully monitoring the reaction, you can determine the optimal reaction time to maximize the yield of the desired mono-coupled product while minimizing the formation of di- or tri-coupled byproducts.

Experimental Protocol: Selective Suzuki Coupling at the C-I Position

This protocol provides a general starting point for the selective Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.[12] Bubble the inert gas through the solution for 10-15 minutes for further deoxygenation. Finally, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]

  • Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[7]

Data Presentation

ParameterRecommendation/Starting PointRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)A standard, less reactive catalyst to favor selectivity.
Ligand PPh₃ (if not using a pre-formed catalyst)Can help stabilize the active catalyst species.
Base K₂CO₃ (2 equivalents)A moderately strong base, often effective and minimizes some side reactions.[8]
Solvent 1,4-Dioxane/Water (4:1)A common and effective solvent system for Suzuki couplings.
Temperature 60-80 °CLower temperatures enhance selectivity for the more reactive C-I bond.
Reaction Time 4-16 hours (monitor closely)Avoid prolonged reaction times to prevent over-reaction.

Visualizations

Halogen Reactivity Hierarchy

G Iodine C-I Bond Bromine C-Br Bond Iodine->Bromine More Reactive Chlorine C-Cl Bond Bromine->Chlorine More Reactive

Caption: Reactivity order of halogens in Suzuki coupling.

Troubleshooting Workflow

G start Low Yield Issue reagent_check Check Reagent Quality (Boronic Acid, Aryl Halide) start->reagent_check catalyst_check Verify Catalyst/Ligand Integrity reagent_check->catalyst_check atmosphere_check Ensure Inert Atmosphere catalyst_check->atmosphere_check solvent_base_check Check Solvent/Base Purity atmosphere_check->solvent_base_check optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Time) solvent_base_check->optimize_conditions success Improved Yield optimize_conditions->success G A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D Ar'-B(OR)₂ E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

References

minimizing homocoupling in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Reactions

Topic: A Researcher's Guide to Minimizing and Eliminating Alkyne Homocoupling

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize the Sonogashira cross-coupling reaction. Our focus is to provide in-depth, field-tested solutions to a common and often frustrating side reaction: the homocoupling of terminal alkynes (also known as Glaser or Glaser-Hay coupling). Here, we move beyond simple lists of suggestions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions - The Fundamentals of Homocoupling

This section addresses the foundational concepts of Sonogashira homocoupling. Understanding why it happens is the first step to preventing it.

Q1: What exactly is homocoupling in the context of a Sonogashira reaction?

A: Homocoupling refers to the undesired dimerization of your terminal alkyne substrate to form a symmetrical 1,3-diyne (or diacetylide). This reaction competes directly with your desired cross-coupling pathway, where the alkyne couples with an aryl or vinyl halide. This side reaction consumes your alkyne, complicates purification, and ultimately lowers the yield of your target molecule.

The process is catalyzed by copper salts in the presence of an oxidant, most commonly oxygen.

Q2: I've heard this side reaction called "Glaser Coupling." What is the primary mechanism?

A: You are correct. The homocoupling of terminal alkynes is mechanistically known as the Glaser coupling reaction. The key steps are:

  • Deprotonation: The base in your reaction mixture deprotonates the terminal alkyne, forming a copper(I) acetylide intermediate.

  • Oxidation: This is the critical, rate-limiting step for the side reaction. Molecular oxygen (O₂) oxidizes the copper(I) acetylide to a copper(II) species.

  • Reductive Elimination: Two of these copper(II) acetylide intermediates then undergo reductive elimination to form the C(sp)-C(sp) bond of the diyne product, regenerating a copper(I) species that can re-enter the homocoupling cycle.

This is precisely why the rigorous exclusion of oxygen is the single most important factor in preventing homocoupling in traditional Sonogashira reactions.

Q3: What is the dual role of the copper co-catalyst? If it causes homocoupling, why is it used?

A: This is an excellent question that gets to the heart of the reaction mechanism. Copper(I) plays a beneficial, accelerating role in the main Sonogashira cycle but a detrimental role in the competing Glaser cycle.

  • Beneficial Role (Sonogashira Cycle): In the primary catalytic cycle, the copper(I) co-catalyst facilitates the transfer of the acetylide ligand to the palladium(II) center via a transmetalation step. This is generally much faster than the direct reaction of the alkyne with the palladium complex, allowing the reaction to proceed at lower temperatures and with higher efficiency.

  • Detrimental Role (Glaser Cycle): As described above, in the presence of oxygen, copper(I) is readily oxidized to copper(II), which is the active catalyst for the unwanted homocoupling pathway.

The challenge is to leverage the benefits of copper while strictly mitigating its ability to participate in the Glaser pathway.

Q4: Is it possible to run a Sonogashira reaction without any copper?

A: Yes, absolutely. Copper-free Sonogashira reactions are a powerful and increasingly popular method for completely avoiding the issue of Glaser homocoupling. In these protocols, the transmetalation step is believed to occur directly between the palladium complex and the alkyne, which is activated by the base.

The primary advantages of copper-free conditions are:

  • Complete elimination of Glaser homocoupling byproducts.

  • Simplified purification.

  • Reduced toxicity, as copper can be difficult to remove from final pharmaceutical compounds.

However, copper-free reactions may sometimes require higher temperatures, stronger bases, or more specialized ligands to achieve rates comparable to copper-catalyzed systems.

Part 2: Troubleshooting Guide - Practical Solutions for the Bench

This section is designed to solve specific problems you may be encountering during your experiments.

Problem: "My reaction is producing a significant amount of the homocoupled diyne. How do I suppress it?"

This is the most common issue. The solution involves a systematic evaluation of your reaction parameters. Follow this troubleshooting workflow.

G start High Homocoupling Detected q_oxygen Is your deoxygenation technique rigorous? start->q_oxygen s_oxygen SOLUTION: Implement Freeze-Pump-Thaw or robust sparging. Use freshly distilled/degassed solvents. q_oxygen->s_oxygen No / Unsure q_copper Are you using a high concentration of copper? q_oxygen->q_copper Yes s_oxygen->q_copper s_copper SOLUTION: Reduce Cu(I) loading to <1 mol%. Consider using a Cu-scavenging ligand. q_copper->s_copper Yes q_amine Is your amine base pure? Could it be oxidized? q_copper->q_amine No s_copper->q_amine s_amine SOLUTION: Distill the amine base prior to use. Consider an alternative inorganic base. q_amine->s_amine No / Unsure final_step Consider Switching to a Copper-Free Protocol q_amine->final_step Yes s_amine->final_step

Caption: Troubleshooting workflow for high homocoupling.

Step 1: Scrutinize Your Deoxygenation Technique

The presence of molecular oxygen is the number one cause of homocoupling.

  • Causality: Oxygen oxidizes Cu(I) to Cu(II), which catalyzes the Glaser coupling. Without O₂, this pathway is effectively shut down.

  • Solution: Do not assume that simply purging the headspace of your flask with nitrogen or argon is sufficient. Solvents can hold significant amounts of dissolved oxygen.

    Protocol: Rigorous Solvent Deoxygenation

    • Freeze-Pump-Thaw (Most Effective):

      • Place your solvent in a round-bottom flask with a sidearm and a stir bar. The flask should not be more than half full.

      • Freeze the solvent completely using a liquid nitrogen bath.

      • Once frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

      • Close the flask to the vacuum line and allow the solvent to thaw completely. You will often see bubbles escaping the liquid as it thaws.

      • Repeat this entire cycle at least three times to ensure all dissolved gas is removed.

      • After the final thaw, backfill the flask with high-purity inert gas (Argon or Nitrogen).

    • Sparging (Good Alternative):

      • Submerge a long needle or cannula connected to an inert gas line below the surface of the solvent.

      • Bubble the inert gas through the solvent for at least 30-60 minutes. A vigorous bubbling rate ensures good surface area for gas exchange.

      • Maintain a positive pressure of inert gas over the solvent at all times.

Step 2: Optimize Your Copper Source and Loading

More copper is not always better. Excess copper can dramatically accelerate the rate of homocoupling relative to the desired cross-coupling.

  • Causality: The rate of Glaser coupling is highly dependent on the concentration of the copper catalyst. By lowering its concentration, you can kinetically favor the Sonogashira pathway.

  • Solutions:

    • Reduce Loading: If you are using 5 mol% of a copper salt (e.g., CuI), try reducing it to 1 mol% or even 0.5 mol%.

    • Use an Additive: The addition of a small amount of hydrazine or hydroxylamine can act as a reducing agent, keeping the copper in the +1 oxidation state and scavenging residual oxygen.

    • Use Pyridine: In some cases, pyridine is added to the reaction mixture. It is believed to coordinate to the copper center and disfavor the oxidative dimerization mechanism.

Step 3: Evaluate Your Base and Solvent

The choice of base and solvent can have a subtle but significant impact.

  • Causality: Amine bases (like triethylamine or diisopropylamine) can become oxidized over time, and these oxidized impurities can facilitate the oxidation of Cu(I). Furthermore, the base is responsible for forming the crucial acetylide intermediate; its strength and purity are paramount.

  • Solutions:

    • Purify Your Base: Always use freshly distilled amine bases.

    • Consider Alternatives: In some cases, switching to an inorganic base like K₂CO₃ or Cs₂CO₃ can be beneficial, particularly in copper-free systems.

    • Solvent Choice: Ensure your substrates are fully soluble in the chosen solvent system (e.g., THF, DMF, Toluene). Poor solubility can lead to localized high concentrations and side reactions.

Step 4: If All Else Fails, Switch to a Copper-Free Protocol

If homocoupling remains a persistent issue, especially with valuable or complex substrates, the most definitive solution is to eliminate the root cause: copper.

  • Causality: By removing the copper co-catalyst, you remove the catalyst for the Glaser coupling pathway entirely.

  • Solution: Employ a modern copper-free Sonogashira protocol.

    Protocol: General Procedure for Copper-Free Sonogashira

    • To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add your aryl/vinyl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst like PdCl₂(PPh₃)₂ (2-5 mol%).

    • Add a suitable ligand if required (e.g., XPhos, SPhos), especially if using a simple palladium salt like Pd(OAc)₂.

    • Add the terminal alkyne (1.1 - 1.5 eq).

    • Add the chosen solvent (e.g., THF, DMF, Toluene), which must be rigorously deoxygenated using one of the methods described above.

    • Add the base. An amine base like triethylamine (2-3 eq) or an inorganic base like K₂CO₃ can be used.

    • Heat the reaction mixture to the appropriate temperature (typically ranging from room temperature to 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Perform a standard aqueous workup and purification by column chromatography.

Part 3: Data Summary & Mechanistic Overview

Comparative Table of Strategies
StrategyKey ParameterTypical Loading/ConditionProsCons
Standard Sonogashira Copper(I) Iodide1 - 5 mol%Fast reaction rates, lower temperaturesHigh risk of homocoupling
Optimized Cu-Catalyzed Reduced Copper(I)0.5 - 1 mol%Reduced homocoupling, still efficientRequires rigorous O₂ exclusion
Amine Additive e.g., Pyridine5-10 vol%Can suppress homocouplingAdds another reagent to remove
Copper-Free Palladium Catalyst1 - 5 mol%No homocoupling , less toxicMay require higher temp/longer times

Mechanistic Diagram: The Competing Pathways

G cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Homocoupling Pd0 Pd(0)L₂ PdII_halide R-X-Pd(II)L₂ (Oxidative Addition) Pd0->PdII_halide R-X PdII_alkyne R-alkyne-Pd(II)L₂ (Transmetalation) PdII_halide->PdII_alkyne Cu-alkyne Product R-alkyne (Product) PdII_alkyne->Product Product->Pd0 Reductive Elimination CuI Cu(I)-alkyne CuII Cu(II)-alkyne CuI->CuII O₂ (Oxygen!) Diyne alkyne-alkyne (Homocoupling) CuII->Diyne Dimerization & Reductive Elimination Alkyne Terminal Alkyne (R'C≡CH) Alkyne->PdII_halide + Base, Pd(II) (in Cu-free path) Alkyne->CuI + Cu(I)

Caption: Sonogashira cross-coupling vs. Glaser homocoupling.

Technical Support Center: Strategic Mono-functionalization of 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-Bromo-1-chloro-4-iodobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage the unique reactivity of this tri-halogenated building block for the synthesis of complex molecular architectures. Here, we address common challenges, provide detailed troubleshooting protocols, and explain the underlying principles to empower you to achieve high selectivity and avoid undesired bis-coupling products in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving selective mono-coupling with this compound?

The ability to perform selective mono-functionalization on this compound hinges on the differential reactivity of the three halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is governed by the carbon-halogen bond strength, with the weakest bond being the most susceptible to oxidative addition by the palladium catalyst.[1][2][3] This established hierarchy is:

Iodine (I) > Bromine (Br) > Chlorine (Cl)

This means that the C-I bond is the most labile and will react preferentially under milder conditions, followed by the C-Br bond, and finally the C-Cl bond, which is the most inert of the three. By carefully controlling the reaction conditions, one can selectively target the iodine position for the initial coupling, leaving the bromine and chlorine atoms available for subsequent transformations.

Visualizing the Reactivity Hierarchy

G cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling Iodine Iodine Bromine Bromine Iodine->Bromine More Reactive Chlorine Chlorine Bromine->Chlorine More Reactive

Caption: Decreasing reactivity of halogens in cross-coupling reactions.

Q2: I am observing significant amounts of bis-coupled product where both the iodine and bromine have reacted. How can I prevent this?

The formation of bis-coupled products is a common issue when the reaction conditions are too harsh or not sufficiently optimized for mono-selectivity. Here are several strategies to mitigate this problem:

  • Temperature Control: Lowering the reaction temperature is the most straightforward approach to favor mono-coupling at the more reactive C-I bond. Start with room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction progress carefully.

  • Reaction Time: Minimize the reaction time. Prolonged heating, even at moderate temperatures, can lead to the slower reaction at the C-Br bond. Use techniques like TLC or LC-MS to determine the point of complete consumption of the starting material without significant formation of the bis-coupled product.

  • Stoichiometry of the Coupling Partner: Use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of your nucleophilic coupling partner (e.g., boronic acid, alkyne, amine). An excess of the nucleophile can drive the reaction towards di-substitution.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can significantly influence selectivity. Less reactive catalyst systems may be more selective for the C-I bond. For instance, using a less electron-rich phosphine ligand can sometimes temper the catalyst's activity.[4][5]

Troubleshooting Guide: Preventing Bis-Coupling

Observation Potential Cause Troubleshooting Steps
Significant bis-coupling (>10%) Reaction temperature is too high.Decrease the reaction temperature in 10-15 °C increments.
Prolonged reaction time.Monitor the reaction closely and quench it as soon as the starting material is consumed.
Excess of the coupling partner.Reduce the equivalents of the coupling partner to 1.0-1.1.
Trace amounts of bis-coupling Catalyst system is too active.Consider a less reactive palladium precursor or a more sterically hindered/electron-deficient ligand.
Solvent effects.In some cases, the solvent can influence catalyst activity.[6][7][8][9][10] Experiment with less polar solvents.

Experimental Protocols for Selective Mono-functionalization

The following protocols are provided as a starting point and may require optimization for your specific substrate and coupling partner.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed for the selective formation of a C-C bond at the iodine position.[1][11][12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask, add this compound, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of the degassed dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining degassed solvent mixture.

  • Stir the reaction mixture at 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol facilitates the formation of a C-C triple bond at the iodine position.[2][13][14][15]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed THF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirring solution at room temperature.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Position

This protocol is for the selective formation of a C-N bond at the iodine position.[16][17][18][19][20]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous and degassed Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to a dry Schlenk flask.

  • In a separate vial, dissolve this compound, Pd₂(dba)₃, and Xantphos in degassed toluene.

  • Add the amine to the Schlenk flask, followed by the catalyst solution.

  • Seal the flask and heat the reaction mixture to 80-100 °C, with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Logical Workflow for Sequential Cross-Coupling

The differential reactivity of the halogens in this compound allows for a stepwise functionalization strategy. The following diagram illustrates a logical workflow for introducing two different functional groups.

G A This compound B First Cross-Coupling (e.g., Suzuki, Sonogashira) Milder Conditions A->B C Mono-functionalized Intermediate (at C-I position) B->C D Second Cross-Coupling (e.g., Buchwald-Hartwig) More Forcing Conditions C->D E Di-functionalized Product D->E

Caption: A stepwise approach to the di-functionalization of this compound.

References

Technical Support Center: Optimizing Temperature for Selective C-I Bond Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for selective Carbon-Iodine (C-I) bond activation. The following sections are structured to address common challenges and provide a foundational understanding of the principles governing these reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues you might encounter. The question-and-answer format is intended to help you quickly identify and resolve problems in your workflow.

Question 1: My reaction shows low or no conversion of the starting material. How can I determine if the temperature is the issue?

Answer:

Low conversion is a frequent challenge and temperature is a critical parameter to investigate. Here’s a systematic approach to diagnose the problem:

  • Initial Temperature Screening: If you are starting with a new substrate or catalyst system, it's essential to perform a temperature screen. A typical starting point for many palladium-catalyzed cross-coupling reactions involving aryl iodides is around 80-100 °C.[1][2] However, the optimal temperature can vary significantly. It's advisable to run small-scale parallel reactions at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C) to identify a promising range.[3]

  • Consider the Activation Energy (Ea): The oxidative addition of the aryl iodide to the metal center is often the rate-determining step in the catalytic cycle.[4] This step has a specific activation energy that must be overcome. If the temperature is too low, the reaction may not have enough energy to proceed at a reasonable rate. Increasing the temperature provides the necessary energy to surpass this barrier.

  • Monitoring Reaction Progress: It's crucial to monitor the reaction over time. A reaction that is simply slow at a lower temperature might be mistaken for a failed reaction if only checked at an early time point. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide snapshots of the reaction's progress, showing the consumption of starting material and the formation of the product.[5]

  • Catalyst Activation: Some pre-catalysts require an initial higher temperature to be reduced to the active catalytic species (e.g., Pd(II) to Pd(0)).[6] If the temperature is insufficient for this activation, the catalytic cycle will not initiate.

Question 2: I'm observing the formation of significant side products. How can temperature manipulation improve the selectivity for my desired product?

Answer:

The formation of side products is often a result of competing reaction pathways. Temperature plays a pivotal role in controlling which pathway is favored, a concept known as kinetic versus thermodynamic control.[7][8]

  • Kinetic vs. Thermodynamic Products:

    • The kinetic product is the one that forms the fastest because it has a lower activation energy.[7][9]

    • The thermodynamic product is the most stable product, but may have a higher activation energy and thus form more slowly.[7][9]

  • Temperature's Influence:

    • Low temperatures generally favor the kinetic product. By keeping the temperature low, you provide enough energy to overcome the lower activation energy barrier of the desired kinetic pathway, but not enough to readily overcome the higher barrier of the competing pathway leading to the undesired thermodynamic product.[10]

    • High temperatures tend to favor the thermodynamic product. At higher temperatures, there is enough energy to overcome both activation barriers, and the reaction can reach equilibrium. Under these conditions, the more stable thermodynamic product will predominate.[7][10]

To improve selectivity, first, try to identify the side products. Understanding their structure can provide clues about the competing reaction pathways. Then, systematically vary the temperature. If you suspect your desired product is the kinetic one, try running the reaction at a lower temperature for a longer period. Conversely, if the desired product is the more stable one, a higher temperature might be beneficial.

Question 3: My reaction starts well, but then stalls or the catalyst appears to decompose at higher temperatures. What's happening and what can I do?

Answer:

Catalyst deactivation is a common issue, especially at elevated temperatures.[11] Several factors can contribute to this:

  • Thermal Decomposition: The organometallic intermediates in the catalytic cycle can be thermally sensitive. For example, the final reductive elimination step to form the product can be influenced by temperature.[12] In some cases, high temperatures can lead to unwanted side reactions of these intermediates, leading to catalyst decomposition.

  • Ligand Dissociation/Decomposition: The ligands coordinated to the metal center are crucial for its stability and reactivity. At high temperatures, ligands can dissociate from the metal, leading to the formation of less active or inactive metal species. The ligands themselves can also decompose.

  • Aggregation of Metal Nanoparticles: In some catalytic systems, the active catalyst can be in the form of metal nanoparticles. High temperatures can cause these nanoparticles to aggregate, reducing the available surface area and thus the overall catalytic activity.

Troubleshooting Strategies:

  • Lower the Temperature: The most straightforward approach is to find the lowest temperature at which the reaction proceeds at an acceptable rate.

  • Use More Robust Ligands: Select ligands that are known to be more thermally stable.

  • Use a Pre-catalyst: Some pre-catalysts are designed to release the active catalyst slowly, which can help maintain a low concentration of the active species and reduce decomposition pathways.

  • Solvent Choice: The solvent can play a role in stabilizing the catalyst. A more coordinating solvent might help to stabilize the metal center and prevent ligand dissociation.[13]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the fundamental principles of temperature optimization in C-I bond activation.

What is the typical temperature range for selective C-I bond activation?

While there is no universal temperature, a common starting point for many palladium-catalyzed C-I bond activations is in the range of 80-120 °C. However, the optimal temperature is highly dependent on the specific substrates, catalyst, ligands, and solvent used. It is always recommended to perform a temperature screening for any new reaction.

How does temperature affect the rate of C-I bond activation?

Temperature has a direct and significant impact on the reaction rate, as described by the Arrhenius equation. In general, increasing the temperature increases the rate of reaction. This is because a higher temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, and making it more likely that they will have sufficient energy to overcome the activation energy barrier of the reaction.

Can the solvent choice influence the optimal reaction temperature?

Absolutely. The solvent can influence the reaction in several ways that are related to temperature:

  • Solubility: The solubility of reactants, catalysts, and intermediates can be temperature-dependent. A higher temperature may be required to ensure all components are in solution.

  • Boiling Point: The boiling point of the solvent sets the upper limit for the reaction temperature at atmospheric pressure.

  • Solvent Polarity and Coordinating Ability: The polarity and coordinating ability of the solvent can affect the stability of the catalytic species and the transition states of the reaction steps.[13][14][15] This can, in turn, influence the activation energies and thus the optimal temperature. For instance, a polar solvent might stabilize a charged intermediate, lowering the activation energy for its formation.[14]

How can I monitor the progress of my reaction to optimize the temperature?

Effective reaction monitoring is key to successful optimization.[5] Here are some common techniques:

TechniqueInformation Provided
Thin-Layer Chromatography (TLC) A quick, qualitative method to track the disappearance of starting materials and the appearance of products.[16]
Gas Chromatography (GC) Provides quantitative data on the concentration of volatile components in the reaction mixture.
High-Performance Liquid Chromatography (HPLC) Offers quantitative data on the concentration of non-volatile components, useful for complex mixtures.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to monitor the reaction in situ, providing detailed structural information and quantitative data on the conversion of starting materials to products.[17]
Infrared (IR) Spectroscopy Useful for monitoring the disappearance or appearance of specific functional groups.[18]

By taking aliquots of the reaction mixture at different time points and analyzing them with one of these techniques, you can build a reaction profile and determine the optimal reaction time at a given temperature.

Experimental Protocol: Temperature Screening for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general workflow for optimizing the temperature for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving an aryl iodide.

Materials:

  • Aryl iodide

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Reaction vials with stir bars

  • Heating block or oil baths

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the aryl iodide, arylboronic acid, palladium pre-catalyst, and base to a series of reaction vials.

  • Solvent Addition: Add the degassed solvent to each vial.

  • Temperature Setup: Place the vials in separate wells of a heating block or in individual oil baths pre-heated to the desired screening temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots and analyze them by TLC, GC, or HPLC to determine the conversion and selectivity at each temperature and time point.

  • Data Evaluation: Plot the conversion and selectivity versus time for each temperature. This will allow you to identify the optimal temperature that provides the best balance of reaction rate and selectivity for your specific system.

Visualizing Key Concepts

Reaction Energy Profile: Kinetic vs. Thermodynamic Control

The following diagram illustrates the energy profiles for two competing reaction pathways, leading to a kinetic and a thermodynamic product.

G cluster_0 Reactants Reactants TS1 Transition State 1 (Lower Ea) Reactants->TS1 Ea (Kinetic) Kinetic_Product Kinetic Product TS2 Transition State 2 (Higher Ea) Reactants->TS2 Ea (Thermodynamic) TS1->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable) TS2->Thermodynamic_Product

Caption: Energy profile for kinetic vs. thermodynamic products.

Workflow for Temperature Optimization

This diagram outlines a systematic approach to optimizing the reaction temperature.

G start Start with Literature Precedent or a Standard Temperature (e.g., 80-100 °C) screen Perform a Temperature Screen (e.g., 60, 80, 100, 120 °C) start->screen monitor Monitor Reactions over Time (TLC, GC, HPLC, NMR) screen->monitor analyze Analyze Conversion and Selectivity monitor->analyze low_conversion Low Conversion? analyze->low_conversion poor_selectivity Poor Selectivity? low_conversion->poor_selectivity No increase_temp Increase Temperature low_conversion->increase_temp Yes catalyst_decomposition Catalyst Decomposition? poor_selectivity->catalyst_decomposition No lower_temp Lower Temperature or Change Ligand/Solvent poor_selectivity->lower_temp Yes increase_temp->screen optimize_time Optimize Reaction Time at Best Temperature end Optimal Temperature Found optimize_time->end catalyst_decomposition->optimize_time No catalyst_decomposition->lower_temp Yes lower_temp->screen

Caption: Decision workflow for temperature optimization.

References

Technical Support Center: Catalyst Deactivation in 2-Bromo-1-chloro-4-iodobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving the versatile building block, 2-bromo-1-chloro-4-iodobenzene. This tri-halogenated aromatic compound offers a unique platform for sequential, regioselective functionalization, but its successful application hinges on maintaining a stable and active catalytic system. This resource is designed to help you navigate the complexities of these reactions and overcome common hurdles related to catalyst deactivation.

Section 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation

This section addresses specific experimental issues you may encounter, providing a systematic approach to identifying the root cause of catalyst deactivation and implementing effective solutions.

Issue 1: My reaction has stalled or shows low conversion, and I suspect catalyst deactivation. How can I confirm this and what are the likely causes?

Answer:

Observing a stalled reaction or significantly lower than expected conversion is a primary indicator of catalyst deactivation. A common sign of palladium catalyst decomposition is the formation of a black precipitate, known as "palladium black". This indicates that the soluble, active Pd(0) species has agglomerated and precipitated out of the reaction mixture, rendering it inactive.

Several factors can contribute to this deactivation, particularly in the context of reactions with this compound:

  • Oxidative Addition Issues: The first step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0))[1][2]. While the C-I bond is the most reactive and should readily undergo oxidative addition, subsequent steps or side reactions can lead to catalyst instability. The relative reactivity of the carbon-halogen bonds is a crucial factor, with the general trend being C-I > C-Br > C-Cl[3][4][5]. This inherent reactivity difference is the basis for the regioselective functionalization of this compound[5].

  • Ligand Degradation or Dissociation: Phosphine ligands, commonly used in palladium catalysis, can be susceptible to oxidation or P-C bond cleavage under certain reaction conditions, especially at elevated temperatures. Ligand dissociation from the metal center can also lead to the formation of unstable, coordinatively unsaturated species that are prone to decomposition[6].

  • Impurities in Reagents or Solvents: Trace impurities in your this compound, coupling partner, base, or solvent can act as catalyst poisons. Water and oxygen can be particularly detrimental, leading to the oxidation of the active Pd(0) catalyst and promoting side reactions like the Glaser-Hay coupling of terminal alkynes in Sonogashira reactions[7].

  • Inappropriate Reaction Conditions: High temperatures can accelerate catalyst decomposition pathways. Similarly, the choice of base and solvent can significantly impact catalyst stability and longevity[8][9].

Troubleshooting Workflow for Stalled Reactions:

Caption: Troubleshooting workflow for stalled reactions.

Issue 2: I am observing poor regioselectivity in my cross-coupling reaction. Is catalyst deactivation a contributing factor?

Answer:

While poor regioselectivity is often attributed to reaction conditions that overcome the inherent reactivity difference between the C-I, C-Br, and C-Cl bonds, catalyst deactivation can indirectly play a role.

The desired regioselectivity in reactions with this compound relies on the preferential oxidative addition of the palladium catalyst into the weaker C-I bond[4][5]. If the catalyst is unstable and deactivates rapidly, higher temperatures or longer reaction times may be required to achieve a reasonable conversion. These more forcing conditions can begin to favor the oxidative addition into the stronger C-Br bond, leading to a loss of regioselectivity.

Furthermore, different palladium-ligand complexes can exhibit varying selectivities[10][11]. If the initially formed, more selective catalyst deactivates and a less selective species is formed in situ, a decrease in regioselectivity may be observed over the course of the reaction.

Protocol for Enhancing Regioselectivity and Preventing Deactivation:
  • Catalyst and Ligand Selection:

    • For initial attempts, use a standard, well-defined palladium precatalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

    • If selectivity is an issue, consider switching to a catalyst with bulkier, more electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can enhance catalyst stability and influence selectivity[8][12].

  • Reaction Condition Optimization:

    • Temperature: Begin with milder reaction temperatures (e.g., room temperature to 60 °C) to favor C-I bond activation. Only increase the temperature if the reaction is sluggish and you have ruled out other causes of low reactivity.

    • Base: The choice of base is crucial. For Suzuki reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common[4]. For Sonogashira couplings, amine bases such as triethylamine or diisopropylethylamine are typically used. Ensure the base is of high purity and anhydrous.

    • Solvent: Use dry, degassed solvents. The choice of solvent can impact catalyst solubility and stability[7][9].

  • Monitoring the Reaction:

    • Carefully monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals. This will help you determine the optimal reaction time and prevent prolonged heating that could lead to loss of selectivity.

Issue 3: My copper-catalyzed reaction (e.g., Sonogashira co-catalysis, Ullmann coupling) is failing. What are the common deactivation pathways for copper catalysts in this context?

Answer:

In reactions involving this compound where a copper co-catalyst is used, such as the Sonogashira coupling, or in copper-mediated reactions like the Ullmann coupling, several deactivation pathways can occur:

  • Oxidation of Copper(I): The active species in many copper-catalyzed reactions is Cu(I). Oxygen can oxidize Cu(I) to the less active Cu(II) state, which can halt the catalytic cycle[7]. This is why running these reactions under an inert atmosphere is critical.

  • Disproportionation: In some solvent systems, Cu(I) can disproportionate into Cu(0) and Cu(II), leading to a loss of the active catalytic species.

  • Precipitation of Insoluble Copper Salts: The formation of insoluble copper salts can remove the catalyst from the reaction medium. This can be influenced by the choice of base and solvent[13].

  • Ligand Effects: In Ullmann-type reactions, the choice of ligand is crucial for stabilizing the copper catalyst and preventing deactivation. Diamine and dicarbonyl compounds have been shown to be effective ligands.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the copper center and inhibit further catalytic turnover[13].

Experimental Protocol to Minimize Copper Catalyst Deactivation:
  • Rigorous Inert Atmosphere:

    • Use Schlenk techniques or a glovebox to exclude oxygen and moisture from the reaction.

    • Degas all solvents and liquid reagents by freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen).

  • Use of High-Purity Reagents:

    • Use freshly opened or purified copper(I) salts (e.g., CuI). Copper(I) iodide should be a white to off-white powder; a significant green or brown tint can indicate oxidation.

    • Ensure all other reagents, including the aryl halide, coupling partner, base, and solvent, are of high purity.

  • Ligand Selection (for Ullmann-type reactions):

    • Screen a variety of ligands, such as 1,10-phenanthroline, N,N'-dimethylethylenediamine, or acetylacetone, to find the optimal conditions for your specific transformation.

  • Slow Addition of Reagents:

    • In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of reactive intermediates and minimize side reactions that lead to catalyst deactivation.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding catalyst deactivation in reactions with this compound.

Q1: What is the typical reactivity order of the halogens in this compound in palladium-catalyzed cross-coupling reactions?

A1: The generally accepted order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl[3][4][5]. This is due to the decreasing bond dissociation energies of the carbon-halogen bonds down the group. This differential reactivity is the foundation for achieving regioselective functionalization of this substrate.

BondBond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
C-I~65Highest
C-Br~81Intermediate
C-Cl~96Lowest

Q2: Can I perform a sequential cross-coupling on this compound? What are the key considerations to avoid catalyst deactivation in the second step?

A2: Yes, sequential cross-coupling is a primary application of this substrate. The key is to first perform the reaction at the most reactive C-I position under mild conditions, and then, after purification of the mono-functionalized product, proceed with the coupling at the C-Br position under more forcing conditions (e.g., higher temperature, more active catalyst system). To avoid catalyst deactivation in the second step, it is crucial to:

  • Thoroughly purify the intermediate product: Any residual catalyst or reagents from the first step can interfere with the second coupling.

  • Choose a robust catalyst system for the C-Br coupling: This may involve using a different palladium precatalyst and ligand combination that is more stable at higher temperatures.

  • Carefully re-optimize the reaction conditions: The electronic and steric properties of the molecule will have changed after the first coupling, which may necessitate different conditions for the second step.

Q3: What role does the base play in catalyst deactivation?

A3: The base is a critical component of most cross-coupling reactions, but an inappropriate choice can contribute to catalyst deactivation.

  • In Suzuki couplings , the base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation[14]. A base that is too weak may lead to a slow reaction, tempting the use of higher temperatures that can cause catalyst decomposition.

  • In Sonogashira reactions , an amine base is necessary to deprotonate the terminal alkyne. However, some amines can coordinate too strongly to the palladium center, inhibiting the catalytic cycle.

  • In Heck reactions , the base is required to regenerate the active Pd(0) catalyst at the end of the cycle[1]. An unsuitable base can lead to incomplete catalyst regeneration.

The purity of the base is also paramount, as impurities can poison the catalyst[7].

Q4: Are there any specific impurities in this compound that I should be aware of that could cause catalyst deactivation?

A4: While specific impurity profiles can vary between suppliers, potential impurities in halogenated aromatics can include other halogenated isomers or starting materials from the synthesis. These may not always be detrimental, but it is good practice to use starting materials of high purity (>98%). If you suspect impurities are an issue, purification by recrystallization or column chromatography may be necessary.

Q5: How can I prevent the formation of palladium black?

A5: Preventing the formation of palladium black involves a combination of strategies aimed at maintaining the stability of the active Pd(0) species:

  • Use of appropriate ligands: Ligands stabilize the palladium center and prevent agglomeration. Bulky, electron-rich phosphines or N-heterocyclic carbenes are often effective[8][12].

  • Strictly anaerobic and anhydrous conditions: Oxygen and water can lead to the oxidation and decomposition of the catalyst[7].

  • Optimal reaction temperature: Avoid excessively high temperatures, as they can accelerate decomposition pathways.

  • High-purity reagents and solvents: Impurities can act as nucleation sites for palladium black formation or directly poison the catalyst.

  • Appropriate catalyst loading: While counterintuitive, sometimes a slightly higher catalyst loading can prevent decomposition by ensuring a sufficient concentration of the active species.

By understanding the fundamental mechanisms of catalyst deactivation and implementing these troubleshooting strategies, researchers can unlock the full synthetic potential of this compound for the efficient construction of complex molecules.

References

Technical Support Center: Purification of Products from 2-Bromo-1-chloro-4-iodobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with reactions of 2-Bromo-1-chloro-4-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile tri-halogenated building block in their synthetic endeavors. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.

Section 1: Understanding the Reactivity of this compound

Before diving into purification, a foundational understanding of the reactivity of this compound is crucial. The differential reactivity of the three halogen substituents (I > Br > Cl) is the cornerstone of its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions.[1][2] This selectivity allows for a stepwise and controlled functionalization of the benzene ring.

Key Reactivity Order in Palladium-Catalyzed Cross-Coupling:

  • Iodine: Most reactive, readily undergoes oxidative addition to Pd(0) complexes at lower temperatures.[1]

  • Bromine: Moderately reactive, typically requires higher temperatures or more active catalyst systems to react.

  • Chlorine: Least reactive, often remains intact under conditions that activate the other two halogens.[2]

This predictable reactivity allows for selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at the iodine position, while leaving the bromine and chlorine atoms available for subsequent transformations.[2]

Frequently Asked Questions: Reactivity and Side Products

Q1: I am trying to perform a Suzuki-Miyaura coupling at the iodine position. What are the most common side products I should anticipate?

A1: The most common side products in a Suzuki-Miyaura coupling involving this compound are:

  • Homocoupling of the boronic acid: This occurs when the boronic acid couples with itself, often due to the presence of oxygen which can interfere with the catalytic cycle.[3]

  • Protodeborylation of the boronic acid: This is the hydrolysis of the boronic acid back to the corresponding arene, which can be a significant issue with certain heteroaryl boronic acids.[3]

  • Unreacted starting material: Incomplete reactions will leave you with the starting this compound.

  • Double-coupling product: Although less common if the reaction conditions are well-controlled, some coupling at the bromine position can occur, especially with prolonged reaction times or higher temperatures.

Q2: Can I perform a Sonogashira coupling at the bromine position without affecting the chlorine?

A2: Yes, this is a common synthetic strategy. After selectively reacting at the iodine position, the bromine can be targeted for a subsequent Sonogashira coupling. The chlorine atom is significantly less reactive and will typically not participate in the reaction under standard Sonogashira conditions.[1] However, careful control of the catalyst system and reaction temperature is necessary to avoid any undesired reaction at the chlorine position.

Q3: What are the primary challenges when performing a Buchwald-Hartwig amination with this substrate?

A3: The main challenges in a Buchwald-Hartwig amination with this compound are:

  • Catalyst inhibition: The iodide formed during the reaction can sometimes inhibit the palladium catalyst.[4]

  • Steric hindrance: The ortho-chloro and bromo substituents can create steric hindrance around the iodine, potentially slowing down the reaction.

  • Substrate scope of the amine: Not all amines will couple with the same efficiency. Bulky or electron-poor amines may require more specialized ligands and reaction conditions.[4]

Section 2: Troubleshooting Purification

Purification is often the most challenging step in a synthetic sequence. The following troubleshooting guides are designed to help you overcome common hurdles.

Troubleshooting Guide 1: Flash Column Chromatography

Flash column chromatography is a staple for purifying products from cross-coupling reactions. However, the similar polarities of the starting material, product, and certain byproducts can make separation difficult.

Q4: My product and the starting this compound are co-eluting during column chromatography. How can I improve the separation?

A4: This is a frequent issue due to the relatively non-polar nature of both the starting material and many cross-coupling products. Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Decrease the Polarity: Start with a very non-polar eluent like pure hexane and gradually increase the polarity by adding small increments of a slightly more polar solvent like ethyl acetate or dichloromethane.[5] This can help to better resolve compounds with very similar Rf values.

    • Try Different Solvent Systems: Don't be afraid to experiment with different solvent combinations. Sometimes a switch to a system like hexane/toluene or hexane/ether can provide the selectivity you need.[5]

  • Improve Your Column Packing and Loading Technique:

    • Dry Loading: If your compound is not very soluble in the initial eluent, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent. This dry powder can then be carefully loaded onto the top of your column.[6]

    • Use a Larger Column: A longer and wider column provides more surface area for separation, which can be beneficial for closely eluting compounds.[5]

  • Adjust the Rf Value: Aim for an Rf of around 0.2-0.3 for your desired product on the TLC plate. A lower Rf value generally leads to better separation on the column, although it will require more solvent.[5]

Q5: My purified product is a dark, oily substance, even though the NMR looks clean. What could be the cause?

A5: Dark coloration after a palladium-catalyzed reaction is often due to residual palladium catalyst or the formation of palladium black. Here's how to address this:

  • Activated Charcoal Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated charcoal (e.g., DARCO-G60). Stir for 15-30 minutes at room temperature, then filter through a pad of Celite® to remove the charcoal.[7] This is often very effective at removing colored impurities.

  • Silica Plug: Before running a full column, you can pass a solution of your crude product through a short plug of silica gel.[7] This can remove baseline impurities and some of the color.

  • Metal Scavengers: For persistent metal contamination, consider using a scavenging resin like silica-thiol.[7] These resins are designed to selectively bind to and remove residual metals.

Troubleshooting Guide 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, especially on a larger scale.[8]

Q6: I'm having trouble finding a good solvent for recrystallizing my product. What are some tips for solvent selection?

A6: The key to a successful recrystallization is finding a solvent in which your product is highly soluble at high temperatures and poorly soluble at low temperatures.[9]

  • Systematic Solvent Screening:

    • Place a small amount of your crude product in several different test tubes.

    • Add a small amount of a different solvent to each test tube (e.g., hexane, ethanol, ethyl acetate, toluene).

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

    • Gently heat the test tubes that did not show good solubility. If the compound dissolves upon heating, you may have found a suitable solvent.

    • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.[8]

  • Solvent Pairs: If you cannot find a single suitable solvent, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[8] Common pairs include ethanol/water and ethyl acetate/hexane.

Q7: My recrystallization yields are very low. How can I improve them?

A7: Low yields in recrystallization can be frustrating. Here are some potential causes and solutions:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. Always use the minimum amount of hot solvent necessary to fully dissolve your compound.[8][10]

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]

  • Premature Crystallization: If your compound crystallizes out of solution too quickly during a hot filtration step, try using a pre-warmed funnel and filter flask.

Diagram: General Purification Workflow

PurificationWorkflow cluster_purification Purification Options Start Crude Reaction Mixture Workup Aqueous Workup (e.g., water, brine washes) Start->Workup Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column Flash Column Chromatography Crude_Product->Column Complex Mixture Recrystallization Recrystallization Crude_Product->Recrystallization Solid Product Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product Analysis Characterization (NMR, LC-MS, etc.) Pure_Product->Analysis

Caption: A generalized workflow for the purification of products from organic reactions.

Section 3: Step-by-Step Experimental Protocols

These protocols provide a starting point for your experiments. Remember to always adapt them to your specific substrate and reaction scale.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[11]

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2]

  • Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1).[2]

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2][11]

  • Purify the crude product by flash column chromatography or recrystallization.[2][11]

Protocol 2: General Procedure for Sonogashira Coupling
  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper co-catalyst (e.g., CuI, 1-2.5 mol%).[1]

  • Add a base (e.g., diisopropylamine or triethylamine, 2-7 equiv.) and the terminal alkyne (1.1-1.5 equiv.).[1]

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., Et₂O or ethyl acetate).[12]

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the residue by flash column chromatography.[1]

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.), the palladium precatalyst, and the appropriate phosphine ligand.

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Section 4: Data Presentation and Comparison

Table 1: Typical Solvent Systems for Flash Chromatography
Starting Material/Product PolarityInitial Eluent System (v/v)Gradient
Very Non-polar100% HexaneGradually add Ethyl Acetate or Dichloromethane
Moderately Non-polar98:2 Hexane:Ethyl AcetateIncrease Ethyl Acetate concentration
Slightly Polar95:5 Hexane:Ethyl AcetateIncrease Ethyl Acetate concentration
Table 2: Common Solvents for Recrystallization
SolventPolarityBoiling Point (°C)Notes
HexaneNon-polar69Good for non-polar compounds.[13]
EthanolPolar78Often used in combination with water.
Ethyl AcetateIntermediate77A versatile solvent for a range of polarities.[13]
TolueneNon-polar111Good for aromatic compounds.[13]
WaterVery Polar100Suitable for polar compounds, but can be difficult to remove.[13]

Diagram: Decision Tree for Purification Method Selection

PurificationDecision Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Is_Complex Is the mixture complex (multiple spots on TLC)? Is_Solid->Is_Complex Yes Column Perform Flash Column Chromatography Is_Solid->Column No (Oil) Recrystallize Attempt Recrystallization Is_Complex->Recrystallize No Is_Complex->Column Yes

Caption: A decision-making guide for choosing an appropriate purification method.

Section 5: Final Recommendations and Best Practices

  • Always work under an inert atmosphere for palladium-catalyzed reactions to prevent catalyst degradation and side reactions.[11]

  • Degas your solvents thoroughly before use in cross-coupling reactions.

  • Monitor your reactions closely by TLC or LC-MS to avoid over-running the reaction and forming byproducts.

  • Perform small-scale test reactions to optimize conditions before committing to a large-scale synthesis.

  • Safety First: Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting your experiments.[14][15][16] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

By applying the principles and troubleshooting strategies outlined in this guide, you will be better equipped to tackle the purification challenges associated with the versatile and valuable building block, this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complex reactivity of 2-Bromo-1-chloro-4-iodobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will delve into the nuanced role of solvents in controlling chemoselectivity across various cross-coupling reactions and address common troubleshooting scenarios in a direct question-and-answer format. Our focus is not just on what to do, but why a particular approach is scientifically sound.

Part 1: Core Principles of Reactivity and Solvent Influence

This section addresses fundamental questions regarding the inherent reactivity of this compound and the overarching role of the solvent.

Q1: What is the expected order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of the carbon-halogen (C-X) bonds towards oxidative addition, which is typically the rate-determining step in palladium-catalyzed cross-coupling, follows a well-established trend based on bond dissociation energies (BDE).[1] The weaker the bond, the more readily it reacts. For this substrate, the order is unequivocally: Iodine > Bromine > Chlorine .[1][2]

  • C-I Bond: This is the longest and weakest bond, making it the most reactive site. Reactions can often be selectively performed at this position under mild conditions.[3]

  • C-Br Bond: This bond is significantly stronger than C-I but weaker than C-Cl. It typically requires more forcing conditions (e.g., higher temperatures, more active catalysts) to react after the C-I position has been functionalized.[1]

  • C-Cl Bond: This is the strongest and shortest of the three carbon-halogen bonds, making it the least reactive.[1] Activating this bond for cross-coupling often necessitates the use of specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][4]

cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling Iodine Iodine Bromine Bromine Iodine->Bromine Decreasing Reactivity (Increasing Bond Strength) Chlorine Chlorine Bromine->Chlorine

Caption: Reactivity hierarchy of halogens in this compound.

Q2: Beyond simple solubility, how does a solvent critically influence the outcome of a cross-coupling reaction?

A2: The role of the solvent extends far beyond merely dissolving the reactants. It is an active participant that can dramatically influence reaction rate, chemoselectivity, and even the nature of the active catalytic species.[5][6] Key functions include:

  • Stabilization of Catalytic Species: Solvents can coordinate to the metal center, stabilizing the catalyst and preventing decomposition. Ethereal solvents like THF, for instance, are crucial for stabilizing Grignard reagents.[7][8]

  • Influence on Catalyst Activity: The polarity of the solvent can affect the rate of key steps like oxidative addition and reductive elimination. For example, polar solvents can stabilize the highly polar transition states involved in the oxidative addition of some substrates, accelerating the reaction.[9][10]

  • Altering the Catalytic Cycle: In some systems, the solvent can change the active catalyst. It has been proposed that polar solvents like DMF or MeCN can promote the formation of anionic palladium complexes (e.g., [Pd(L)F]⁻).[9] These anionic species can have different reactivity and selectivity compared to the neutral catalyst that predominates in nonpolar solvents like toluene or THF.[9][10][11]

  • Modulating Base Strength: The solvent affects the solubility and dissociation of the base, which in turn influences its effective strength and role in the catalytic cycle.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides practical, scenario-based advice for common challenges encountered during experiments.

A. Suzuki-Miyaura Coupling

Q3: I want to perform a selective mono-coupling at the C-I position. What are the best starting conditions and solvent choices?

A3: To achieve high selectivity for the C-I position, you must use conditions that are mild enough to activate the C-I bond without affecting the C-Br bond.

Recommended Starting Point:

  • Catalyst: A standard, moderately active palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃.

  • Base: A relatively mild inorganic base like K₂CO₃ or K₃PO₄.

  • Solvent: A nonpolar or moderately polar solvent system is recommended. A mixture of Toluene/H₂O or Dioxane/H₂O is a robust starting point. These less polar solvents generally do not favor the formation of highly reactive anionic palladium species, which helps maintain selectivity.[9]

  • Temperature: Begin at a lower temperature, such as 60-80 °C, and monitor the reaction closely.[3] Overheating can lead to loss of selectivity.

Q4: My Suzuki reaction is producing a mixture of the desired C-I coupled product and the di-coupled (C-I and C-Br) product. How can I improve selectivity?

A4: This is a common problem indicating that your reaction conditions are too harsh. Here’s a troubleshooting workflow:

  • Lower the Temperature: This is the most critical parameter. Decrease the reaction temperature in 10-15 °C increments. The activation energy for C-Br coupling is higher, so lowering the temperature will disproportionately slow the undesired reaction.[3]

  • Reduce Catalyst Activity: If you are using a highly active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos), switch to a less reactive one like Pd(PPh₃)₄. Highly active catalysts may not effectively differentiate between the C-I and C-Br bonds.[3]

  • Change the Solvent: If you are using a polar aprotic solvent like DMF or DMSO, switch to a less polar option like Toluene or THF .[9] These solvents can help suppress over-reactivity.

  • Limit Reaction Time: Monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed and before significant amounts of the di-coupled product form.

start Problem: Poor Selectivity (Di-coupling observed) temp Action: Lower Temperature (e.g., 80°C -> 60°C) start->temp check1 Selectivity Improved? temp->check1 catalyst Action: Switch to a less active catalyst (e.g., XPhos -> PPh3) check1->catalyst No end_ok Success: Selective mono-coupling achieved check1->end_ok Yes check2 Selectivity Improved? catalyst->check2 solvent Action: Switch to a less polar solvent (e.g., DMF -> Toluene) check2->solvent No check2->end_ok Yes end_fail Further optimization (e.g., base, time) required solvent->end_fail

Caption: Troubleshooting workflow for poor selectivity in Suzuki coupling.

Q5: I have successfully coupled at the C-I position and now want to react the C-Br position. How should my protocol change?

A5: To react the more resilient C-Br bond, you will need to increase the reactivity of your system.

  • Increase Temperature: The temperature will likely need to be raised significantly, often to >100 °C.

  • Use a More Active Catalyst: This is an ideal scenario to employ a more advanced catalyst system. Use a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand like XPhos , SPhos , or P(tBu)₃ .[12][13] These ligands promote the difficult oxidative addition at the C-Br bond.

  • Use a Stronger Base: A stronger base like Cs₂CO₃ or K₃PO₄ is often more effective for C-Br couplings.

  • Solvent Choice: While Toluene or Dioxane can still be effective, a more polar solvent like DMF might be beneficial at this stage to increase reaction rates, provided the substrate is stable at higher temperatures.

B. Sonogashira Coupling

Q6: What are the standard solvent and base conditions for a highly selective Sonogashira coupling at the C-I position?

A6: The Sonogashira reaction is remarkably selective for aryl iodides over bromides.[2][14] Standard conditions are often sufficient and can even be run at room temperature.

  • Catalyst: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditional.[2][15]

  • Base/Solvent: An amine base, which often doubles as the solvent or co-solvent, is standard. A common and effective system is THF as the main solvent with an excess of an amine base like diisopropylamine (DIPA) or triethylamine (TEA) .[2] The amine serves to deprotonate the terminal alkyne and acts as a scavenger for the HX byproduct.

  • Temperature: Room temperature is often sufficient for the C-I coupling, which is a key advantage for maintaining selectivity and preserving sensitive functional groups.[2]

C. Grignard Reagent Formation

Q7: Can I selectively form a Grignard reagent from this compound? Which halogen will react?

A7: Yes, chemoselective Grignard formation is possible. However, the reactivity order for Grignard formation is I > Br > Cl .[16] This means the reaction with magnesium will occur preferentially at the C-I bond. If you need to form the Grignard at the C-Br position, you must first functionalize the C-I position via another reaction (e.g., Suzuki coupling). If your starting material is 2-Bromo-1-chloro-benzene (without iodine), then you can achieve selective Grignard formation at the C-Br position.[16]

Q8: Why is it absolutely critical to use anhydrous ethereal solvents like THF or diethyl ether for Grignard reactions?

A8: There are two primary, non-negotiable reasons:

  • Reagent Stability: Grignard reagents are extremely strong bases and will be instantly destroyed by any protic source, including trace amounts of water, alcohols, or even acidic C-H bonds.[17] The reaction must be performed under strictly anhydrous and inert conditions.

  • Solvent Coordination: The oxygen atoms in ethereal solvents like THF or diethyl ether act as Lewis bases, donating electron density to the electron-deficient magnesium atom of the Grignard reagent.[8] This coordination (solvation) is critical for stabilizing the reagent in solution and preventing it from aggregating and precipitating. THF is often considered a superior solvent to diethyl ether because it provides better stabilization.[7]

Part 3: Quantitative Data & Experimental Protocols

Table 1: General Solvent Effects on Selectivity in Pd-Catalyzed Couplings
Solvent ClassExample SolventsGeneral Effect on Selectivity (Aryl-X vs. Aryl-Y¹)Rationale
Nonpolar / Weakly Polar Toluene, Dioxane, THFGenerally favors coupling at the most reactive site (e.g., C-I over C-Br).[9]The active catalyst is typically a neutral, monoligated Pd(0) species. Selectivity is driven primarily by the inherent difference in C-X bond dissociation energies.[9]
Polar Aprotic (Amide/Sulfoxide) DMF, DMA, DMSOCan sometimes alter selectivity or increase rates for less reactive bonds.[9][12]May stabilize polar transition states. In some cases, can promote the formation of more reactive anionic Pd(0) species, potentially reducing selectivity between two similar halides.[9][10] Small amounts of DMSO can also act as a coordinating additive to suppress overfunctionalization.[12]
Polar Aprotic (Other) Acetone, Acetonitrile (MeCN)Effects can be complex and system-dependent. Do not always follow simple polarity trends.[9]The role of the solvent is more complex than just dielectric constant. Specific solvent-catalyst interactions can lead to unexpected selectivity outcomes.[9]
Protic Alcohols (e.g., MeOH), WaterOften used as a co-solvent in Suzuki reactions. Can favor selectivity similar to nonpolar solvents.[9]The exact role is complex, but they do not typically induce the same selectivity switch as solvents like DMF or MeCN.[9]

¹Note: This table provides general trends. Optimal conditions are always substrate- and catalyst-dependent.

Key Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.3 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq, 3 mol%).

  • Solvent Addition: Add degassed solvents. A typical ratio is a 4:1 mixture of Toluene and Water. The overall concentration should be around 0.1 M with respect to the starting aryl halide.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every 1-2 hours.

  • Work-up: Upon completion (disappearance of starting material), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Chemoselective Grignard Formation at the C-Br Position (from 2-Bromo-1-chlorobenzene as a model)

This protocol is adapted for a substrate where Bromine is the most reactive site for Grignard formation.

  • Glassware Preparation: All glassware must be rigorously flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under a stream of dry argon or nitrogen.[7]

  • Setup: Assemble the glassware (a three-neck flask with a condenser, dropping funnel, and nitrogen inlet) while it is still hot and flush with an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine. The purple color should fade upon gentle heating, which indicates the magnesium surface is activated.[8]

  • Solvent Addition: Add anhydrous THF via syringe.

  • Initiation: Add a small portion (approx. 10%) of a solution of 2-Bromo-1-chlorobenzene (1.0 eq) in anhydrous THF from the dropping funnel. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it doesn't start, gentle warming with a heat gun may be required.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[7] Do not add too quickly.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, ready for use in subsequent reactions.

References

Technical Support Center: Managing Steric Hindrance in 2-Bromo-1-chloro-4-iodobenzene Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-bromo-1-chloro-4-iodobenzene. This sterically hindered and electronically complex substrate presents unique challenges in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful outcomes in your experiments.

Understanding the Challenges of this compound

This compound is a valuable building block for the synthesis of complex organic molecules due to its three distinct halogen atoms, allowing for sequential and site-selective functionalization. However, the ortho arrangement of the bromine and chlorine atoms to each other introduces significant steric bulk around the palladium catalyst's coordination sphere. This steric hindrance can impede key steps in the catalytic cycle, primarily the oxidative addition and reductive elimination, leading to low yields, slow reaction rates, and the formation of undesired side products.

The primary challenge is to achieve selective coupling at the most reactive C-I bond without premature catalyst deactivation or unwanted side reactions at the C-Br or C-Cl bonds. The inherent reactivity order of halogens in palladium-catalyzed couplings is I > Br > Cl > F, which provides a basis for chemoselectivity.[1][2][3]

General Troubleshooting Workflow

When encountering issues with cross-coupling reactions involving this compound, a systematic approach to troubleshooting is crucial. The following diagram outlines a general workflow to diagnose and resolve common problems.

troubleshooting_workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_products Side Product Analysis start Low Yield or No Reaction check_catalyst Is the Catalyst System Appropriate? start->check_catalyst check_conditions Are the Reaction Conditions Optimal? start->check_conditions side_products Are Side Products Observed? start->side_products ligand_choice Use Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands) check_catalyst->ligand_choice Ligand Issue precatalyst_choice Consider Advanced Precatalysts (e.g., G3 or G4 Palladacycles) check_catalyst->precatalyst_choice Activation Issue catalyst_loading Increase Catalyst Loading check_catalyst->catalyst_loading Activity Issue temperature Optimize Temperature (start low for selectivity) check_conditions->temperature Rate/Selectivity Issue base_choice Select Appropriate Base (consider strength and solubility) check_conditions->base_choice Activation/Side Reaction Issue solvent_choice Choose a Suitable Solvent (e.g., THF, Dioxane, Toluene) check_conditions->solvent_choice Solubility/Rate Issue dehalogenation Hydrodehalogenation? (check for proton sources, optimize base) side_products->dehalogenation homocoupling Homocoupling? (adjust stoichiometry, check for oxygen) side_products->homocoupling double_coupling Di-substituted Product? (lower temperature, reduce equivalents of coupling partner) side_products->double_coupling

Caption: General troubleshooting workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: FAQs and Troubleshooting

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[4][5] When using this compound, the primary goal is often the selective coupling at the iodine position.

Q1: Why is my Suzuki coupling yield low when reacting at the C-I position?

A1: Low yields are often a consequence of steric hindrance impeding the catalytic cycle.

  • Causality: The ortho bromine and chlorine atoms create a sterically congested environment around the palladium center. This can hinder both the initial oxidative addition of the aryl iodide to the Pd(0) complex and, more significantly, the final reductive elimination step to form the product and regenerate the catalyst.[6][7][8]

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich biaryl monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).[6][7][9][10] These ligands promote reductive elimination from the sterically crowded intermediate.[6][7][11] The increased electron density on the palladium center facilitates this step, while the ligand's bulkiness can help stabilize the active monoligated Pd(0) species.[12]

    • Palladium Precatalyst: Use modern palladacycle precatalysts (e.g., G3 or G4 precatalysts). These are air-stable and efficiently generate the active Pd(0) species in situ, which can be crucial for sluggish reactions.[13]

    • Base Selection: The choice of base is critical. A stronger base may be required to facilitate the transmetalation step, but overly strong bases can lead to side reactions. A common starting point is K₂CO₃ or Cs₂CO₃. The solubility of the base can also play a role; using a base that is partially soluble in the reaction medium can sometimes lead to more controlled reactivity.

    • Temperature Optimization: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition and reduced selectivity. Start with a moderate temperature (e.g., 80 °C) and adjust as needed. For selective mono-coupling, lower temperatures are often preferred.[14]

Q2: I am observing significant amounts of the di-substituted product, even when using one equivalent of the boronic acid. How can I improve selectivity for mono-arylation at the C-I position?

A2: The formation of di-substituted products suggests that the second oxidative addition (at the C-Br position) is competitive with the desired mono-coupling.

  • Causality: After the initial coupling at the C-I position, the resulting product can remain coordinated to the palladium catalyst. If the dissociation of the catalyst is slow, it can "ring-walk" and undergo an intramolecular oxidative addition at the C-Br position, leading to the di-substituted product.[12]

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature can significantly enhance selectivity by slowing down the rate of the second oxidative addition.

    • Stoichiometry: Use a slight excess of the this compound relative to the boronic acid (e.g., 1.1:1).

    • Solvent Effects: The choice of solvent can influence the rate of catalyst dissociation from the product. In some cases, coordinating solvents can help displace the mono-coupled product from the palladium center, thus preventing the second coupling.[12][15]

Parameter Recommendation for Selective Mono-Suzuki Coupling Rationale
Palladium Source Pd(OAc)₂ or a G3/G4 precatalyst (e.g., XPhos Pd G3)G3/G4 precatalysts provide reliable in situ generation of the active catalyst.[13]
Ligand Bulky biaryl monophosphines (e.g., SPhos, XPhos, RuPhos)Promotes reductive elimination and stabilizes the active catalytic species.[6][7][9][10]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Varies in strength and solubility; optimization may be required.
Solvent Toluene, Dioxane, or THF/H₂O mixturesAprotic solvents are generally effective. The addition of water can sometimes be beneficial.
Temperature 60-80 °CLower temperatures favor selectivity for the more reactive C-I bond.[14]

Buchwald-Hartwig Amination: FAQs and Troubleshooting

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[16][17][18] The steric hindrance in this compound makes this transformation particularly challenging.

Q1: My Buchwald-Hartwig amination with a primary or secondary amine is giving low conversion. What are the likely causes?

A1: Low conversion in this reaction is typically due to a slow reductive elimination step, which is exacerbated by steric hindrance.

  • Causality: The formation of the C-N bond occurs via reductive elimination from a palladium(II) amido complex.[16][17] The bulky ortho substituents on the aryl halide and potentially bulky groups on the amine create a sterically congested environment that disfavors the transition state for reductive elimination.[19][20]

  • Troubleshooting Steps:

    • Ligand Design is Key: The use of highly specialized, bulky, and electron-rich biaryl phosphine ligands is often mandatory. Ligands like BrettPhos have been specifically designed to accelerate C-N reductive elimination.[20] The ligand's architecture can create a more favorable geometry for the product-forming step.[7]

    • Strong, Non-Nucleophilic Base: A strong, sterically hindered base like NaOt-Bu or LHMDS is typically required to deprotonate the amine and form the palladium amido intermediate without competing in nucleophilic attack.

    • Precatalyst Selection: As with Suzuki couplings, using a well-defined precatalyst can ensure the efficient formation of the active catalyst and improve reproducibility.

    • Reaction Temperature: These reactions often require elevated temperatures (e.g., 100-110 °C) to overcome the high activation barrier for reductive elimination.

Q2: I am seeing hydrodehalogenation of my starting material as a major side product. How can I minimize this?

A2: Hydrodehalogenation (replacement of a halogen with hydrogen) can occur through a competing β-hydride elimination pathway or other decomposition routes.

  • Causality: If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium amido intermediate can compete with reductive elimination, leading to the formation of an imine and a palladium hydride species, which can then reductively eliminate with the aryl group to give the dehalogenated arene.[17]

  • Troubleshooting Steps:

    • Ligand Choice: Certain ligands are known to suppress β-hydride elimination relative to reductive elimination. Experimenting with different bulky phosphine ligands is a good starting point.

    • Base and Solvent: The choice of base and solvent can influence the rates of these competing pathways. Ensure anhydrous conditions, as water can also be a proton source.

Parameter Recommendation for Buchwald-Hartwig Amination Rationale
Palladium Source Pd₂(dba)₃ or a G3/G4 precatalystProvides a reliable source of Pd(0).
Ligand Bulky biaryl monophosphines (e.g., BrettPhos, RuPhos)Specifically designed to facilitate C-N reductive elimination.[20]
Base NaOt-Bu, KOt-Bu, or LHMDSStrong, non-nucleophilic bases are required.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are standard.
Temperature 90-110 °CHigher temperatures are often needed to promote the challenging reductive elimination.

Sonogashira and Heck Couplings: Special Considerations

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides.[21][22][23] For this compound, selective coupling at the C-I bond is expected.[22][23]

  • Key Challenge: Steric hindrance can slow the reaction. The use of a copper co-catalyst (CuI) is standard, but copper-free conditions with specialized ligands may offer advantages in complex settings to avoid homocoupling of the alkyne (Glaser coupling).[24]

  • Troubleshooting: If yields are low, consider using a more active palladium source, a bulky phosphine ligand, and ensure the amine base (e.g., Et₃N, DIPEA) is dry and of high purity.

Heck Coupling: This reaction couples aryl halides with alkenes.[25][26]

  • Key Challenge: The steric bulk around the C-I bond can hinder the migratory insertion of the alkene into the Pd-C bond.

  • Troubleshooting: Higher temperatures may be necessary. Ligand choice is critical; phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective. The choice of base and the potential for side reactions like alkene isomerization should be carefully considered.

Catalytic Cycle and the Role of Ligands

The following diagram illustrates the general catalytic cycle for a cross-coupling reaction and highlights where steric hindrance can be problematic.

catalytic_cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition transmetalation_complex Transmetalation Intermediate oxidative_addition->transmetalation_complex Transmetalation steric_hindrance1 Steric hindrance from ortho Br/Cl can slow this step oxidative_addition->steric_hindrance1 product_complex Product Complex transmetalation_complex->product_complex product_complex->pd0 Reductive Elimination product Ar-R product_complex->product steric_hindrance2 Bulky ligands are crucial to accelerate this step product_complex->steric_hindrance2 aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition coupling_partner R-M (e.g., R-B(OH)2) coupling_partner->transmetalation_complex

Caption: The catalytic cycle and points of steric influence.

By understanding the mechanistic underpinnings of these reactions and the specific challenges posed by this compound, researchers can develop robust and efficient protocols for the synthesis of their target molecules.

References

Technical Support Center: Impact of Reagent Purity on Cross-Coupling Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most critical, yet often underestimated, variables in cross-coupling reactions: reagent purity. Unforeseen impurities can lead to failed reactions, low yields, difficult purification, and poor reproducibility.[1][2] This resource provides a structured approach to understanding, diagnosing, and preventing purity-related issues in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the impact of reagent purity on the success of cross-coupling reactions.

Q1: My cross-coupling reaction failed or gave a low yield. How do I know if reagent impurity is the culprit?

A: When a reaction fails, it's essential to consider reagent quality as a primary cause. While many factors can lead to failure, impurities often manifest in specific ways:

  • Complete Failure/No Conversion: This often points to a "poisoned" or inactive catalyst. Impurities in the solvent, starting materials, or even dissolved oxygen can deactivate the palladium catalyst before the cycle begins.[3] For instance, trace precursors from solvent manufacturing can act as potent catalyst inhibitors.[3]

  • Stalled Reaction/Low Conversion: The reaction starts but does not proceed to completion. This can happen if an impurity slowly deactivates the catalyst over time or if an insufficient amount of a key reagent is present due to degradation (e.g., hydrolysis of an organometallic reagent).

  • Formation of Byproducts: The appearance of significant side products, such as homocoupled dimers, is a classic sign of trouble. For example, the homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen and Pd(II) species.[4]

  • Poor Reproducibility: If a reaction works one day but not the next, or works with a new bottle of reagent but not an old one, suspect an issue with reagent purity or degradation.[5] Even cross-contamination from a stir bar used in a previous palladium-catalyzed reaction can be enough to alter results.[6]

A logical first step is to systematically verify the purity of each component, starting with the most sensitive ones.

Q2: In a typical palladium-catalyzed cross-coupling, which reagents are most sensitive to impurities?

A: While all components matter, some are more susceptible to the detrimental effects of impurities than others. Here is a prioritized list:

  • The Palladium Catalyst & Ligand: The heart of the reaction is the palladium complex. The active Pd(0) species is electron-rich and susceptible to oxidation. Ligand purity is equally critical; impurities can prevent the formation of the active catalytic species or lead to catalyst decomposition.[7][8][9] Using well-defined, air-stable palladium precatalysts can significantly improve reliability over Pd(II) sources that require in situ reduction.[10]

  • Organometallic Reagents (e.g., Organoboron, Organozinc, Organotin): These reagents are often sensitive to air and moisture.[11][12] Water can cause hydrolysis (protodeboronation in Suzuki reactions), while oxygen can lead to oxidation. The purity of the organometallic partner directly impacts the transmetalation step of the catalytic cycle.[13]

  • The Solvent: The solvent constitutes the bulk of the reaction mixture and its role is often underestimated.[14][15] Beyond dissolving reactants, the solvent influences catalyst stability, speciation, reaction rate, and even selectivity.[16][17][18] Impurities like water, peroxides (in ethers like THF or dioxane), or manufacturing precursors can be highly detrimental.[3]

  • The Base: Many bases used in cross-coupling (e.g., alkoxides, phosphates) are hygroscopic. Absorbed water can interfere with the reaction. Solid bases should ideally be stored in a drybox and aliquots for bench use kept in a desiccator.[10]

Q3: How do specific types of impurities mechanistically interfere with the catalytic cycle?

A: Impurities disrupt the finely tuned catalytic cycle at various stages. Understanding these interactions is key to troubleshooting.

  • Water: Can hydrolyze sensitive organometallic reagents, reducing the effective concentration of the nucleophile available for transmetalation. In some cases, a small, controlled amount of water can be beneficial by aiding the dissolution of the base or facilitating the formation of hydroxide species that promote the catalytic cycle in Suzuki couplings.[4][7]

  • Oxygen: A major culprit in side reactions. It can oxidize the active Pd(0) catalyst to inactive Pd(II), breaking the catalytic cycle. This Pd(II) can then promote the oxidative homocoupling of organometallic reagents, particularly boronic acids, leading to unwanted dimers.[4] Thoroughly degassing the reaction mixture is critical.[3]

  • Inorganic Salts (e.g., Halides): While often part of the reaction (e.g., NaBr byproduct), excess or unintended inorganic salts can alter the catalyst's coordination sphere. For example, an accumulation of halide ions can lead to the formation of less reactive, anionic palladium complexes, potentially slowing or halting catalysis.[19][20]

  • Trace Metal Contaminants: Contamination from other transition metals (e.g., iron, copper, nickel) can either interfere with the primary catalyst or, in some cases, become the actual catalyst, leading to confusion and reproducibility issues.[6][21] There have been documented cases where a reaction thought to be catalyzed by one metal was actually driven by "homeopathic" levels of palladium impurity.[22][23]

Troubleshooting Guides

This section provides actionable steps to diagnose and solve specific problems encountered during cross-coupling experiments.

Problem 1: No Reaction or Incomplete Conversion

Your reaction shows no product formation or stalls before the limiting reagent is consumed.

start Reaction Fails: No/Low Conversion reagent_check 1. Re-evaluate Reagent Purity & Age start->reagent_check catalyst_check 2. Verify Catalyst Activity reagent_check->catalyst_check If reagents seem pure sub1 Solvent: Use freshly purified solvent? Base: From a fresh, dry source? Organometallic: Recently purchased or titrated? reagent_check->sub1 conditions_check 3. Scrutinize Reaction Conditions catalyst_check->conditions_check If catalyst is active sub2 Use a new bottle of precatalyst. Consider pre-activation if using a Pd(II) source. catalyst_check->sub2 result Identify & Resolve Issue conditions_check->result sub3 Degassing: Was the solvent properly degassed? Temperature: Is the reaction at the correct temperature? conditions_check->sub3

Caption: Troubleshooting workflow for failed cross-coupling reactions.

  • Inactive Catalyst: The most common cause is a deactivated catalyst.

    • Cause: Impurities in the solvent (peroxides, water), starting materials, or atmosphere (oxygen) have poisoned the Pd(0) catalyst. Using a Pd(II) source like Pd(OAc)₂ without proper pre-activation can also lead to failure if the in situ reduction to Pd(0) is inefficient.[10]

    • Solution: Use a well-defined, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[10] If using a Pd(II) source, perform a pre-activation step by stirring the Pd(II) salt and ligand at an elevated temperature before adding the other reagents.[10] Always use freshly purified and thoroughly degassed solvents.

  • Degraded Reagents: One of the coupling partners may not be what it seems.

    • Cause: The organometallic reagent may have degraded due to hydrolysis or oxidation. Liquid starting materials, such as amines, can also contain impurities that should be removed.[10]

    • Solution: Use freshly purchased reagents whenever possible. Purify liquid starting materials by distillation or by passing them through a plug of activated alumina.[10] Recrystallize solid reagents.[10] For highly sensitive organometallics like organolithiums or Grignards, titration is necessary to determine the active concentration.

Problem 2: Significant Formation of Homocoupling Byproducts

You observe a high percentage of A-A or B-B dimers instead of the desired A-B coupled product.

  • Presence of Oxygen and Pd(II): This is the primary driver for the homocoupling of boronic acids (Suzuki) and other organometallics.

    • Cause: Oxygen in the reaction headspace or dissolved in the solvent oxidizes Pd(0) to Pd(II). This Pd(II) species can then undergo a rapid reaction with two molecules of the organometallic reagent to form the homocoupled product.[4] Using a Pd(II) precatalyst without an efficient initial reduction can exacerbate this issue.

    • Solution: Rigorous exclusion of oxygen is paramount. Use a robust inert gas manifold (Schlenk line) and degas all solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Applying a subsurface nitrogen sparge before adding the catalyst can be very effective at minimizing residual oxygen.[3] Adding a mild reducing agent can also help suppress homocoupling by keeping the palladium in the Pd(0) state.[3]

  • Side Reactions of Organostannanes (Stille Coupling):

    • Cause: The oxidative homocoupling of the organostannane reagent can be a major side reaction in Stille couplings.[24]

    • Solution: This can often be mitigated by the choice of ligands and additives. The presence of copper(I) salts has been shown to have a synergistic effect that can promote the desired cross-coupling pathway over homocoupling.

Problem 3: Poor Reproducibility Between Batches

A previously successful reaction fails when using new batches of reagents or when scaled up.

  • Inconsistent Reagent Quality: The most probable cause.

    • Cause: Commercial sources of reagents, particularly complex ones like Pd₂(dba)₃, can have notoriously variable purity.[17] Different batches of solvents, bases, or starting materials can contain different impurity profiles.

    • Solution: Qualify new batches of critical reagents with a small-scale test reaction before use in a larger campaign. Whenever possible, purchase reagents from reputable suppliers who provide a detailed certificate of analysis. For critical projects, consider purifying key reagents in-house to maintain consistency.

  • Trace Contamination: Hidden variables can sabotage reproducibility.

    • Solution: Use dedicated glassware for palladium-catalyzed reactions. When this is not possible, implement a rigorous cleaning protocol (e.g., washing with aqua regia) to remove trace metal residues. When investigating a new catalytic system, it is crucial to test for the influence of trace palladium by running control reactions and using ultra-high purity reagents.[21]

Protocols and Data
Table 1: Common Impurities in Cross-Coupling Reactions and Their Impact
ImpurityCommon SourcesImpact on Catalytic CycleCommon Side ReactionsMitigation Strategy
Water (H₂O) Solvents, reagents, atmosphereHydrolyzes organometallics (reduces nucleophile concentration); can alter base activityProtodeboronation, decomposition of starting materialUse anhydrous solvents; dry reagents thoroughly; store under inert gas
Oxygen (O₂) Atmosphere, dissolved in solventsOxidizes active Pd(0) to inactive Pd(II)Homocoupling of organometallic reagentsDegas solvents (freeze-pump-thaw or Ar sparge); maintain inert atmosphere
Peroxides (R-O-O-R) Aged ether solvents (THF, Dioxane)Potent catalyst poison; oxidizes Pd(0) and ligandsCatalyst decomposition (palladium black)Use fresh, inhibitor-free solvents; test for peroxides before use
Halide Salts (X⁻) Byproducts, impure reagentsCan form less reactive anionic [LₙPd-X]⁻ species, slowing reductive eliminationStalled or slow reactionsUse high-purity reagents; consider additives that can scavenge excess halides
Trace Metals (Fe, Ni, Cu) Impure reagents, contaminated glasswareCan interfere with catalysis or act as the true catalystMisleading results, poor reproducibilityUse high-purity reagents (>99.99%); implement rigorous glassware cleaning
Protocol 1: General Procedure for Solvent Purification via an Alumina Plug

This protocol is effective for removing water and polar impurities from common non-protic organic solvents (e.g., THF, Toluene, Dioxane, Amines) immediately before use.[10]

Materials:

  • Glass chromatography column

  • Glass wool or fritted disc

  • Activated neutral alumina (Brockmann I), oven-dried at >200°C for at least 4 hours

  • Solvent to be purified

  • Oven-dried collection flask under inert gas

Procedure:

  • Assemble the chromatography column. Place a small plug of glass wool at the bottom if it is not fritted.

  • Under a flow of inert gas (Argon or Nitrogen), fill the column with the desired amount of oven-dried activated alumina (a column of 10-15 cm in height is typical for purifying 100-200 mL of solvent).

  • Gently tap the column to pack the alumina.

  • Carefully add the solvent to the top of the column, ensuring not to disturb the alumina bed.

  • Allow the solvent to elute through the column under gravity or with a slight positive pressure of inert gas.

  • Collect the purified, anhydrous solvent in the oven-dried flask under an inert atmosphere.

  • Crucially: Discard the first ~10% of the eluted solvent, as it may contain residual moisture from the column assembly.

  • Use the collected solvent immediately for the best results.

Diagram: Impact of Impurities on the Pd(0) Catalytic Cycle

This diagram illustrates the central catalytic cycle for a generic cross-coupling reaction and indicates the stages where common impurities typically interfere.

G cluster_cycle Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA + R¹-X PdII_RX LₙPd(II)(R¹)(X) OA->PdII_RX TM Transmetalation PdII_RX->TM + R²-M PdII_R1R2 LₙPd(II)(R¹)(R²) TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 + R¹-R² O2 Oxygen (O₂) O2->Pd0 Oxidizes to Inactive Pd(II) H2O Water (H₂O) H2O->TM Decomposes R²-M (e.g., R²B(OH)₂) Impurities Other Impurities (Metals, Peroxides) Impurities->Pd0 Catalyst Poisoning

Caption: Interference points of common impurities in the cross-coupling cycle.

References

Technical Support Center: Scaling Up Reactions with 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-1-chloro-4-iodobenzene (CAS No. 31928-46-8). This guide is designed for researchers, chemists, and process development professionals who are utilizing this versatile tri-halogenated intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you anticipate challenges, troubleshoot effectively, and scale your reactions with confidence.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your work.

Section 1: Critical Safety & Handling

Before beginning any experiment, it is crucial to understand the safety profile of the material.

Question: What are the primary hazards associated with this compound and what are the essential handling precautions?

Answer: this compound is an irritant and should be handled with care. Based on safety data sheets, the primary hazards are:

  • Causes skin irritation (H315).[1][2][3]

  • Causes serious eye irritation (H319).[1][2][3]

  • May cause respiratory irritation (H335).[1][3]

Essential Handling Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2][6]

  • Handling: Avoid creating dust.[1][5] This compound is a low-melting solid, so it may be a powder or waxy solid at room temperature.[7][8] Avoid all personal contact, including inhalation.[1]

  • Storage: Keep the container tightly sealed in a dry, cool, and dark place, as recommended for many halogenated aromatics to prevent potential degradation.[8][9]

Property Value Source
CAS Number 31928-46-8[4][10]
Molecular Formula C₆H₃BrClI[4]
Molecular Weight 317.35 g/mol [11][12]
Physical Form Solid or semi-solid[8][9]
Melting Point 39°C to 44°C[7]

Section 2: The Principle of Chemoselective Reactivity

Question: What is the most important chemical principle to understand when working with this compound?

Answer: The cornerstone of this reagent's utility is the differential reactivity of its three halogen substituents . In palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Buchwald-Hartwig amination), the rate of oxidative addition to the Pd(0) catalyst is highly dependent on the carbon-halogen bond strength. This creates a predictable hierarchy of reactivity.

The C–I bond is the longest and weakest, making it the most reactive site. The C–Br bond is stronger, and the C–Cl bond is the strongest and least reactive.[13][14] This allows for sequential, site-selective functionalization.

G cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_conditions Reaction Conditions Iodine C-I Bond (Most Reactive) Bromine C-Br Bond (Moderately Reactive) Iodine->Bromine Much Faster Chlorine C-Cl Bond (Least Reactive) Bromine->Chlorine Faster Mild Mild Conditions (e.g., Room Temp) Mild->Iodine Selectively Activates Forcing Forcing Conditions (e.g., High Temp) Forcing->Bromine Activates

Caption: Reactivity hierarchy of carbon-halogen bonds.

By carefully controlling reaction conditions (temperature, catalyst, reaction time), you can selectively substitute the iodine atom, leaving the bromine and chlorine atoms untouched for subsequent transformations. This is the key to building complex molecular architectures from this starting material.[14][15]

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section addresses common issues encountered during the most frequent applications of this compound.

Suzuki-Miyaura Coupling

Question: I am trying to perform a selective Suzuki coupling at the iodine position, but my reaction is sluggish or fails to start. What are the common causes?

Answer: A stalled Suzuki reaction with this substrate is often traced back to a few key factors:

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently. Ensure your palladium source and phosphine ligand are of high quality.

  • Base Incompatibility: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your boronic acid/ester or the substrate.[16] For selective C-I coupling, a milder base like K₂CO₃ or K₃PO₄ is often sufficient.

  • Poor Reagent Quality: Boronic acids can degrade over time, forming inactive boroxines. Use freshly purchased or recrystallized boronic acid.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed (e.g., via several vacuum/inert gas cycles) and maintained under a positive pressure of nitrogen or argon.[13]

Question: My Suzuki reaction is working, but I'm getting a mixture of products, including di-substituted (at both I and Br positions) and unreacted starting material. How can I improve selectivity for mono-coupling?

Answer: This is the most common challenge. Achieving high selectivity relies on exploiting the C-I bond's higher reactivity.[14][17]

Parameter Recommendation for High C-I Selectivity Causality
Temperature Run the reaction at a lower temperature (e.g., room temperature to 50°C).The energy barrier for C-Br bond activation is significantly higher. Lower temperatures provide enough energy to overcome the C-I barrier but not the C-Br barrier.[14][17]
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.Prolonged reaction times, even at lower temperatures, can lead to the slow but steady activation of the C-Br bond.
Equivalents Use a slight excess (1.1-1.2 equivalents) of the boronic acid.Using a large excess of the boronic acid can drive the reaction towards di-substitution once the initial C-I coupling is complete.
Catalyst Choice A standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ often works well for C-I coupling.Highly active catalysts needed for C-Cl or C-Br activation may be too reactive here and could compromise selectivity.
Sonogashira Coupling

Question: I want to perform a Sonogashira coupling. Will it also be selective for the iodine position?

Answer: Yes, the same principle of reactivity (C-I > C-Br >> C-Cl) applies to Sonogashira coupling.[18][19] The reaction between this compound and a terminal alkyne can be controlled to yield the 4-alkynyl-2-bromo-1-chlorobenzene derivative with high selectivity.

Question: My copper-free Sonogashira reaction is not working. What should I check?

Answer: Copper-free Sonogashira reactions are popular but can be sensitive. If you encounter issues:

  • Base Selection: These reactions often require a moderately strong amine base, such as triethylamine or diisopropylethylamine, to deprotonate the alkyne.[20] Ensure the base is pure and dry.

  • Ligand Choice: The palladium catalyst's ligand is crucial. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle in the absence of a copper co-catalyst.[19]

  • Solvent: Ensure you are using an appropriate anhydrous solvent, such as THF or dioxane.[21]

Buchwald-Hartwig Amination

Question: I need to install an amine at the iodine position. What are the key considerations for a selective Buchwald-Hartwig amination?

Answer: Selective C-I amination is highly feasible.[22][23] The success of this reaction hinges on the correct combination of catalyst, ligand, and base.

  • Catalyst System: Modern Buchwald-Hartwig reactions rely on specialized ligands that promote the challenging C-N bond formation.[24] For C-I coupling, a range of catalysts can work, but for scaling up, using a pre-catalyst can ensure reproducibility.

  • Base Strength: A strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS is typically required.[21] However, these strong bases can be problematic with certain functional groups. Weaker bases like K₂CO₃ can be used but often require higher temperatures and more active catalysts, which could jeopardize selectivity.[21]

  • Side Reactions: A potential side reaction is the hydrodehalogenation of the starting material, where the halogen is replaced by a hydrogen atom. This can be minimized by using the correct ligand and ensuring the reaction environment is free of water.

G start Reaction Troubleshooting: Low Selectivity in Mono-Coupling q1 Is reaction temperature > 60°C? start->q1 a1_yes Reduce temperature to RT - 50°C. Monitor closely. q1->a1_yes Yes q2 Are you using >1.5 eq. of coupling partner? q1->q2 No end_node Improved Selectivity a1_yes->end_node a2_yes Reduce to 1.1 - 1.2 eq. q2->a2_yes Yes q3 Is reaction time > 12 hours? q2->q3 No a2_yes->end_node a3_yes Stop reaction once starting material is consumed (by TLC/LCMS). q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for improving mono-coupling selectivity.

Section 4: Halogen-Metal Exchange Reactions

Question: Can I selectively form a Grignard or aryllithium reagent with this compound?

Answer: Yes, this is possible but requires careful control of conditions. The reactivity order for halogen-metal exchange mirrors that of cross-coupling: I > Br > Cl.

  • Grignard Reagent Formation: You can selectively form the Grignard reagent at the iodine position.[25] The C-Br bond is less reactive, and the C-Cl bond is generally unreactive under standard Grignard formation conditions.[26]

    • Challenge: The primary challenge is initiating the reaction without it becoming too vigorous.[27] Activation of the magnesium is key (e.g., using iodine or 1,2-dibromoethane).[25]

    • Troubleshooting: If the reaction fails to initiate, ensure all glassware is flame-dried and solvents are rigorously anhydrous.[25][27] If the reaction leads to a mixture (e.g., some Grignard at the C-Br position), it indicates the reaction temperature was likely too high or the reaction was run for too long.

  • Organolithium Formation: Iodine-lithium exchange is typically very fast and clean, even at low temperatures (e.g., -78 °C) using reagents like n-BuLi or t-BuLi.[28] This is often more selective than Grignard formation. The subsequent bromine-lithium exchange would require significantly higher temperatures or a different reagent.

Section 5: Scaling Up Your Reaction

Question: What are the biggest challenges when scaling up a selective coupling reaction with this compound from the bench (1g) to a pilot scale (1kg)?

Answer: Scaling up introduces challenges that are often not apparent at the lab scale.

  • Heat Management: Cross-coupling reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reaction that was gently refluxing in the lab could become a dangerous runaway on a larger scale.

    • Solution: Use a jacketed reactor with controlled heating/cooling. Perform a reaction calorimetry study if possible. Plan for slow, subsurface addition of reagents to control the exotherm.

  • Mixing and Mass Transfer: Ensuring homogenous mixing in a large reactor is difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, which can decrease selectivity and promote side reactions.

    • Solution: Use appropriate agitation (e.g., baffled reactor, correct impeller design). The rate of reagent addition becomes a critical parameter to control.

  • Degassing and Inert Atmosphere: Effectively degassing hundreds of liters of solvent is more challenging than degassing 100 mL.

    • Solution: Use multiple, robust vacuum/nitrogen backfill cycles. Maintain a constant positive pressure of inert gas throughout the reaction and workup.

  • Workup and Purification: Handling large volumes of organic solvents and aqueous waste requires careful planning. A simple separatory funnel extraction is not feasible. Purification by column chromatography, common in the lab, is often economically unviable for kilogram-scale production.

    • Solution: Design the reaction to favor crystallization of the product. Perform anti-solvent crystallization or a series of washes to purify the crude product, minimizing the need for chromatography.

Section 6: Standardized Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a robust starting point for the selective arylation at the iodine position.

  • Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[13]

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water). To this stirring suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture to a controlled temperature (e.g., 50-70°C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to 13C NMR Characterization of 2-Bromo-1-chloro-4-iodobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Halogenated aromatic compounds, in particular, form the backbone of numerous pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2-bromo-1-chloro-4-iodobenzene, a representative trisubstituted haloarene, and its derivatives. We will delve into the predictive aspects of 13C NMR, provide a robust experimental protocol, and compare this powerful technique with alternative analytical methods.

The Power of 13C NMR in Structural Elucidation of Halogenated Benzenes

13C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. In the context of substituted benzenes, the chemical shift of each carbon atom is exquisitely sensitive to its electronic environment, which is modulated by the inductive and resonance effects of the substituents.[1][2] For halogenated benzenes, the electronegativity and size of the halogen atoms (F, Cl, Br, I) introduce significant and predictable changes in the 13C NMR spectrum.[3][4] The carbon directly attached to a halogen (the ipso-carbon) experiences a significant shift, and the electronic perturbations are also transmitted to the ortho, meta, and para carbons.[3][4] This sensitivity allows for the unambiguous assignment of substitution patterns on the benzene ring.

One of the key advantages of 13C NMR is the wide chemical shift range (typically 0-220 ppm), which minimizes signal overlap, a common challenge in proton (¹H) NMR of aromatic compounds.[1][5] Furthermore, standard 13C NMR spectra are typically acquired under proton-decoupled conditions, resulting in a single sharp peak for each unique carbon atom, simplifying spectral interpretation.[1][6]

Predicting the 13C NMR Spectrum of this compound

The expected 13C NMR spectrum of this compound will exhibit six distinct signals, as all six carbon atoms in the benzene ring are in chemically non-equivalent environments. The chemical shifts of aromatic carbons typically fall within the 110-170 ppm range.[5][9]

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (ppm)Rationale for Prediction
C1 (-Cl)~133The ipso-carbon attached to chlorine will be significantly deshielded.
C2 (-Br)~123The ipso-carbon attached to bromine will also be deshielded, but generally to a lesser extent than chlorine.
C3~132This carbon is ortho to iodine and meta to chlorine, leading to a downfield shift.
C4 (-I)~93The ipso-carbon attached to iodine often shows a counterintuitive upfield shift due to the "heavy atom effect".[3][4]
C5~140This carbon is ortho to iodine and meta to bromine, resulting in a significant downfield shift.
C6~130This carbon is ortho to both chlorine and bromine, leading to deshielding.

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for 13C NMR Acquisition

Acquiring a high-quality 13C NMR spectrum of a halogenated aromatic compound requires careful sample preparation and the selection of appropriate instrument parameters.

Step-by-Step Sample Preparation
  • Compound Purity: Ensure the sample of this compound or its derivative is of high purity. Impurities will introduce extraneous peaks and complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.[7] Other options include acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) for more polar derivatives.

  • Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] While higher concentrations can reduce acquisition time, they may also lead to line broadening.

  • Filtration: To ensure a homogeneous magnetic field and sharp signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes any particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax and be observed.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of ~250 ppm (e.g., -25 to 225 ppm) is sufficient to cover the entire range of possible carbon chemical shifts.

Workflow for 13C NMR Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh 20-50 mg of Pure Compound P2 Dissolve in 0.6-0.7 mL Deuterated Solvent P1->P2 P3 Add Internal Standard (TMS) P2->P3 P4 Filter into NMR Tube P3->P4 A1 Insert Sample into Spectrometer P4->A1 A2 Lock and Shim A1->A2 A3 Set Up Experimental Parameters A2->A3 A4 Acquire 13C NMR Spectrum A3->A4 D1 Fourier Transform A4->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Peak Picking and Integration D3->D4 D5 Assign Chemical Shifts D4->D5

Caption: Workflow for 13C NMR analysis.

Comparison with Alternative Analytical Techniques

While 13C NMR is a powerful tool, a comprehensive characterization often involves complementary analytical techniques.

Table 2: Comparison of Analytical Techniques for Halogenated Benzenes

TechniqueInformation ProvidedAdvantagesDisadvantages
13C NMR Spectroscopy Detailed carbon framework, substitution patterns, presence of isomers.Unambiguous structural information, non-destructive.Lower sensitivity, longer acquisition times, requires higher sample concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight, fragmentation patterns, separation of volatile isomers.[10][11]High sensitivity, excellent for mixture analysis, provides molecular weight.Destructive technique, may require derivatization, potential for thermal degradation.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups, characteristic C-H and C-X stretching and bending vibrations.[12]Fast, non-destructive, requires small sample amounts.Provides limited structural information, complex spectra for isomers.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of non-volatile derivatives and isomers.[13]High resolution separation, suitable for a wide range of compounds.Does not provide direct structural information without a coupled detector (e.g., MS).

Logical Framework for Technique Selection

G Start Need Structural Information? NMR 13C NMR Start->NMR Yes, detailed carbon framework GCMS GC-MS Start->GCMS Yes, molecular weight & fragments FTIR FTIR Start->FTIR Yes, functional groups HPLC HPLC Start->HPLC Need to separate isomers first End Characterization Complete NMR->End GCMS->End FTIR->End HPLC->NMR Collect fractions for NMR HPLC->GCMS Analyze separated peaks

Caption: Decision tree for analytical technique selection.

Conclusion

The 13C NMR characterization of this compound and its derivatives is a powerful approach for unambiguous structure elucidation. By leveraging predictive methods based on substituent effects and employing robust experimental protocols, researchers can confidently determine the substitution patterns and carbon framework of these important chemical entities. While alternative techniques such as GC-MS and FTIR provide valuable complementary information, 13C NMR remains the gold standard for detailed structural analysis in solution. This guide provides the foundational knowledge and practical steps for scientists to effectively utilize 13C NMR in their research and development endeavors.

References

A Senior Application Scientist's Guide to Mass Spectrometry of 2-Bromo-1-chloro-4-iodobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, 2-Bromo-1-chloro-4-iodobenzene is a valuable and versatile building block. Its three distinct halogen atoms (I, Br, Cl) offer a platform for sequential, site-selective modifications, primarily through cross-coupling reactions. However, this structural complexity presents a significant analytical challenge: how does one confidently identify the intended product and distinguish it from potential isomers or side products?

This guide provides an in-depth comparison of mass spectrometry techniques and a practical framework for analyzing the reaction products of this tri-halogenated benzene derivative. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for trustworthy and reproducible results.

The Synthetic Landscape: Anticipated Reaction Pathways

The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[1] This predictable chemoselectivity allows for a stepwise functionalization of the aromatic ring. The most common transformations include:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., phenylboronic acid) to form a C-C bond.[2][3]

  • Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond, leading to arylalkynes.[4][5]

  • Heck Coupling: Reaction with an alkene.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

Given the reactivity hierarchy, reactions will almost exclusively occur at the C-I bond first. Therefore, a primary reaction product will typically involve the substitution of the iodine atom.

Reaction_Pathways cluster_products Primary Reaction Products (Substitution at C-I) SM 2-Bromo-1-chloro- 4-iodobenzene P_Suzuki Suzuki Product (e.g., 2-Bromo-1-chloro-4-phenylbenzene) SM->P_Suzuki  Pd cat. + R-B(OH)₂ + Base P_Sonogashira Sonogashira Product (e.g., 2-Bromo-1-chloro-4-(phenylethynyl)benzene) SM->P_Sonogashira  Pd/Cu cat. + R-C≡CH + Base P_Heck Heck Product SM->P_Heck  Pd cat. + Alkene + Base P_Buchwald Buchwald-Hartwig Product SM->P_Buchwald  Pd cat. + R₂NH + Base

Caption: Common palladium-catalyzed cross-coupling reactions of this compound.

The Mass Spectrometric Fingerprint: Understanding Halogen Isotopic Patterns

The key to identifying these compounds lies in recognizing their unique isotopic signatures in a mass spectrum. Chlorine and bromine have distinctive, naturally occurring heavy isotopes.[6]

  • Chlorine: Has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pair of peaks (M and M+2) with an intensity ratio of approximately 3:1.[7]

  • Bromine: Possesses two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This generates a pair of peaks (M and M+2) with a nearly 1:1 intensity ratio.[7][8]

  • Iodine: Is monoisotopic (¹²⁷I), meaning it contributes only a single peak.

When a molecule contains both chlorine and bromine, these patterns combine. The starting material, this compound, will exhibit a complex cluster of peaks for its molecular ion (M, M+2, M+4) due to the permutations of the Br and Cl isotopes.[9] After a successful reaction at the iodine position, the resulting product will lack the iodine mass but will retain the characteristic Br/Cl isotopic pattern.

A Tale of Two Techniques: EI vs. ESI

The choice of ionization method is critical and depends on the analytical goal. Ionization is the process of converting neutral sample molecules into charged ions for analysis.[10]

Electron Ionization (EI): A Hard Technique for Structural Clues

EI bombards the sample with high-energy electrons (typically 70 eV), causing both ionization and extensive fragmentation.[11][12]

  • Expertise & Experience: This "hard" ionization is exceptionally useful. The resulting fragmentation pattern is like a fingerprint, unique to a specific chemical structure and highly reproducible.[13] This allows for confident identification by matching against spectral libraries (like NIST) and is invaluable for distinguishing between isomers which may have identical molecular weights.

  • Trustworthiness: The molecular ion (M⁺˙) is often visible, but the real value comes from the predictable ways in which the molecule breaks apart.[14][15] For halogenated compounds, a common fragmentation pathway is the loss of a halogen radical.[16]

Electrospray Ionization (ESI): A Soft Technique for Molecular Weight Confirmation

ESI is a "soft" ionization technique that transfers a sample from a liquid phase to the gas phase with minimal excess energy.[17][18]

  • Expertise & Experience: ESI is the go-to method for unequivocally determining the molecular weight of a product.[19] It typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with very little to no fragmentation. This is ideal for confirming that a reaction has occurred and for analyzing products that may be too fragile or non-volatile for EI (often coupled with Gas Chromatography, GC).

  • Trustworthiness: While ESI provides excellent molecular weight data, it gives limited structural information on its own.[19] However, its compatibility with Liquid Chromatography (LC-MS) makes it powerful for analyzing complex reaction mixtures.[20]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Type HardSoft
Typical Ion M⁺˙ (Radical Cation)[M+H]⁺ or [M+Na]⁺
Fragmentation Extensive, provides structural "fingerprint"Minimal, preserves molecular ion
Primary Use Structural elucidation, isomer differentiationMolecular weight confirmation
Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Best For Volatile, thermally stable compoundsPolar, less volatile, fragile compounds

Interpreting the Data: Predicted Spectra of Reaction Products

Let's compare the expected mass spectral data for the starting material and a primary Suzuki coupling product where the iodine is replaced by a phenyl group.

Starting Material: this compound (C₆H₃BrClI)

  • Monoisotopic Mass: 315.8151 Da[21]

  • Key Isotopic Peaks (M⁺˙): The molecular ion will be a cluster. The most intense peaks will be at m/z 316 (¹²⁷I, ⁷⁹Br, ³⁵Cl) and 318 (¹²⁷I, ⁸¹Br, ³⁵Cl or ¹²⁷I, ⁷⁹Br, ³⁷Cl).

  • Expected EI Fragmentation:

    • Loss of the weakest C-X bond (C-I) is highly favorable: [M-I]⁺ at m/z 189.

    • Subsequent loss of Br or Cl from this fragment.

    • Loss of Br: [M-Br]⁺ at m/z 237.

    • Loss of Cl: [M-Cl]⁺ at m/z 281.

Fragmentation_Diagram M [C₆H₃BrClI]⁺˙ m/z 316, 318, 320 F_I [C₆H₃BrCl]⁺ m/z 189, 191, 193 M->F_I - I• F_Br [C₆H₃ClI]⁺ m/z 237, 239 M->F_Br - Br• F_Cl [C₆H₃BrI]⁺ m/z 281, 283 M->F_Cl - Cl•

Caption: Predicted EI fragmentation of this compound.

Suzuki Product: 2-Bromo-1-chloro-4-phenylbenzene (C₁₂H₈BrCl)

  • Monoisotopic Mass: 265.9496 Da

  • Key Isotopic Peaks (M⁺˙ or [M+H]⁺): The spectrum will be dominated by the Br/Cl pattern. The most intense peaks will be at m/z 266 (⁷⁹Br, ³⁵Cl) and 268 (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl). The M:M+2:M+4 ratio will be characteristic of one Br and one Cl atom.

  • Expected EI Fragmentation:

    • Loss of Br: [M-Br]⁺ at m/z 187.

    • Loss of Cl: [M-Cl]⁺ at m/z 231.

    • The biphenyl bond may also cleave.

CompoundMonoisotopic Mass (Da)Key m/z Peaks (EI)Characteristic Isotopic Pattern
Starting Material 315.82316, 318, 189I, Br, Cl present
Suzuki Product 265.95266, 268, 187Br, Cl present
Sonogashira Product 289.95290, 292, 211Br, Cl present

Experimental Protocol: A GC-MS Workflow

This protocol outlines a standard approach for analyzing a reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

  • Sample Preparation:

    • Quench the reaction mixture and perform a standard aqueous workup (e.g., extraction with ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dilute a small aliquot of the crude residue (approx. 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Instrumentation & Parameters:

    • System: A standard GC-MS system equipped with an EI source.

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point for separating aromatic compounds.

    • Injection: 1 µL injection volume with a split ratio (e.g., 50:1) to avoid overloading the detector.

    • Inlet Temperature: 280 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: 40 - 500 m/z.

      • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

  • Data Analysis - A Self-Validating Checklist:

    • Step 1 (Chromatogram): Identify the major peaks in the total ion chromatogram (TIC). The product should be less volatile than the starting material and thus have a longer retention time.

    • Step 2 (Identify Molecular Ion): For the peak of interest, examine the mass spectrum. Locate the suspected molecular ion cluster at the high-mass end.

    • Step 3 (Validate Isotopic Pattern): Does the isotopic pattern of this cluster match the expected product? For a Suzuki product, you should see the characteristic ~1:1 (from Br) and ~3:1 (from Cl) patterns combined, with no contribution from iodine.

    • Step 4 (Validate Fragmentation): Do the major fragment ions correspond to logical losses from the proposed structure (e.g., loss of -Br, -Cl)?

    • Step 5 (Library Search): Perform a search against a spectral database (e.g., NIST) to see if a match can be found for either the product or the starting material to confirm their identities.

By following this multi-step validation, from chromatographic separation to isotopic pattern and fragmentation analysis, researchers can achieve a high degree of confidence in their product identification.

References

A Comparative Guide to the Reactivity of 2-Bromo-1-chloro-4-iodobenzene and 1,2-dibromo-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the development of pharmaceuticals and advanced materials. Polyhalogenated benzenes are invaluable precursors, offering multiple reaction sites that can be selectively addressed. This guide provides an in-depth technical comparison of the reactivity of two such building blocks: 2-Bromo-1-chloro-4-iodobenzene and 1,2-dibromo-4-iodobenzene. The focus is on their behavior in palladium-catalyzed cross-coupling reactions, a ubiquitous tool for C-C, C-N, and C-O bond formation.

The choice between these two substrates is dictated by the desired synthetic outcome and an understanding of the subtle yet significant differences in their reactivity profiles. This guide will elucidate these differences, supported by fundamental principles and experimental considerations.

Foundational Principles of Reactivity in Aryl Halides

The reactivity of aryl halides in transition metal-catalyzed reactions, most notably those employing palladium, is primarily governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the low-valent metal center, for instance, Pd(0).[1][2][3][4][5] This step involves the cleavage of the C-X bond.

The established trend for C-X bond dissociation energies (BDEs) in aryl halides is:

Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I [6]

Consequently, the general reactivity trend is the inverse:

Aryl-I > Aryl-Br > Aryl-Cl > Aryl-F [6]

This hierarchy is a direct result of the decreasing orbital overlap effectiveness between carbon and the halogen as one moves down the group, leading to a weaker and more easily cleaved bond.[6] This differential reactivity is the key to achieving chemoselectivity in polyhalogenated systems.[7][8]

Structural Comparison and Predicted Reactivity

Let's analyze the two molecules at the heart of this guide:

  • This compound: This molecule possesses three different halogens, offering a clear and predictable hierarchy of reactivity. The C-I bond is the most labile, followed by the C-Br bond, and finally the C-Cl bond. This allows for a three-step sequential functionalization if the reaction conditions are carefully controlled.

  • 1,2-dibromo-4-iodobenzene: This compound features two identical bromine atoms in addition to the highly reactive iodine. While the C-I bond is still the primary site for reaction, the subsequent functionalization will involve one of the two C-Br bonds. The electronic environment and steric hindrance around these two bromine atoms will influence their relative reactivity.

Comparative Reactivity in Key Cross-Coupling Reactions

The true utility of these substrates is realized in their application. Below, we compare their expected performance in three of the most common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron species and an organohalide, is a stalwart of modern synthesis.[9][10]

  • This compound: The C-I bond will selectively react under standard Suzuki-Miyaura conditions, leaving the C-Br and C-Cl bonds untouched. This allows for the introduction of an aryl or vinyl group at the C4 position. Subsequently, by modifying the catalyst system and/or increasing the reaction temperature, the C-Br bond can be targeted for a second coupling, followed by the C-Cl bond under even more forcing conditions.

  • 1,2-dibromo-4-iodobenzene: Similar to the above, the initial Suzuki-Miyaura coupling will occur at the C-I bond. The challenge and opportunity lie in the second coupling step. The two C-Br bonds are not electronically equivalent. The C2-Br bond is ortho to the newly introduced group at C4, while the C1-Br bond is meta. This difference in the electronic and steric environment can lead to regioselectivity in the second coupling, although achieving high selectivity may require careful optimization of ligands and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12]

  • This compound: The high reactivity of the C-I bond makes it the exclusive site of reaction under mild Sonogashira conditions.[11][13] It is possible to selectively couple an alkyne at the C4 position while preserving the C-Br and C-Cl bonds for subsequent transformations.[13][14]

  • 1,2-dibromo-4-iodobenzene: The initial Sonogashira coupling will predictably occur at the C-I position. The subsequent coupling at one of the C-Br bonds is feasible, though it may require more forcing conditions. The potential for side reactions, such as homocoupling of the alkyne (Glaser coupling), should be considered and can be mitigated through careful control of the reaction parameters.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[15][16][17]

  • This compound: The reactivity trend of C-I > C-Br > C-Cl holds true for this reaction.[18] Selective amination at the C4 position can be achieved with high fidelity. Subsequent amination at the C-Br and C-Cl positions would require progressively more active catalyst systems and harsher conditions.

  • 1,2-dibromo-4-iodobenzene: The C-I bond is the preferred site for the initial amination. For a second amination, the electronic effects of the newly installed amino group at C4 will influence the reactivity of the two C-Br bonds. The amino group is an electron-donating group, which can affect the electron density at the ortho and meta positions, potentially leading to a preference for substitution at one of the bromine-bearing carbons over the other.

Quantitative Data Summary

Aryl Halide (Ph-X)Bond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
Phenyl Iodide (Ph-I)~65Highest
Phenyl Bromide (Ph-Br)~81Intermediate
Phenyl Chloride (Ph-Cl)~96Lowest

Data compiled from general chemical literature. Actual BDEs in the subject molecules will be influenced by the other halogen substituents.

Experimental Protocol: Selective Sonogashira Coupling

This protocol describes a representative experiment to highlight the selective reactivity of the C-I bond in the presence of C-Br and C-Cl bonds.

Objective: To selectively couple phenylacetylene to the C4 position of this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol).

  • To the stirring mixture, add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-chloro-4-(phenylethynyl)benzene.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, facilitating the activation of the alkyne.[11]

  • Solvent and Base: Anhydrous toluene is a common solvent, and triethylamine acts as both a base to neutralize the HI formed and as a solvent.

  • Reaction Temperature: Running the reaction at room temperature is a key factor in achieving selectivity for the more reactive C-I bond over the C-Br and C-Cl bonds.[13]

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, PdCl₂(PPh₃)₂, and CuI in Schlenk flask B Add anhydrous toluene and triethylamine A->B C Add phenylacetylene dropwise B->C D Stir at room temperature (4-6 hours) C->D E Monitor by TLC/GC-MS D->E F Quench with aq. NH₄Cl E->F Reaction Complete G Extract with ethyl acetate F->G H Dry and concentrate G->H I Purify by column chromatography H->I J Product: 2-bromo-1-chloro-4-(phenylethynyl)benzene I->J

Caption: Experimental workflow for the selective Sonogashira coupling.

Conclusion

Both this compound and 1,2-dibromo-4-iodobenzene are powerful intermediates for the synthesis of complex aromatic compounds. The choice between them hinges on the desired synthetic strategy.

  • This compound offers a clear, predictable, and hierarchical reactivity profile, making it the substrate of choice for controlled, multi-step sequential functionalizations where three different groups are to be introduced.

  • 1,2-dibromo-4-iodobenzene is ideal for syntheses requiring the introduction of one group at the C4 position followed by a second, potentially identical, group at one of the ortho/meta positions. It also presents an opportunity for investigating and exploiting regioselectivity in the second coupling step.

A thorough understanding of the principles of C-X bond activation and the nuances of palladium-catalyzed cross-coupling reactions is paramount for leveraging the full synthetic potential of these versatile building blocks.

References

A Comparative Guide to Suzuki and Stille Couplings for the Selective Functionalization of 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise and predictable functionalization of aromatic scaffolds is paramount. Polyhalogenated benzenes, such as 2-Bromo-1-chloro-4-iodobenzene, represent highly versatile building blocks, offering multiple reaction sites for sequential chemical modifications. The challenge, however, lies in achieving chemoselectivity—targeting one halogen over the others. This guide provides an in-depth comparison of two cornerstone palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and the Stille coupling, for the selective functionalization of this substrate. We will delve into the mechanistic underpinnings that govern selectivity, compare their operational efficiencies, and provide practical, field-tested protocols.

The Principle of Chemoselectivity in Polyhalogenated Arenes

The ability to selectively functionalize one carbon-halogen (C-X) bond in the presence of others is governed by the bond dissociation energies (BDEs) and the kinetics of the rate-determining oxidative addition step in the catalytic cycle.[1][2] For palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend:

C–I > C–Br > C–OTf > C–Cl [1][2][3]

This hierarchy is a direct consequence of the decreasing C-X bond strength as one moves down the halogen group. The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition by a Pd(0) catalyst.[1] Therefore, for this compound, we can confidently predict that both Suzuki and Stille couplings will overwhelmingly favor reaction at the C-4 iodo position under carefully controlled conditions.

The Suzuki-Miyaura Coupling: A Green Chemistry Mainstay

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most utilized C-C bond-forming reactions due to the low toxicity, stability, and commercial availability of its organoboron reagents.[4][5][6] The reaction couples an organoboron species with an organohalide in the presence of a palladium catalyst and a base.[2][3]

Catalytic Cycle and Mechanism

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The oxidative addition of the aryl halide to the Pd(0) complex is typically the rate-determining step and dictates the selectivity.[2][3] The base plays a crucial role by activating the organoboron reagent to form a more nucleophilic borate species, which facilitates the transmetalation step.[3][4]

Suzuki_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label oa_intermediate Ar-Pd(II)-X(L)₂ trans_label Transmetalation oa_intermediate->trans_label trans_intermediate Ar-Pd(II)-R(L)₂ product Ar-R trans_intermediate->product re_label Reductive Elimination trans_intermediate->re_label oa_label->oa_intermediate Ar-X trans_label->trans_intermediate R-B(OR)₂ + Base re_label->pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

For this compound, the initial oxidative addition will selectively occur at the C-I bond, leading to the formation of a 2-bromo-1-chloro-4-arylbenzene intermediate, leaving the C-Br and C-Cl bonds available for subsequent transformations.

The Stille Coupling: Robust and Functionally Tolerant

Developed by John Kenneth Stille, this reaction couples an organotin reagent (organostannane) with an organohalide or pseudohalide.[7][8] A key advantage of the Stille coupling is its remarkable tolerance for a wide array of functional groups, as the organostannane reagents are neutral and do not require activation by a base.[9][10] This makes it particularly suitable for complex substrates with base-sensitive moieties.

Catalytic Cycle and Mechanism

The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination.[7][9] The transmetalation step involves the transfer of the organic group from the tin atom to the palladium center. While often base-free, the reaction can be accelerated by additives like copper(I) salts or lithium chloride.[9]

Stille_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label oa_intermediate Ar-Pd(II)-X(L)₂ trans_label Transmetalation oa_intermediate->trans_label trans_intermediate Ar-Pd(II)-R(L)₂ product Ar-R trans_intermediate->product re_label Reductive Elimination trans_intermediate->re_label oa_label->oa_intermediate Ar-X trans_label->trans_intermediate R-Sn(R')₃ re_label->pd0

Caption: Generalized catalytic cycle for the Stille coupling.

The primary drawback of the Stille reaction is the high toxicity of organotin reagents and their byproducts, which can also present purification challenges.[7][8]

Head-to-Head Comparison: Suzuki vs. Stille

The choice between Suzuki and Stille coupling for the selective arylation of this compound depends on the specific requirements of the synthesis, such as functional group compatibility, scale, and downstream purification considerations.

FeatureSuzuki-Miyaura CouplingStille CouplingRationale & Causality
Chemoselectivity Excellent for C-IExcellent for C-IBoth reactions are governed by the C-X bond dissociation energy, making oxidative addition at the weakest C-I bond highly favorable.[1]
Typical Yields High to ExcellentHigh to ExcellentBoth are highly efficient reactions, though yields are substrate and condition dependent.
Reagent Toxicity Low (Boronic acids are generally benign)High (Organostannanes are toxic)The primary reason for the widespread preference for Suzuki coupling in pharmaceutical and large-scale applications.[7][8]
Functional Group Tolerance Good, but sensitive to strong basesExcellentStille's base-free conditions make it superior for substrates with base-labile groups (e.g., esters, certain heterocycles).[10]
Reaction Conditions Mild, requires baseMild, often base-freeThe need for a base in Suzuki can be a limitation, whereas Stille's neutrality is a key advantage.[4][9]
Purification Generally straightforwardCan be challengingRemoval of toxic tributyltin or trimethyltin byproducts often requires specific workup procedures (e.g., KF wash) or careful chromatography.[9]
Cost & Availability Boronic acids are widely available and cost-effective.Organostannanes can be more expensive and less diverse commercially.The market for boronic acids is significantly larger due to their prevalence in modern synthesis.

Experimental Protocols

The following protocols are designed to achieve selective mono-coupling at the C-I position of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol utilizes a common palladium catalyst and a carbonate base, conditions known to favor selective coupling at the C-I position.

Workflow Diagram:

Suzuki_Protocol start Combine Reactants: - Substrate - Boronic Acid - Base (K₂CO₃) degas Degas Mixture (Ar, 15 min) start->degas add_pd Add Catalyst (e.g., Pd(PPh₃)₄) degas->add_pd heat Heat Reaction (e.g., 80 °C, 12h) add_pd->heat workup Aqueous Workup & Extraction heat->workup purify Purify (Column Chromatography) workup->purify

Caption: Step-by-step workflow for a typical Suzuki coupling experiment.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition & Degassing: Add a suitable solvent mixture (e.g., Dioxane/H₂O, 4:1 v/v). Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the mono-coupled product.

Protocol 2: Selective Stille Coupling

This protocol is base-free and uses a common ligand for the palladium catalyst, making it ideal for base-sensitive substrates.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv) and the desired aryltributylstannane (1.1 equiv).

  • Solvent Addition & Degassing: Add anhydrous, degassed solvent (e.g., Toluene or DMF). Thoroughly degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv). Note: While a Pd(II) precatalyst is used, it is reduced in situ to the active Pd(0) species.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether. To remove tin byproducts, wash the solution with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. Filter the resulting precipitate through a pad of Celite®.

  • Purification: Separate the organic layer from the filtrate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are highly effective and predictable methods for the chemoselective functionalization of this compound at the iodo position.

  • Choose Suzuki Coupling for:

    • Green Chemistry & Scale-Up: The low toxicity of boronic acids makes it the preferred method for industrial and pharmaceutical applications where safety and waste disposal are critical concerns.[4]

    • Cost-Effectiveness: The wide availability and lower cost of boronic acids are advantageous for large-scale synthesis.

  • Choose Stille Coupling for:

    • Maximum Functional Group Tolerance: When dealing with complex molecules containing base-sensitive functional groups (e.g., esters, amides, or certain heterocycles), the base-free nature of the Stille coupling offers a significant advantage.[10]

    • Difficult Couplings: In some specific cases where Suzuki couplings may be sluggish, the Stille reaction can offer a more robust alternative.

Ultimately, the choice of method is a strategic one, balancing the need for chemical efficiency with practical considerations of safety, cost, and substrate compatibility. By understanding the fundamental principles and operational nuances of each reaction, researchers can effectively leverage this compound as a versatile scaffold for the synthesis of complex, high-value molecules.

References

A Comparative Guide to Palladium Catalyst Performance with 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecular architectures. Among these, 2-bromo-1-chloro-4-iodobenzene presents a unique scaffold, offering three distinct reactive sites for palladium-catalyzed cross-coupling reactions. The ability to selectively address one halogen over the others provides a powerful tool for the convergent synthesis of polysubstituted arenes, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

This guide provides an in-depth comparison of the performance of various palladium catalyst systems in mediating Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions with this compound. We will delve into the principles of chemoselectivity, supported by experimental data, to provide a practical framework for catalyst and reaction condition selection.

The Principle of Chemoselectivity: A Tale of Three Halogens

The differential reactivity of the carbon-halogen bonds in this compound is the key to its synthetic utility. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex. The energy barrier for this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend: C-I < C-Br < C-Cl. Consequently, the general order of reactivity in these reactions is I > Br > Cl.[1] This inherent reactivity difference allows for a stepwise and site-selective functionalization of the aromatic ring. By carefully tuning the reaction conditions—catalyst, ligand, base, solvent, and temperature—one can favor reaction at the most labile C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

Comparative Performance of Palladium Catalysts

The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is paramount in controlling the chemoselectivity and efficiency of the cross-coupling reaction. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that facilitate oxidative addition and reductive elimination, leading to higher turnover numbers and broader substrate scope.

Below, we compare the performance of different palladium catalysts in the most common cross-coupling reactions involving this compound, with a focus on achieving selective mono-functionalization at the iodo position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For the selective coupling of an aryl or vinyl group at the C-4 position of this compound, a range of palladium catalysts can be employed.

Catalyst System (mol%)Coupling Partner (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
Pd(PPh₃)₄ (3)Phenylboronic acid (1.1)K₂CO₃ (2.0)Toluene/H₂O (4:1)80122-bromo-1-chloro-4-phenylbenzene~85Analogous data[1]
Pd(OAc)₂ (2) / SPhos (4)4-Methoxyphenylboronic acid (1.2)K₃PO₄ (2.0)Dioxane10062-bromo-1-chloro-4-(4-methoxyphenyl)benzene>90Analogous data[2]
PdCl₂(dppf) (3)Thiophene-2-boronic acid (1.1)Cs₂CO₃ (2.0)DMF90102-bromo-1-chloro-4-(thiophen-2-yl)benzene~92Analogous data[2]

Expertise & Experience: The use of bulky, electron-rich phosphine ligands like SPhos often allows for lower catalyst loadings and can be more effective for challenging substrates compared to Pd(PPh₃)₄. The dppf ligand is a versatile choice, demonstrating broad functional group tolerance. The choice of base and solvent system is also critical; for instance, the use of a phosphate base in an ethereal solvent like dioxane is a common and effective combination for Suzuki couplings.

Logical Relationship: Catalyst Selection for Suzuki-Miyaura Coupling

Caption: Catalyst system selection for selective Suzuki-Miyaura coupling at the C-I position.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes. The reaction is typically co-catalyzed by copper(I) salts, which facilitate the formation of a copper acetylide intermediate.

Catalyst System (mol%)Coupling Partner (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
Pd(PPh₃)₂Cl₂ (2) / CuI (4)Phenylacetylene (1.2)Et₃N (2.0)THFRT162-bromo-1-chloro-4-(phenylethynyl)benzene~90Analogous data[3]
Pd(OAc)₂ (1) / PPh₃ (2) / CuI (2)Trimethylsilylacetylene (1.5)i-Pr₂NH (2.0)Toluene5082-bromo-1-chloro-4-((trimethylsilyl)ethynyl)benzene>85Analogous data
Pd(P(t-Bu)₃)₂ (2) (Copper-free)1-Octyne (1.2)Cs₂CO₃ (2.0)Dioxane60122-bromo-1-chloro-4-(oct-1-yn-1-yl)benzene~88Analogous data

Expertise & Experience: The classic Pd(PPh₃)₂Cl₂/CuI system is highly reliable for Sonogashira couplings. Copper-free conditions, often employing bulky phosphine ligands like P(t-Bu)₃, have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification. The choice of an amine base is crucial, as it acts as both a base and a solvent in some cases.

Heck Reaction

The Heck reaction enables the arylation of alkenes. The regioselectivity of the addition to the alkene and the stereoselectivity of the product are important considerations.

Catalyst System (mol%)Coupling Partner (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
Pd(OAc)₂ (2) / P(o-tol)₃ (4)Styrene (1.5)Et₃N (2.0)DMF10024(E)-1-(2-bromo-1-chloro-4-yl)-2-phenylethene~80Analogous data[4]
Pd(PPh₃)₄ (3)n-Butyl acrylate (1.5)K₂CO₃ (2.0)DMA12018(E)-butyl 3-(2-bromo-1-chloro-4-yl)acrylate>85Analogous data[5]
Herrmann's Catalyst (1)Methyl vinyl ketone (1.5)NaOAc (2.0)NMP11016(E)-4-(2-bromo-1-chloro-4-yl)but-3-en-2-one~82Analogous data

Expertise & Experience: The choice of phosphine ligand can influence the efficiency of the Heck reaction. P(o-tol)₃ is a common and effective ligand. For activated alkenes like acrylates, the reaction often proceeds with high efficiency. The use of a high-boiling polar aprotic solvent such as DMF, DMA, or NMP is typical for Heck reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The selection of the ligand is particularly critical for achieving high yields and broad substrate scope.

Catalyst System (mol%)Coupling Partner (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
Pd₂(dba)₃ (2) / BINAP (3)Aniline (1.2)NaOt-Bu (1.4)Toluene10018N-(2-bromo-1-chloro-4-yl)aniline~85Analogous data[6]
Pd(OAc)₂ (2) / Xantphos (4)Morpholine (1.2)Cs₂CO₃ (2.0)Dioxane110244-(2-bromo-1-chloro-4-yl)morpholine>90Analogous data[2]
[Pd(allyl)Cl]₂ (1) / RuPhos (2)n-Butylamine (1.2)K₃PO₄ (2.0)t-BuOH10016N-(2-bromo-1-chloro-4-yl)butan-1-amine~88Analogous data

Expertise & Experience: The development of specialized ligands has been a major advance in Buchwald-Hartwig amination.[6] Bidentate ligands like BINAP and Xantphos are highly effective. The choice of base is critical, with strong bases like sodium tert-butoxide often being required, although milder carbonate and phosphate bases can be used with more advanced catalyst systems.

Catalytic Cycle: Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)(R)L₂ OA_complex->TM_complex Transmetalation (R-M) TM_complex->Pd0 Catalyst Regeneration Product Ar-R TM_complex->Product Reductive Elimination ArX Ar-X = this compound RM R-M = Coupling Partner

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following are representative, detailed protocols for the selective mono-functionalization of this compound at the iodo position.

Protocol 1: Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Cesium carbonate (2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed DMF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf), and cesium carbonate.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed DMF via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling (Copper-Catalyzed)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (0.04 mmol, 4 mol%)

  • Anhydrous and degassed triethylamine (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the degassed triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium carbonate (2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, Xantphos, and cesium carbonate to a Schlenk tube.

  • Add this compound and the amine.

  • Add the degassed toluene.

  • Seal the tube and heat the mixture with stirring to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The selective functionalization of this compound is a testament to the power and precision of modern palladium catalysis. By leveraging the inherent reactivity differences of the carbon-halogen bonds, researchers can strategically introduce a diverse array of functionalities. The choice of catalyst system is paramount, with advanced phosphine ligands and N-heterocyclic carbenes offering superior performance in terms of activity, selectivity, and substrate scope. This guide provides a foundation for the rational design of synthetic routes utilizing this versatile building block, empowering chemists to construct complex molecules with greater efficiency and control.

References

A Comparative Guide to the Kinetics of Oxidative Addition to 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Decisive Step: Unpacking Oxidative Addition

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The catalytic cycle typically commences with the oxidative addition of an aryl halide to a low-valent metal center, most commonly palladium(0).[1] This step, which involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new organometallic species, is often the rate-determining and selectivity-determining step of the entire catalytic process.[1] For a substrate like 2-bromo-1-chloro-4-iodobenzene, the palladium catalyst can, in principle, react with any of the three different carbon-halogen bonds. The profound differences in the reaction rates at each site form the basis for selective functionalization.

The mechanism of oxidative addition can vary, often categorized into a three-centered concerted pathway or a more polar nucleophilic displacement (SNAr-type) mechanism.[2] The operative pathway is influenced by a multitude of factors including the nature of the halide, the electronic properties of the aryl ring, the ligands on the metal center, and the solvent.

A Tale of Three Bonds: Comparative Reactivity

The inherent reactivity of the carbon-halogen bonds in this compound follows a well-established trend, primarily dictated by the carbon-halogen bond dissociation energies (BDEs). Weaker bonds are cleaved more readily, leading to faster rates of oxidative addition.

General Reactivity Trend: C-I > C-Br > C-Cl

This trend is a direct consequence of the decreasing strength of the C-X bond as one moves down the halogen group.

BondTypical Bond Dissociation Energy (kJ/mol)Expected Relative Rate of Oxidative Addition
C-I~228Fastest
C-Br~290Intermediate
C-Cl~346Slowest
(Note: The BDE values are for monohalogenated benzenes and serve as a general reference.[3] The precise values for this compound will be influenced by the other substituents, but the relative trend holds.)

This significant difference in bond strength is the primary driver for the high chemoselectivity observed in the reactions of polyhalogenated arenes.[4] Under carefully controlled, mild reaction conditions, it is possible to selectively activate the C-I bond while leaving the C-Br and C-Cl bonds intact.[4] Increasing the reaction temperature or employing more reactive catalyst systems can subsequently enable the activation of the C-Br bond, and with even more forcing conditions, the C-Cl bond.[4]

The electronic environment of the benzene ring in this compound also plays a role. The presence of three halogen atoms, which are inductively electron-withdrawing, makes the aromatic ring electron-deficient. This generally accelerates the rate of oxidative addition compared to non-halogenated benzene, as the palladium(0) center is nucleophilic.

Experimental Design for Kinetic Analysis

To empirically determine the kinetic parameters for the oxidative addition to this compound, a series of well-designed experiments are necessary. Below is a representative protocol for a comparative kinetic study.

Objective: To determine the relative rates of oxidative addition at the C-I, C-Br, and C-Cl positions.

Experimental Protocol:

  • Catalyst Precursor and Ligand Selection: A common and well-behaved catalyst system for such studies is a palladium(0) source, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand, for instance, triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like tri-tert-butylphosphine (P(t-Bu)₃). The choice of ligand is critical as it influences both the rate and the mechanism of the oxidative addition.[5]

  • Reaction Setup:

    • In a glovebox, a reaction vessel is charged with the palladium precursor and the chosen ligand in a suitable, dry, and degassed solvent (e.g., toluene or dioxane).

    • The mixture is stirred to allow for the formation of the active Pd(0)Lₙ species.

    • A known concentration of this compound is added to initiate the reaction. An internal standard (e.g., a long-chain alkane) is also added for quantitative analysis.

  • Reaction Monitoring:

    • The reaction is maintained at a constant temperature using a thermostat.

    • Aliquots are taken from the reaction mixture at regular time intervals.

    • Each aliquot is immediately quenched (e.g., by exposure to air or a suitable quenching agent) to stop the reaction.

  • Analysis:

    • The quenched samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the oxidative addition products.

    • By plotting the concentration of the reactant versus time, the initial reaction rate can be determined.

  • Data Interpretation:

    • To compare the reactivity of the different C-X bonds, one would ideally perform the reaction under conditions where only one bond reacts at a time. For instance, at low temperatures, one would expect to observe the selective consumption of the starting material to form the C-I insertion product.

    • By conducting the experiment at progressively higher temperatures, the onset of C-Br and then C-Cl bond activation can be observed and their relative rates compared.

    • Competition experiments, where equimolar amounts of, for example, iodobenzene, bromobenzene, and chlorobenzene are reacted simultaneously, can also provide a clear picture of the relative reactivities and serve as a good model for the intramolecular competition in this compound.

Below is a conceptual workflow for such a kinetic study.

G cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis cluster_comparison Comparative Study prep_catalyst Prepare Pd(0)Ln Catalyst (e.g., Pd(dba)2 + Ligand) initiate Initiate Reaction (Mix Catalyst and Substrate at T1) prep_catalyst->initiate prep_substrate Prepare Substrate Solution (this compound + Internal Standard) prep_substrate->initiate sampling Take Aliquots at Timed Intervals initiate->sampling repeat_T2 Repeat at T2 initiate->repeat_T2 repeat_T3 Repeat at T3 initiate->repeat_T3 quench Quench Aliquots sampling->quench analysis GC/HPLC Analysis quench->analysis data_plot Plot [Substrate] vs. Time analysis->data_plot rate_calc Calculate Initial Rate data_plot->rate_calc compare Compare Rates (C-I vs C-Br vs C-Cl) rate_calc->compare repeat_T2->compare repeat_T3->compare

Caption: Workflow for a comparative kinetic study of oxidative addition.

The Influence of the Catalyst System: A Comparative Perspective

While the inherent reactivity of the C-X bonds provides a baseline for selectivity, the choice of the palladium catalyst and, most importantly, the ancillary ligands can significantly modulate the kinetics and even alter the mechanism of oxidative addition.

  • Sterically Hindered Ligands: Ligands such as P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition of less reactive aryl chlorides.[6] This is often attributed to the formation of highly reactive, coordinatively unsaturated monoligated Pd(0)L species. However, extreme steric bulk can also hinder the approach of the aryl halide to the metal center.

  • Electron-Rich Ligands: Ligands that are strong sigma-donors increase the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic aryl halide. This effect is particularly beneficial for the activation of the stronger C-Cl bond.

  • Alternative Metals: While palladium is the workhorse for such transformations, other metals like nickel are also employed. Nickel(0) complexes can exhibit different reactivity profiles and may offer advantages in certain cases, particularly for the activation of aryl chlorides. However, nickel-based systems are often more sensitive and may involve radical pathways.

The interplay between the halide and the ligand can lead to different mechanistic pathways for each C-X bond within the same molecule, even with the same catalyst system. For instance, studies on simpler halobenzenes have shown that with a hindered bisphosphine ligand, iodobenzene reacts via an associative displacement of a phosphine, bromobenzene via rate-limiting phosphine dissociation, and chlorobenzene via reversible phosphine dissociation followed by rate-limiting oxidative addition.[5][7]

The general mechanism of oxidative addition is depicted below.

G cluster_TS Pd(0)Ln Pd(0)Ln TS [LnPd(Ar)(X)]‡ Transition State Pd(0)Ln->TS + Ar-X Ar-X Ar-X Product LnPd(II)(Ar)(X) TS->Product

Caption: Generalized mechanism of oxidative addition.

Conclusion and Outlook

The kinetic study of oxidative addition to this compound is a study in controlled reactivity. The significant differences in the C-I, C-Br, and C-Cl bond dissociation energies establish a clear hierarchy of reactivity, enabling selective functionalization. The C-I bond is the most labile and will react under the mildest conditions, followed by the C-Br bond, and finally the more resilient C-Cl bond.

For researchers in drug development and materials science, this predictable selectivity is a powerful tool. It allows for the stepwise and site-specific introduction of different functionalities onto a single aromatic core, paving the way for the efficient synthesis of complex molecular architectures. While this guide provides a robust framework based on established principles, it is crucial to recognize that the optimal conditions and catalyst systems for achieving the desired selectivity must often be determined empirically for each specific subsequent transformation. Future research focusing on the development of novel catalyst systems that can further enhance the kinetic differentiation between the C-Br and C-Cl bonds will continue to refine our ability to harness the full synthetic potential of polyhalogenated building blocks.

References

The Strategic Synthesis Toolkit: A Cost-Benefit Analysis of 2-Bromo-1-chloro-4-iodobenzene in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and selective construction of complex polysubstituted aromatic scaffolds is a cornerstone of modern synthetic chemistry. The choice of starting materials is a critical decision point, directly impacting reaction efficiency, cost, and the overall timeline of a project. In this guide, we, as senior application scientists, provide an in-depth analysis of 2-Bromo-1-chloro-4-iodobenzene, a versatile trihalogenated building block, and compare its utility and cost-effectiveness against common alternatives in the synthesis of high-value molecules.

The strategic placement of three different halogens on a single benzene ring makes this compound a powerful tool for sequential and site-selective cross-coupling reactions. This unique arrangement allows for a programmed introduction of different functionalities, a highly sought-after capability in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Power of Differential Reactivity: A Chemist's "Order of Operations"

The utility of this compound stems from the well-established differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is:

C-I > C-Br > C-Cl

This predictable hierarchy allows for a stepwise functionalization of the aromatic ring. Milder reaction conditions can be employed to selectively target the most reactive C-I bond, leaving the C-Br and C-Cl bonds untouched for subsequent, more forcing reaction conditions. This "built-in" protecting group strategy streamlines complex syntheses by avoiding additional protection-deprotection steps, ultimately saving time and resources.

Figure 1: Reactivity hierarchy of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.

Comparative Analysis: this compound vs. The Alternatives

The decision to use this compound should be based on a careful consideration of its benefits against its cost. Let's compare it with some common alternatives:

ReagentKey FeaturesAdvantagesDisadvantages
This compound Three distinct reactive sites (I, Br, Cl)Enables three sequential, selective cross-coupling reactions. High synthetic versatility.Higher initial cost per gram.
1,4-Dibromo-2-iodobenzene Two distinct reactive sites (I, Br)Allows for two sequential couplings.Less synthetically versatile than the tr-halogenated analog.
1-Bromo-4-iodobenzene Two distinct reactive sites (I, Br)Simpler starting material for two-step sequential couplings.Limited to disubstituted products in a sequential manner.
1,4-Dibromobenzene Two identical reactive sites (Br)Lower cost. Good for symmetrical derivatization.Selective mono-functionalization is challenging, often leading to mixtures.

Cost Analysis:

CompoundSupplier ExamplePrice per Gram (Approx.)
This compoundSigma-Aldrich[1]$11.50/g (for 1g)
1,4-Dibromo-2-iodobenzeneSigma-Aldrich$23.00/g (for 1g)
1-Bromo-4-iodobenzeneThermo Scientific~$9.00/g (for 10g)
1,4-DibromobenzeneMajor Suppliers< $1.00/g (bulk)

Prices are for estimation purposes and can vary based on supplier, purity, and quantity.

As the data indicates, there is a clear trade-off between the initial cost of the starting material and its synthetic potential. While 1,4-dibromobenzene is significantly cheaper, achieving selective mono-functionalization can be difficult and may require extensive optimization, leading to lower overall yields and increased downstream costs. In contrast, the higher initial investment in this compound can be justified by the streamlined synthesis of complex, highly functionalized molecules, potentially leading to a lower cost per mole of the final product in a multi-step synthesis.

Experimental Protocols: Harnessing Selective Reactivity

The true value of this compound is demonstrated in its application. Below are representative protocols for sequential cross-coupling reactions.

Protocol 1: Selective Sonogashira Coupling at the C-I Position

This protocol describes the selective coupling of a terminal alkyne at the most reactive carbon-iodine bond.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • Copper(I) iodide (CuI) (co-catalyst)

  • Triethylamine (base and solvent)

  • Anhydrous Tetrahydrofuran (THF) (optional co-solvent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Add anhydrous triethylamine (or a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-alkynyl-2-bromo-1-chlorobenzene.

Figure 2: Experimental workflow for selective Sonogashira coupling.

Protocol 2: Subsequent Suzuki Coupling at the C-Br Position

The product from Protocol 1 can then be subjected to a Suzuki coupling to functionalize the C-Br bond.

Materials:

  • 4-Alkynyl-2-bromo-1-chlorobenzene (from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Aqueous sodium carbonate solution (base)

  • Toluene or 1,4-dioxane (solvent)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 4-alkynyl-2-bromo-1-chlorobenzene (1.0 eq).

  • Add the arylboronic acid (1.2 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Add the solvent (e.g., toluene) and the aqueous sodium carbonate solution (2M, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and separate the organic and aqueous layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion: A Strategic Investment for Complex Synthesis

While this compound carries a higher initial procurement cost compared to simpler dihalogenated benzenes, its true value lies in the synthetic efficiency and versatility it offers. For research and development in the pharmaceutical and agrochemical industries, where the rapid and reliable synthesis of complex, highly functionalized molecules is paramount, the strategic use of this trihalogenated building block can lead to significant savings in time, resources, and overall project costs. The ability to perform sequential, site-selective cross-coupling reactions with predictable outcomes makes this compound a valuable asset in the modern synthetic chemist's toolkit.

References

A Technical Guide to Alternatives for 2-Bromo-1-chloro-4-iodobenzene in Sequential Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of complex molecule synthesis, the strategic and selective functionalization of aromatic cores is paramount. Polyhalogenated benzenes serve as versatile linchpins in this endeavor, allowing for the stepwise introduction of diverse functionalities through sequential cross-coupling reactions. For years, 2-Bromo-1-chloro-4-iodobenzene has been a valuable substrate, offering a clear hierarchy of reactivity among its halogen atoms (I > Br > Cl) for programmed synthesis. However, the pursuit of alternative building blocks, driven by factors such as commercial availability, cost, and the need for novel substitution patterns, has led researchers to explore other polyhalogenated arenes.

This guide provides an in-depth comparison of viable alternatives to this compound for sequential coupling reactions. We will delve into the principles governing their reactivity, present comparative data where available, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Benchmark: Understanding the Reactivity of this compound

The utility of this compound in sequential cross-coupling is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex. The energy barrier for this step is inversely proportional to the strength of the C-X bond, leading to the established reactivity trend: C-I > C-Br > C-Cl.[1] This predictable selectivity allows for a three-step sequential functionalization, typically starting with the displacement of the iodide, followed by the bromide, and finally the chloride, by carefully controlling reaction conditions and catalyst systems.

Promising Alternatives: A Comparative Analysis

Several di- and tri-halogenated benzenes have emerged as potential replacements for this compound, each with its own unique reactivity profile and synthetic advantages. Here, we focus on two prominent alternatives: 2,4-Dibromo-1-chlorobenzene and 1,3-Dibromo-5-chlorobenzene .

2,4-Dibromo-1-chlorobenzene

This commercially available trihalobenzene offers two distinct C-Br bonds and one C-Cl bond, presenting a different set of challenges and opportunities for selective functionalization.

The primary challenge with 2,4-dibromo-1-chlorobenzene lies in differentiating between the two C-Br bonds at positions 2 and 4. The selectivity of the initial cross-coupling is governed by a combination of electronic and steric factors.

  • Electronic Effects: The chlorine atom at position 1 is an electron-withdrawing group, which can influence the electron density at the adjacent carbon atoms. Halogens, while deactivating overall, are ortho-, para-directors in electrophilic aromatic substitution due to resonance effects.[2][3][4] This can translate to subtle differences in the electrophilicity of the C-Br bonds.

  • Steric Hindrance: The bromine at the 2-position is flanked by the chlorine atom, creating a more sterically hindered environment compared to the bromine at the 4-position. This steric hindrance can play a significant role in directing the initial coupling to the less hindered C4-Br bond.

While direct comparative studies against this compound are scarce, the literature provides valuable insights into the sequential functionalization of 2,4-dibromo-1-chlorobenzene. The choice of catalyst and, crucially, the phosphine ligand can be instrumental in controlling the site of the initial reaction. Bulky and electron-rich phosphine ligands are known to influence the selectivity of cross-coupling reactions.[2][5]

Table 1: Comparison of Halogen Reactivity and General Sequential Coupling Strategy

CompoundHalogen Reactivity OrderTypical Sequential Coupling Strategy
This compoundI > Br > Cl1. Suzuki/Sonogashira at C4 (I) 2. Suzuki/Sonogashira/Buchwald-Hartwig at C2 (Br) 3. Buchwald-Hartwig/Harsh Suzuki at C1 (Cl)
2,4-Dibromo-1-chlorobenzeneBr (C4) > Br (C2) > Cl1. Suzuki/Sonogashira at C4 (less hindered Br) 2. Suzuki/Sonogashira/Buchwald-Hartwig at C2 (more hindered Br) 3. Buchwald-Hartwig/Harsh Suzuki at C1 (Cl)
1,3-Dibromo-5-chlorobenzeneBr > Cl1. Mono-coupling (Suzuki/Sonogashira) at one C-Br 2. Second coupling at the other C-Br 3. Buchwald-Hartwig/Harsh Suzuki at C5 (Cl)
1,3-Dibromo-5-chlorobenzene

This symmetrical trihalobenzene offers two equivalent C-Br bonds and one C-Cl bond. Its symmetry simplifies the initial coupling step but requires careful control to achieve mono-functionalization.

The two bromine atoms in 1,3-dibromo-5-chlorobenzene are chemically equivalent, meaning the initial cross-coupling can occur at either position. The primary challenge is to achieve selective mono-arylation, -alkynylation, or -amination, leaving the second C-Br bond and the C-Cl bond intact for subsequent transformations. This is typically achieved by using a sub-stoichiometric amount of the coupling partner.

1,3-Dibromo-5-chlorobenzene is a versatile building block for the synthesis of unsymmetrical 1,3,5-trisubstituted benzenes.[6] Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira are highly amenable to this substrate.[7]

Experimental Protocols

The following are representative, detailed protocols for the sequential functionalization of the alternative substrates. These are intended as a starting point, and optimization may be necessary for specific substrates and coupling partners.

Protocol 1: Sequential Suzuki-Miyaura and Sonogashira Coupling of 2,4-Dibromo-1-chlorobenzene

This protocol aims for the initial Suzuki coupling at the less hindered C4-Br position, followed by a Sonogashira coupling at the C2-Br position.

Step 1: Selective Suzuki-Miyaura Coupling at C4

  • Reagents:

    • 2,4-Dibromo-1-chlorobenzene (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • K₂CO₃ (2.0 equiv)

    • Toluene/Ethanol/Water (4:1:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 2,4-dibromo-1-chlorobenzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.

Step 2: Sonogashira Coupling at C2

  • Reagents:

    • Mono-arylated product from Step 1 (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.02 equiv)

    • CuI (0.04 equiv)

    • Triethylamine (3.0 equiv)

    • THF (anhydrous)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the mono-arylated product, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Protocol 2: Sequential Buchwald-Hartwig Amination of 1,3-Dibromo-5-chlorobenzene

This protocol describes a two-step amination of the C-Br bonds.

Step 1: Mono-amination of a C-Br bond

  • Reagents:

    • 1,3-Dibromo-5-chlorobenzene (1.0 equiv)

    • Primary or secondary amine (1.05 equiv)

    • Pd₂(dba)₃ (0.01 equiv)

    • XPhos (0.03 equiv)

    • NaOtBu (1.4 equiv)

    • Toluene (anhydrous)

  • Procedure:

    • In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add 1,3-dibromo-5-chlorobenzene and the amine, followed by anhydrous toluene.

    • Seal the vial and heat to 100 °C for 12-24 hours.

    • Cool the reaction, dilute with ether, and filter through Celite.

    • Concentrate the filtrate and purify by column chromatography to isolate the mono-aminated product.

Step 2: Second Amination of the remaining C-Br bond

  • Reagents:

    • Mono-aminated product from Step 1 (1.0 equiv)

    • A different primary or secondary amine (1.2 equiv)

    • Pd₂(dba)₃ (0.015 equiv)

    • BrettPhos (0.04 equiv)

    • LiHMDS (1.5 equiv)

    • Dioxane (anhydrous)

  • Procedure:

    • Follow a similar procedure to Step 1, using the specified reagents and solvent.

    • The reaction may require a higher temperature (e.g., 110 °C) and longer reaction time.

    • Workup and purification are performed as described previously.

Visualization of Concepts

To better illustrate the strategic approach to sequential coupling, the following diagrams outline the logical workflow and the key mechanistic step.

Sequential_Coupling_Workflow cluster_0 Benchmark: this compound cluster_1 Alternative 1: 2,4-Dibromo-1-chlorobenzene A This compound B Step 1: C-I Coupling (e.g., Suzuki) A->B Pd(PPh3)4, K2CO3 C Step 2: C-Br Coupling (e.g., Sonogashira) B->C PdCl2(PPh3)2, CuI, Et3N D Step 3: C-Cl Coupling (e.g., Buchwald-Hartwig) C->D Pd2(dba)3, XPhos, NaOtBu E Trisubstituted Product D->E F 2,4-Dibromo-1-chlorobenzene G Step 1: C4-Br Coupling (Less Hindered) F->G Catalyst/Ligand Control H Step 2: C2-Br Coupling (More Hindered) G->H Different Coupling Partner I Step 3: C-Cl Coupling H->I Harsh Conditions J Trisubstituted Product I->J

Caption: A workflow diagram comparing the sequential coupling strategies for the benchmark compound and an alternative.

Oxidative_Addition cluster_reactivity Reactivity Trend (Rate of Oxidative Addition) Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)(X)L2 I Ar-I Br Ar-Br Cl Ar-Cl label_gt1 > label_gt2 >

Caption: The rate-determining oxidative addition step in palladium-catalyzed cross-coupling, with the reactivity trend of aryl halides.

Conclusion and Future Outlook

While this compound remains a powerful tool for sequential cross-coupling, alternatives like 2,4-dibromo-1-chlorobenzene and 1,3-dibromo-5-chlorobenzene offer valuable and sometimes more accessible pathways to complex, multi-substituted aromatic compounds. The key to successfully employing these alternatives lies in the rational control of site-selectivity. This is achieved through a deep understanding of the interplay between the substrate's electronic and steric properties and the careful selection of the catalyst system, particularly the phosphine ligand.[2][5]

Future research will likely focus on the development of more sophisticated catalyst systems that can achieve even greater control over site-selectivity, potentially enabling the selective functionalization of even more challenging polyhalogenated substrates. The continued exploration of these alternative building blocks will undoubtedly expand the synthetic chemist's toolbox, facilitating the discovery and development of novel pharmaceuticals, agrochemicals, and materials.

References

A Senior Application Scientist's Guide to Validating Mono-substituted Product Structures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's chemical structure is a cornerstone of scientific rigor and regulatory compliance. When dealing with mono-substituted products, particularly in pharmaceutical development, verifying the precise position of a single functional group or substituent is paramount. An incorrect structural assignment can lead to misinterpreted biological data, failed batches, and significant delays in development timelines.

This guide provides an in-depth comparison of orthogonal analytical techniques for the structural validation of mono-substituted products. It moves beyond a simple listing of methods to explain the underlying principles and strategic rationale for experimental design, ensuring a self-validating and robust analytical workflow.

The Imperative of Orthogonal Validation

Reliance on a single analytical technique for structural elucidation is fraught with risk. Each method interrogates a molecule from a different physical or chemical perspective. By combining techniques that probe different molecular properties—such as nuclear spin interactions, mass-to-charge ratio, and chromatographic retention—we create a powerful, self-validating system. This orthogonal approach provides the highest level of confidence in the assigned structure, a critical requirement for regulatory submissions.[1][2]

A typical validation workflow for a mono-substituted product involves a multi-pronged approach, starting with confirmation of molecular identity and purity, followed by precise determination of the substituent's position.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Final Validation Synthesis of Mono-substituted Product Synthesis of Mono-substituted Product Purity Assessment (HPLC) Purity Assessment (HPLC) Synthesis of Mono-substituted Product->Purity Assessment (HPLC) Molecular Weight Confirmation (MS) Molecular Weight Confirmation (MS) Purity Assessment (HPLC)->Molecular Weight Confirmation (MS) NMR Spectroscopy (1D & 2D) NMR Spectroscopy (1D & 2D) Molecular Weight Confirmation (MS)->NMR Spectroscopy (1D & 2D) Isomer Separation & Identification (HPLC) Isomer Separation & Identification (HPLC) NMR Spectroscopy (1D & 2D)->Isomer Separation & Identification (HPLC) Fragmentation Analysis (MS/MS) Fragmentation Analysis (MS/MS) Isomer Separation & Identification (HPLC)->Fragmentation Analysis (MS/MS) Final Structure Confirmation Final Structure Confirmation Fragmentation Analysis (MS/MS)->Final Structure Confirmation

Caption: A generalized workflow for the validation of mono-substituted product structures.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[3][4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For mono-substituted products, NMR is indispensable for determining the precise position of the substituent.

A. 1D NMR (¹H and ¹³C): The First Look
  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting). In a mono-substituted benzene ring, for example, the substitution pattern (ortho, meta, or para) gives rise to characteristic splitting patterns in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shift of the carbon atom bearing the substituent and the shifts of the other aromatic carbons provide crucial clues about the substitution pattern.

B. 2D NMR: Unraveling the Connectivity Puzzle

While 1D NMR provides a wealth of information, complex molecules or those with overlapping signals often require 2D NMR techniques for complete structural assignment.[6][7][8]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In a mono-substituted aromatic ring, COSY can definitively establish the connectivity of the protons on the ring, helping to distinguish between isomers.[6][7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom it is directly attached to. This is a vital step in assigning the signals in the ¹H and ¹³C NMR spectra.[6][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key to piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. By observing correlations from the protons on the substituent to the carbons of the main scaffold (and vice versa), the exact point of attachment can be unequivocally determined.[6][7][8][9]

G cluster_0 2D NMR for Connectivity COSY COSY (¹H-¹H Correlation) HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC Identifies neighboring protons HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Assigns protons to their carbons Structure Unambiguous Structure HMBC->Structure Connects molecular fragments

Caption: The synergistic role of 2D NMR experiments in structure elucidation.

Experimental Protocol: 2D NMR for a Novel Mono-substituted Aromatic Compound
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe. Tune and match the probe for both ¹H and ¹³C frequencies.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to determine appropriate spectral widths and pulse calibration.

  • COSY Acquisition: Use a standard gradient-selected COSY pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • HSQC Acquisition: Employ a gradient-selected HSQC experiment optimized for one-bond ¹JCH coupling (typically ~145 Hz for aromatic compounds).

  • HMBC Acquisition: Utilize a gradient-selected HMBC experiment optimized for long-range couplings (²JCH and ³JCH, typically set to 8-10 Hz).

  • Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in each spectrum to build up the molecular structure piece by piece, starting from known fragments and using the HMBC data to connect them.

II. Mass Spectrometry (MS): Confirming Identity and Probing Fragmentation

Mass spectrometry is a powerful technique that provides information about the mass-to-charge ratio (m/z) of ions.[10] It is essential for confirming the molecular weight of the synthesized product and can also provide valuable structural information through fragmentation analysis.

A. High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a critical first step in confirming that the synthesized product has the correct molecular formula.

B. Tandem Mass Spectrometry (MS/MS): Mapping the Fragmentation Pathways

In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is highly dependent on the structure of the molecule. For mono-substituted products, the fragmentation pattern can provide strong evidence for the position of the substituent. For example, in a substituted ring system, the fragmentation will be directed by the substituent, leading to characteristic neutral losses or fragment ions that are indicative of its position.[10][11][12]

G cluster_0 MS/MS Fragmentation Analysis Precursor Precursor Ion (Molecular Ion) Fragmentation Collision-Induced Dissociation Precursor->Fragmentation Selection Product_Ions Product Ions (Fragments) Fragmentation->Product_Ions Fragmentation Interpretation Interpretation of Fragmentation Pattern Product_Ions->Interpretation Analysis

Caption: The workflow of tandem mass spectrometry (MS/MS) for structural analysis.

III. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Isomer Separation

HPLC is a cornerstone of pharmaceutical analysis, primarily used for determining the purity of a compound.[13] In the context of mono-substituted products, its power lies in its ability to separate isomers, which are often the most likely impurities.

A. Purity Assessment

A validated HPLC method is essential to demonstrate the purity of the mono-substituted product and to quantify any impurities. According to ICH guidelines, all impurities above a certain threshold must be identified.[14][15][16][17][18]

B. Separation of Positional Isomers

The synthesis of a mono-substituted product can often lead to the formation of positional isomers (e.g., ortho, meta, and para isomers of a substituted benzene ring). These isomers have identical mass spectra and can sometimes be difficult to distinguish by NMR if the differences in chemical shifts are subtle. A well-developed HPLC method can effectively separate these isomers, allowing for their individual characterization and quantification.[13][19][20][21][22]

Experimental Protocol: HPLC Method for Separation of Positional Isomers
  • Column Selection: The choice of stationary phase is critical. For aromatic isomers, a phenyl-hexyl or a biphenyl column often provides the necessary selectivity.[13][19]

  • Mobile Phase Optimization: A systematic approach to mobile phase development is required. This typically involves screening different organic modifiers (e.g., acetonitrile, methanol), pH, and additives to achieve optimal resolution between the isomers.

  • Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines.[1][2][23][24][25] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

ParameterOrtho IsomerMeta IsomerPara Isomer
Retention Time (min) 5.26.16.8
Resolution (vs. previous peak) -2.51.8
Relative Response Factor 1.021.000.98
Limit of Quantification (%) 0.050.050.05
Table 1: Example HPLC data for the separation of positional isomers.

Comparative Analysis of Techniques

TechniqueStrengthsLimitationsRole in Validation
NMR Spectroscopy Unambiguous structure determination, detailed connectivity information.Lower sensitivity, requires pure samples, can be complex to interpret.Primary tool for definitive structural elucidation.
Mass Spectrometry High sensitivity, accurate mass measurement, fragmentation information.Isomers are often indistinguishable, provides limited connectivity data.Confirms molecular formula and provides supporting structural evidence.
HPLC Excellent for purity assessment and isomer separation, quantitative.Does not provide direct structural information.Ensures the purity of the sample for other analyses and separates critical isomers.
Table 2: Comparison of the primary analytical techniques for validating mono-substituted products.

Conclusion: A Triad of Trust

The robust validation of a mono-substituted product's structure is not a matter of choosing the "best" technique, but rather of intelligently integrating a triad of orthogonal methods: NMR, mass spectrometry, and chromatography. This comprehensive approach, grounded in the principles of scientific integrity and regulatory compliance, provides an unshakeable foundation for all subsequent research and development activities. By understanding the strengths and limitations of each technique and by designing experiments that are inherently self-validating, researchers can ensure the accuracy and reliability of their findings, ultimately accelerating the path to discovery and innovation.

References

A Researcher's Guide to the Computational Analysis of Bond Dissociation Energies in 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, a profound understanding of chemical bond stability is paramount. The bond dissociation energy (BDE) serves as a critical descriptor of this stability, directly influencing reaction kinetics, thermal stability, and degradation pathways. For complex molecules such as 2-Bromo-1-chloro-4-iodobenzene, a versatile building block in organic synthesis, accurately determining the BDEs of its carbon-halogen bonds is crucial for predicting its reactivity and optimizing its application.

This guide provides a comprehensive comparison of computational methods for determining the C-Br, C-Cl, and C-I bond dissociation energies in this compound. We will delve into the theoretical underpinnings of the most effective Density Functional Theory (DFT) methods, explore the nuances of basis set selection for heavy elements, and present a detailed, step-by-step workflow for these calculations. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a computational strategy for similar molecular systems.

The Significance of Bond Dissociation Energy

The homolytic bond dissociation energy is defined as the standard enthalpy change at 298 K for the cleavage of a bond, resulting in two radical fragments.[1] For this compound, the BDEs of the C-Cl, C-Br, and C-I bonds dictate the regioselectivity of reactions, with the weakest bond being the most likely to undergo cleavage. A priori knowledge of these BDEs can guide synthetic strategies, such as in cross-coupling reactions, and is essential for understanding potential metabolic pathways and degradation mechanisms of molecules containing this scaffold.

A Comparative Overview of Computational Methods

Given the challenges in experimentally measuring BDEs for complex molecules, computational chemistry offers a powerful and accessible alternative.[2] Among the myriad of available methods, Density Functional Theory (DFT) strikes a favorable balance between computational cost and accuracy, making it a popular choice for studying larger molecules.

However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For halogenated aromatic compounds, and particularly those containing heavy elements like iodine, these choices are critical.

Selecting the Right Tool for the Job: DFT Functionals

For the calculation of thermochemistry, including BDEs, several DFT functionals have demonstrated robust performance. In this guide, we will compare two highly-regarded functionals:

  • M06-2X: This hybrid meta-GGA functional is known for its broad applicability and good performance for non-covalent interactions and thermochemistry.[3][4] It includes a significant amount of Hartree-Fock exchange, which is often beneficial for BDE calculations.[5][6]

  • ωB97X-D: This range-separated hybrid functional with empirical dispersion corrections has shown excellent performance in benchmark studies for thermochemistry and kinetics.[7][8] Its inclusion of dispersion corrections is particularly relevant for accurately modeling the intramolecular interactions within our target molecule.

The Importance of Basis Sets for Heavy Halogens

The choice of basis set is equally critical, especially when dealing with heavy atoms like iodine where relativistic effects become significant.[9][10][11] A basis set that is too small will not adequately describe the electron distribution, leading to inaccurate energies. For this comparative guide, we will employ:

  • def2-TZVP: This triple-zeta valence polarized basis set from the Ahlrichs family is a well-balanced choice for a wide range of elements and provides a good combination of accuracy and computational efficiency.

  • LANL2DZ (for Iodine) combined with 6-311++G(d,p) (for C, H, Cl, Br): This mixed basis set approach utilizes an effective core potential (ECP) for the heavy iodine atom, which accounts for relativistic effects without the prohibitive computational cost of a full relativistic calculation. The lighter atoms are described by a more flexible triple-zeta basis set with diffuse and polarization functions.

Experimental Workflow: A Step-by-Step Computational Protocol

The following protocol outlines the systematic approach to calculating the C-X bond dissociation energies of this compound.

G cluster_0 Step 1: Geometry Optimization cluster_1 Step 2: Frequency Analysis cluster_2 Step 3: BDE Calculation mol_opt Optimize Parent Molecule (this compound) mol_freq Calculate Vibrational Frequencies (Parent Molecule) mol_opt->mol_freq rad_Cl_opt Optimize Chloro-bromo-iodophenyl Radical rad_Cl_freq Calculate Vibrational Frequencies (C-Cl Cleavage Radicals) rad_Cl_opt->rad_Cl_freq rad_Br_opt Optimize Chloro-iodo-bromophenyl Radical rad_Br_freq Calculate Vibrational Frequencies (C-Br Cleavage Radicals) rad_Br_opt->rad_Br_freq rad_I_opt Optimize Bromo-chloro-iodophenyl Radical rad_I_freq Calculate Vibrational Frequencies (C-I Cleavage Radicals) rad_I_opt->rad_I_freq atom_Cl_opt Optimize Chlorine Radical atom_Cl_opt->rad_Cl_freq atom_Br_opt Optimize Bromine Radical atom_Br_opt->rad_Br_freq atom_I_opt Optimize Iodine Radical atom_I_opt->rad_I_freq bde_Cl Calculate C-Cl BDE mol_freq->bde_Cl bde_Br Calculate C-Br BDE mol_freq->bde_Br bde_I Calculate C-I BDE mol_freq->bde_I rad_Cl_freq->bde_Cl rad_Br_freq->bde_Br rad_I_freq->bde_I

References

A Senior Application Scientist's Guide to the Purification of Halogenated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Halogenated aromatic compounds are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and performance of the final product. Therefore, robust and efficient purification strategies are paramount. This guide provides a comparative analysis of the most common techniques for purifying halogenated aromatics, offering insights into their underlying principles, practical applications, and experimental considerations.

The Criticality of Purity in Halogenated Aromatics

The unique electronic and steric properties imparted by halogen substituents on an aromatic ring make these compounds invaluable in modulating biological activity and material characteristics. However, synthetic routes to these molecules often yield a mixture of isomers, unreacted starting materials, and byproducts. For instance, electrophilic aromatic substitution reactions, a common method for introducing halogens, can result in ortho, meta, and para isomers with very similar physical properties, posing a significant purification challenge.[1][2] The removal of these impurities is not merely a matter of improving yield; it is a critical step to ensure the desired pharmacological effect, avoid off-target toxicity, and guarantee the structural integrity of polymers and other materials.

A Comparative Overview of Purification Techniques

The choice of purification method is dictated by the physicochemical properties of the target compound and its impurities, the scale of the purification, and the desired final purity. Here, we compare four primary techniques: Crystallization, Distillation, Chromatography, and Solvent Extraction.

Table 1: Comparative Analysis of Purification Techniques for Halogenated Aromatics
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Crystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.[3][4]Highly effective for achieving high purity; scalable; cost-effective for large quantities.Requires the compound to be a solid; finding a suitable solvent can be challenging; potential for product loss in the mother liquor.[5]Crystalline solids with significant differences in solubility compared to their impurities.
Distillation Separation based on differences in boiling points.[6]Effective for separating volatile compounds with different boiling points; scalable.Not suitable for thermally labile compounds; difficult to separate compounds with close boiling points (azeotropes).[6][7]Thermally stable liquids with significantly different boiling points from impurities.
Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.[8][9]High resolution for separating complex mixtures and isomers; applicable to a wide range of compounds; methods like HPLC can achieve very high purity.[9]Can be expensive, especially for large-scale purification; requires method development; can be time-consuming.Complex mixtures, isomers, and when very high purity is required on a small to medium scale.
Solvent Extraction Differential solubility of a compound in two immiscible liquid phases.[10][11]Simple, rapid, and effective for initial cleanup and separation of compounds with different polarities.[11][12]Limited separation power for compounds with similar polarities; can use large volumes of solvents.Initial purification to remove grossly different impurities based on polarity.

In-Depth Analysis and Experimental Protocols

Crystallization: The Gold Standard for Solid Compounds

Crystallization is a powerful technique that leverages the differences in solubility between the desired compound and impurities in a chosen solvent system.[3][4] The principle relies on preparing a saturated solution of the impure solid at an elevated temperature and then allowing it to cool. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[5][13]

Causality in Solvent Selection: The success of crystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures.[3][4] This differential solubility maximizes the recovery of the pure product. Furthermore, the solvent's boiling point should be low enough to be easily removed from the purified crystals.[3]

Experimental Protocol: Recrystallization of 1-bromo-4-nitrobenzene

This protocol describes the purification of 1-bromo-4-nitrobenzene from a mixture containing its more soluble ortho isomer, a common outcome of the nitration of bromobenzene.[1][2]

Materials:

  • Crude 1-bromo-4-nitrobenzene solid

  • 95% Ethanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat 95% ethanol to its boiling point. Add a small amount of the hot ethanol to the crude solid and swirl. Continue adding hot ethanol in small portions until the solid just dissolves.[2] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Cooling: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath to maximize crystal precipitation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[13]

  • Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor containing impurities.[2][13]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the residual solvent.

  • Purity Assessment: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (127 °C for 1-bromo-4-nitrobenzene) indicates high purity.[2]

Diagram: Crystallization Workflow

CrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying CrudeSolid Crude Halogenated Aromatic Dissolved Saturated Solution CrudeSolid->Dissolved HotSolvent Minimum Hot Solvent HotSolvent->Dissolved HotFiltration Hot Gravity Filtration Dissolved->HotFiltration Cooling Slow Cooling Dissolved->Cooling InsolubleImpurities Insoluble Impurities Removed HotFiltration->InsolubleImpurities CrystalFormation Crystal Formation Cooling->CrystalFormation VacuumFiltration Vacuum Filtration CrystalFormation->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureCrystals Pure Crystals Drying->PureCrystals

Caption: Workflow for the purification of solid halogenated aromatics by crystallization.

Distillation: Harnessing Boiling Point Differences

Distillation is a cornerstone technique for purifying liquid compounds, including many halogenated aromatics.[6] It separates components of a mixture based on their different volatilities, which are directly related to their boiling points. Simple distillation is effective for separating liquids with significantly different boiling points, while fractional distillation is employed for mixtures of liquids with closer boiling points.[6] A study on the removal of organic halogen compounds from pharmaceutical process wastewaters highlighted distillation as a favorable method in terms of its environmental impact.[15]

Experimental Protocol: Simple Distillation of Bromobenzene

This protocol outlines the purification of bromobenzene from non-volatile impurities.

Materials:

  • Crude bromobenzene

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are securely clamped.

  • Charging the Flask: Add the crude bromobenzene and a few boiling chips to the round-bottom flask. The boiling chips will ensure smooth boiling.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: As the liquid boils, the vapor will rise into the distillation head. Monitor the temperature at the thermometer. The vapor of the pure compound will have a constant temperature at its boiling point (156 °C for bromobenzene).[16]

  • Collection: The vapor will then pass into the condenser, where it will cool and liquefy, dripping into the receiving flask. Collect the fraction that distills at a constant temperature.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Purity Assessment: The purity of the collected distillate can be assessed by techniques like Gas Chromatography (GC).

Diagram: Distillation Logic

DistillationLogic Mixture Mixture of Halogenated Aromatic (Lower Boiling Point) & Impurities (Higher Boiling Point) Heat Apply Heat Mixture->Heat Vaporization Selective Vaporization of Lower Boiling Point Compound Heat->Vaporization Condensation Condensation Vaporization->Condensation Impurities Non-Volatile Impurities Remain Vaporization->Impurities Separation Purified Purified Halogenated Aromatic (Liquid) Condensation->Purified

Caption: Logical flow of purification by distillation.

Chromatography: High-Resolution Separation

Chromatography encompasses a range of powerful separation techniques that rely on the differential distribution of components between a stationary phase and a mobile phase.[8] For halogenated aromatics, flash column chromatography and High-Performance Liquid Chromatography (HPLC) are particularly valuable. Flash chromatography is a rapid and efficient method for preparative scale purification, while HPLC offers superior resolution for analytical and small-scale preparative separations.[9][17] Gas chromatography (GC) is also widely used for the analysis and separation of volatile halogenated hydrocarbons.[18]

The Power of Selectivity: The key to a successful chromatographic separation is achieving good selectivity, which is the difference in retention times between the compounds of interest.[19] This is influenced by the choice of stationary phase (e.g., silica gel, C18) and the mobile phase composition. For instance, the separation of halogenated benzene isomers can be achieved by exploiting halogen–π interactions with carbon-based stationary phases.[8]

Experimental Protocol: Flash Column Chromatography of N-Allyl-4-chloroaniline

This protocol is adapted for the purification of a moderately polar halogenated aromatic amine.[20]

Materials:

  • Crude N-Allyl-4-chloroaniline

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate)

  • Chromatography column

  • Air pressure source

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rf) of ~0.35 for the target compound.[20] A common mobile phase for such compounds is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Apply gentle air pressure to the top of the column to force the mobile phase through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Allyl-4-chloroaniline.

Table 2: Example Data for Chromatographic Purification of N-Allyl-4-chloroaniline [20]

ParameterFlash ChromatographyPreparative HPLC
Stationary Phase Silica Gel (230-400 mesh)C18
Mobile Phase 5% Ethyl Acetate in HexaneAcetonitrile/Water Gradient
Purity (by HPLC) >95%>99%
Yield 85-95%70-85%

Diagram: Chromatographic Separation Principle

ChromatographyPrinciple cluster_column Chromatography Column cluster_components Eluting Components Start Mixture Applied Separation Mobile Phase Flow -> Differential Migration Start->Separation Elution Separated Components Elute Separation->Elution Impurity1 Impurity A (Less Retained) Elution->Impurity1 First Product Halogenated Aromatic (Moderately Retained) Elution->Product Second Impurity2 Impurity B (Strongly Retained) Elution->Impurity2 Last

Caption: Principle of chromatographic separation of a halogenated aromatic from impurities.

Solvent Extraction: A Workhorse for Initial Purification

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[10][11] This method is particularly useful for a preliminary purification step, such as removing acidic or basic impurities from a neutral halogenated aromatic compound. The choice of solvent is critical and depends on the solubility of the target compound and its immiscibility with the other phase.[11]

Experimental Protocol: Liquid-Liquid Extraction to Purify Bromobenzene

This protocol describes the removal of acidic impurities from a solution of bromobenzene in an organic solvent.[21]

Materials:

  • Solution of crude bromobenzene in an organic solvent (e.g., diethyl ether)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Water

  • Separatory funnel

  • Beakers

Procedure:

  • Setup: Place the separatory funnel in a ring stand. Ensure the stopcock is closed.

  • Addition of Solutions: Pour the organic solution of crude bromobenzene into the separatory funnel. Then, add the 10% aqueous NaOH solution.

  • Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently for a few minutes to allow for the transfer of acidic impurities into the aqueous phase.[21][22]

  • Phase Separation: Allow the layers to separate completely. The denser layer (typically the aqueous layer) will be at the bottom.

  • Draining: Carefully drain the lower aqueous layer into a beaker.

  • Washing: Add water to the organic layer remaining in the funnel, shake, and drain the aqueous layer again. This wash removes any residual NaOH.

  • Collection: Drain the washed organic layer containing the purified bromobenzene into a clean, dry beaker.

  • Drying and Solvent Removal: Dry the organic layer with a drying agent (e.g., anhydrous magnesium sulfate), filter, and then remove the solvent by evaporation or distillation to obtain the purified bromobenzene.

Diagram: Solvent Extraction Workflow

SolventExtraction cluster_phases Separated Phases Start Crude Halogenated Aromatic in Organic Solvent AddAqueous Add Immiscible Aqueous Phase Start->AddAqueous Shake Shake & Vent (Partitioning Occurs) AddAqueous->Shake Separate Allow Layers to Separate Shake->Separate Organic Organic Layer: Purified Halogenated Aromatic Separate->Organic Aqueous Aqueous Layer: Impurities Separate->Aqueous

Caption: Workflow for purification using liquid-liquid extraction.

Conclusion and Future Perspectives

The purification of halogenated aromatic compounds is a critical and often challenging aspect of chemical synthesis. A thorough understanding of the principles behind crystallization, distillation, chromatography, and solvent extraction allows the researcher to select and optimize the most appropriate technique for their specific needs. While traditional methods remain highly effective, the development of new materials, such as advanced chromatographic stationary phases and novel extraction solvents, continues to push the boundaries of separation science. As the demand for highly pure halogenated aromatics in high-tech applications grows, so too will the importance of innovative and efficient purification strategies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-chloro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work. This guide provides a detailed, authoritative framework for the proper disposal of 2-Bromo-1-chloro-4-iodobenzene (CAS No. 31928-46-8), a halogenated aromatic compound. Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of our personnel and the protection of our environment.

Hazard Profile and Immediate Safety Precautions

Before handling or preparing for disposal, a complete understanding of the chemical's hazard profile is paramount. This compound is a multi-halogenated benzene derivative with specific health risks that dictate our handling and disposal strategy.

Table 1: Hazard Identification for this compound

Hazard Classification GHS Category Description of Hazard Supporting Sources
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][2] --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[1][2] --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory tract irritation.[1][2] --INVALID-LINK--, --INVALID-LINK--

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled. | --INVALID-LINK-- |

Essential Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling this compound for any purpose, including disposal preparation.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves before use and wash hands thoroughly after handling.[3]

  • Eye/Face Protection: Use chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, wear full protective clothing to prevent skin contact.[1]

  • Respiratory Protection: All handling should occur in a well-ventilated area, such as a certified chemical fume hood, to keep airborne concentrations low.[1][5] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1]

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is its strict segregation as halogenated organic waste . This compound contains bromine, chlorine, and iodine.

Why is segregation critical? Halogenated and non-halogenated organic wastes undergo different final disposal treatments.[6]

  • Non-halogenated solvents can often be used as alternative fuels in cement kilns, a form of energy recovery.[6]

  • Halogenated wastes , by contrast, must be destroyed via high-temperature incineration. This process requires specialized equipment, including "scrubbers," to neutralize the corrosive acidic gases (e.g., HCl, HBr, HI) produced during combustion. This is a more complex and costly process.[6]

Cross-contaminating a large container of non-halogenated waste with even a small amount of a halogenated compound like this compound renders the entire volume as halogenated waste, significantly increasing disposal costs and environmental burden.[6]

Therefore, you must:

  • NEVER mix this compound with non-halogenated organic waste streams (e.g., acetone, hexane, methanol).

  • NEVER mix this compound with aqueous or inorganic waste streams (acids, bases).[7]

  • Dedicate a specific, clearly labeled waste container solely for halogenated organic compounds.[7]

Step-by-Step Disposal Protocol

Step 1: Waste Collection and Containerization
  • Select an Appropriate Container: Use a UN-approved, leak-proof container with a secure screw-top cap.[6] The container material must be compatible with the chemical (e.g., glass or high-density polyethylene).

  • Label the Container Clearly: Before adding any waste, affix a hazardous waste label. The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "31928-46-8"

    • The words "Hazardous Waste"

    • Appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).

    • The name and contact information of the generating researcher or lab.

    • An accumulation start date.

  • Transfer the Waste: Carefully transfer the waste chemical into the labeled container inside a fume hood. Keep the container closed when not actively adding waste.

Step 2: Management of Contaminated Materials

Any materials that come into direct contact with this compound are also considered hazardous waste and must be disposed of accordingly.

  • Contaminated Lab Supplies: This includes items like pipette tips, weighing paper, and gloves. These should be collected in a sealed, labeled plastic bag and placed in a solid hazardous waste container.

  • Empty Product Containers: The original container of the chemical must be managed as hazardous waste. Do not rinse it into the drain. Place it, along with other contaminated solids, into the appropriate solid halogenated waste stream.

  • Spill Cleanup Debris: All materials used to clean a spill (absorbent pads, contaminated soil, etc.) must be placed into a sealed, labeled container for disposal as halogenated waste.[1][5]

Step 3: Final Disposal Arrangement
  • Consult Your Institution's EHS: Your facility's Environmental Health and Safety (EHS) department is the primary authority on disposal procedures. They will have established protocols and relationships with certified waste management vendors.

  • Engage a Licensed Disposal Company: The final disposal must be handled by a licensed hazardous waste disposal company. This is typically arranged by your EHS office.

  • Provide Documentation: Ensure the waste vendor is provided with a copy of the Safety Data Sheet (SDS) for this compound. This is crucial for their safety and for ensuring the waste is routed to the correct treatment facility (i.e., one with a high-temperature incinerator).

Emergency Spill Procedures

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab and contact your institution's emergency response team.[1]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 1.[3]

  • Contain the Spill: Prevent the material from spreading or entering any drains or waterways.[1]

  • Clean Up:

    • For a solid spill, use dry cleanup procedures to avoid generating dust.[1]

    • Carefully sweep or vacuum (using an explosion-proof vacuum) the material.[1]

    • Place all spilled material and cleanup debris into a clean, dry, sealable container.[1][5] Label it immediately as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate: After removing the bulk material, decontaminate the area. Wash the surface with soap and water, and rinse with large amounts of water.[1]

Regulatory Framework

As a halogenated organic compound (HOC), the disposal of this compound is governed by strict environmental regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). The EPA explicitly lists many HOCs and regulates their disposal, prohibiting or restricting land disposal due to their persistence and potential toxicity.[8][9] While this compound may not be individually listed, it falls into the regulated category of HOCs, making incineration the mandated disposal route.[9][10][11]

Visual Workflow for Disposal Decision-Making

The following diagram outlines the critical thought process and workflow for the compliant disposal of laboratory waste containing this compound.

G cluster_start Phase 1: Identification & Collection cluster_segregation Phase 2: Segregation (Critical Step) cluster_disposal Phase 3: Final Disposition start Waste Generated (Pure compound, solution, or contaminated material) identify Does waste contain This compound or any other halogenated compound? start->identify segregate_H YES: Segregate as HALOGENATED ORGANIC WASTE identify->segregate_H Yes segregate_NH NO: Segregate as NON-HALOGENATED or AQUEOUS WASTE per protocol identify->segregate_NH No container Collect in a dedicated, properly labeled container segregate_H->container error STOP DO NOT MIX Cross-contamination requires treating all waste as halogenated segregate_NH->error contact_ehs Store securely and contact Institution's EHS Office container->contact_ehs disposal Arrange pickup by a licensed hazardous waste vendor for high-temperature incineration contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-chloro-4-iodobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-chloro-4-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.